molecular formula C11H20O2 B091523 Citronellyl formate CAS No. 105-85-1

Citronellyl formate

Cat. No.: B091523
CAS No.: 105-85-1
M. Wt: 184.27 g/mol
InChI Key: DZNVIZQPWLDQHI-UHFFFAOYSA-N
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Description

Citronellyl Formate (CAS 105-85-1) is a versatile monoterpene ester valued in multiple research fields for its distinct aromatic profile and bioactive properties. It is a key compound for R&D in fragrances and flavors, delivering a powerful, fresh rose-petal and geranium leaf aroma with green, fruity nuances that is essential for studying and replicating natural floral compositions in perfumery and for developing flavoring agents . In agricultural and entomological research, this compound serves as a focal point for developing eco-friendly pest management solutions. Recent studies highlight its role as the main insecticidal active ingredient in Pelargonium essential oils, exhibiting significant repellent and fumigation toxicity activities against stored-product pests like Tribolium castaneum . Transcriptome analysis indicates that its mechanism of action involves inducing differential gene expression in the insect's head, potentially disrupting normal physiological functions and offering a promising botanical insecticide candidate . Furthermore, its natural occurrence in plant species such as Pelargonium graveolens (geranium) makes it a subject of interest in phytochemical and agricultural studies investigating plant defense mechanisms and essential oil composition . This product is supplied as a colorless to clear liquid with a specification of minimum 90% purity (by GC) . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, nor for personal consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl formate
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InChI

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3
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InChI Key

DZNVIZQPWLDQHI-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CCOC=O
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Molecular Formula

C11H20O2
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DSSTOX Substance ID

DTXSID1044772
Record name Citronellyl formate
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Molecular Weight

184.27 g/mol
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Physical Description

colourless liquid/strong, fruity, floral odour
Record name Citronellyl formate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

235.00 °C. @ 760.00 mm Hg
Record name Citronellyl formate
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Solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol)
Record name Citronellyl formate
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Density

0.890-0.903
Record name Citronellyl formate
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CAS No.

93919-91-6, 105-85-1, 93919-93-8
Record name 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)-
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Record name (+)-3,7-Dimethyloct-6-enyl formate
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Record name CITRONELLYL FORMATE
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Foundational & Exploratory

"Citronellyl formate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Citronellyl Formate: Chemical Properties and Structure

Introduction

This compound (CAS No. 105-85-1) is an organic compound classified as a carboxylic ester.[1] It is a monoterpenoid recognized for its characteristic fresh, floral, and fruity aroma, often described with notes of rose, geranium, and citrus.[2][3] This versatile molecule is found naturally in various plants and essential oils, including geranium oil, and the oils of Daphne odora and Cryptomeria japonica.[1][4][5] Due to its pleasant olfactory properties, this compound is a significant ingredient in the flavor and fragrance industries, utilized in perfumes, cosmetics, personal care products, and as a flavoring agent in food and beverages.[5][6][7] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in chemical and drug development fields.

Chemical Structure and Identifiers

This compound is the formate ester of citronellol. Its structure consists of a C10 acyclic monoterpene backbone (3,7-dimethyloct-6-ene) attached to a formate functional group. The molecule possesses an asymmetric carbon at the C3 position, making it a chiral compound, though it is often used as a racemic mixture in commercial applications.[4]

Table 1: Chemical Identifiers and Structural Information for this compound
IdentifierValue
IUPAC Name 3,7-dimethyloct-6-enyl formate[1]
Synonyms 3,7-dimethyloct-6-en-1-yl formate, Citronellyl methanoate[8][9]
CAS Number 105-85-1[1][10]
Molecular Formula C₁₁H₂₀O₂[1][5]
Molecular Weight 184.27 g/mol [1]
SMILES CC(CCC=C(C)C)CCOC=O[1][11]
InChI InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3[1][10]
InChIKey DZNVIZQPWLDQHI-UHFFFAOYSA-N[1][10]
ChEBI ID CHEBI:31406[1]
FEMA Number 2314[1][10]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][6] It is characterized by its solubility in alcohol and most fixed oils and its insolubility in water and glycerin.[1][12]

Table 2: Physicochemical Data for this compound
PropertyValueReference
Appearance Colorless to pale yellow, clear liquid[4][6][13]
Odor Profile Strong, fruity, floral, rose-like[1][12][14]
Boiling Point 235 °C at 760 mmHg[1][4][10]
97-98 °C at 11 mmHg[12]
Melting Point -58.7 °C (estimate)[14]
Density 0.890 - 0.903 g/mL at 25 °C[1][12]
Refractive Index 1.443 - 1.452 at 20 °C[1][4]
Vapor Pressure 0.03495 mmHg at 23 °C[4][15]
Flash Point 92 - 93 °C (197.6 - 199.4 °F)[4][13]
Solubility Soluble in alcohol and fixed oils; Insoluble in water[1][12]
LogP (o/w) 3.80 - 3.87[1][12]

Experimental Protocols

Synthesis of this compound

a) Acid-Catalyzed Esterification (Fischer Esterification)

This compound is commonly synthesized via the direct esterification of citronellol with formic acid, typically in the presence of an acid catalyst.[4][16]

  • Materials:

    • Citronellol (1 mole equivalent)

    • Formic acid (1.2-1.5 mole equivalents, excess to drive equilibrium)

    • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, 0.01-0.05 mole equivalents)

    • Anhydrous solvent (e.g., toluene, hexane) for azeotropic removal of water

    • Sodium bicarbonate solution (5% w/v)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Methodology:

    • A reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer is charged with citronellol, formic acid, and the solvent.

    • The acid catalyst is added carefully while stirring.

    • The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

    • The reaction is monitored by Gas Chromatography (GC) until the consumption of citronellol is complete (typically 4-8 hours).

    • Upon completion, the mixture is cooled to room temperature and transferred to a separatory funnel.

    • The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acids), and brine.

    • The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude this compound is purified by vacuum distillation to yield the final product.

G cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_workup Work-up & Neutralization cluster_purification Purification Reactants Citronellol + Formic Acid + Toluene (Solvent) Reflux Heat to Reflux with Dean-Stark Apparatus Reactants->Reflux Catalyst H₂SO₄ (Catalyst) Catalyst->Reflux Monitor Monitor Reaction via GC Reflux->Monitor Wash1 Wash with H₂O Monitor->Wash1 Wash2 Wash with 5% NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry with MgSO₄ Wash3->Dry Evaporate Solvent Evaporation (Rotary Evaporator) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis of this compound via acid-catalyzed esterification.

b) Enzymatic Synthesis

An alternative, greener approach involves enzymatic synthesis using an immobilized lipase, which can offer higher selectivity and milder reaction conditions. The following protocol is adapted from the synthesis of similar formate esters.[17]

  • Materials:

    • Citronellol (1 mole equivalent)

    • Formic acid (7 mole equivalents)

    • Immobilized Lipase (e.g., Novozym 435, 15 g/L)

    • Solvent (e.g., 1,2-dichloroethane or n-hexane)

  • Methodology:

    • Citronellol and formic acid are dissolved in the selected solvent in a sealed reaction vessel.

    • The immobilized lipase, Novozym 435, is added to the mixture.[17]

    • The reaction is conducted in a shaking incubator at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 150 rpm).[17]

    • The conversion is monitored over time by taking aliquots and analyzing them via GC.

    • Upon reaching equilibrium or desired conversion, the enzyme is removed by simple filtration. The immobilized enzyme can often be washed and reused.[17]

    • The solvent and excess formic acid are removed from the filtrate under reduced pressure.

    • Further purification, if necessary, can be performed using column chromatography or vacuum distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and purity assessment of volatile compounds like this compound.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., with an Electron Ionization (EI) source).

  • GC Conditions (Typical):

    • Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 5 °C/min to 240 °C, hold for 5 minutes.

    • Kovats Retention Index: this compound has reported Kovats retention indices of approximately 1261 on standard non-polar columns.[1]

  • MS Conditions (Typical):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1 scan/second.

  • Methodology:

    • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol, hexane) to a concentration of approximately 100-1000 ppm.

    • Injection: Inject 1 µL of the prepared sample into the GC injector port.

    • Data Acquisition: Acquire data throughout the GC run.

    • Data Analysis:

      • Identify the this compound peak based on its retention time and comparison with a known standard or its Kovats index.[1]

      • Confirm identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST, Wiley). Key fragments for formate esters are often observed.

      • Determine purity by calculating the peak area percentage of this compound relative to the total area of all integrated peaks.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound (Neat or in Matrix) Dilute Dilute in Solvent (e.g., Hexane) Sample->Dilute Inject Inject 1µL into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Ionization (EI, 70eV) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpec Generate Mass Spectrum Detect->MassSpec Identify Identify Peak (RT & MS Library) Chromatogram->Identify MassSpec->Identify Quantify Quantify (Peak Area %) Identify->Quantify Result Purity & Identity Report Quantify->Result

Caption: Analytical workflow for the identification and purity assessment of this compound by GC-MS.

References

An In-depth Technical Guide to Citronellyl Formate (CAS 105-85-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate (CAS 105-85-1) is a monoterpenoid ester recognized for its characteristic fresh, fruity, and floral aroma, reminiscent of rose and geranium. Predominantly utilized in the fragrance and flavor industries, its physicochemical properties, synthesis, and safety profile are of significant interest. This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a detailed synthesis protocol, and an analysis of its biological and toxicological data. The information is curated to support research, development, and safety assessment activities. While extensively evaluated for dermatological effects, particularly skin sensitization, data on specific molecular signaling pathways remains limited, reflecting its primary application in consumer goods rather than therapeutics.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its identity and key physical and chemical properties are summarized in the tables below. These properties are critical for its application in various formulations and for predicting its environmental fate and transport.

Chemical Identity
IdentifierValue
Chemical Name 3,7-dimethyloct-6-enyl formate
Synonyms Citronellyl methanoate, Formic acid, citronellyl ester
CAS Number 105-85-1
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol [1]
SMILES CC(CCC=C(C)C)CCOC=O
InChIKey DZNVIZQPWLDQHI-UHFFFAOYSA-N
Physical and Chemical Properties
PropertyValueExperimental Conditions
Appearance Colorless to pale yellow liquidAmbient
Odor Profile Fruity, floral, rose, green, citrus-
Boiling Point 235 °C760 mmHg
Density 0.897 g/mL25 °C
Refractive Index 1.443 - 1.44920 °C
Flash Point 92 °C (197.6 °F)Closed cup
Vapor Pressure 0.03495 mmHg23 °C
Solubility Soluble in alcohol and most oils; 16.2 mg/L in water (estimated)-
logP 3.8-

Synthesis and Manufacturing

This compound is synthetically produced via the direct esterification of citronellol with formic acid.[1][2][3][4] This reaction is typically catalyzed by an acid. While industrial processes are proprietary, a general laboratory-scale protocol can be outlined.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification Citronellol Citronellol Esterification Acid-Catalyzed Esterification Citronellol->Esterification FormicAcid Formic Acid FormicAcid->Esterification Quenching Quenching (e.g., with NaHCO₃ soln.) Esterification->Quenching Crude Product Extraction Solvent Extraction (e.g., with diethyl ether) Quenching->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Purification (e.g., Vacuum Distillation) Drying->Purification Product This compound Purification->Product Purified Product G cluster_exposure Exposure Assessment cluster_hazard Hazard Identification cluster_risk Risk Characterization CF This compound Exp Aggregate Exposure from Consumer Products CF->Exp Tox Toxicological Studies CF->Tox Risk Risk Assessment Exp->Risk SkinSens Skin Sensitization Tox->SkinSens Genotox Genotoxicity Tox->Genotox Reprotox Reproductive Toxicity (Read-across data) Tox->Reprotox Phototox Phototoxicity Tox->Phototox Tox->Risk SafeUse Safe Use Guidelines (IFRA Standards) Risk->SafeUse

References

"Citronellyl formate" synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Citronellyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key aroma chemical, detailing its chemical identity, physical properties, and synthesis. The information is presented to support research, development, and application in relevant scientific fields.

Chemical Identity

  • IUPAC Name: 3,7-dimethyloct-6-en-1-yl formate[1][2]

  • Synonyms: A variety of synonyms are used to identify this compound, reflecting its common usage in the fragrance and flavor industries. These include:

    • Citronellyl methanoate[2][3]

    • 3,7-dimethyloct-6-enyl methanoate[3]

    • Citronellyl formiate[3]

    • 3,7-dimethyl oct-6-enyl formate[3]

    • 2,6- dimethyl-2-octen-8-yl formate[2][3]

    • Formic acid citronellyl ester[2][3]

    • 6-OCTEN-1-OL, 3,7-DIMETHYL-, FORMATE[2]

    • RHODINYL FORMATE[4][5]

    • Citronellol Formic Ester[6]

Physicochemical Data

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₂[2][3][7]
Molecular Weight 184.28 g/mol [2][3]
CAS Number 105-85-1[2][3][7]
EINECS Number 203-338-9[3][4]
FEMA Number 2314[2][3][7]
Appearance Colorless liquid[3][7]
Density 0.897 g/mL at 25 °C[3][8][9]
Boiling Point 235 °C[3][7][8]
Flash Point 92 °C (197.6 °F)[3]
Refractive Index 1.443 - 1.449 @ 20°C[3]
Vapor Pressure 0.03495 mmHg @ 23°C[3][10]
Log P 3.8[3][10]
Solubility Soluble in alcohol and most oils.[5][8]

Experimental Protocol: Synthesis of this compound

The primary method for the synthesis of this compound is through the direct esterification of citronellol with formic acid.[8][9] This reaction is a classic example of Fischer esterification.

Materials:

  • Citronellol

  • Formic acid

  • Acid catalyst (e.g., sulfuric acid)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Methodology:

  • In a round-bottom flask, combine equimolar amounts of citronellol and formic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture under reflux for a specified period. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_products Products Citronellol Citronellol process Acid Catalyst (Esterification) Citronellol->process + FormicAcid Formic Acid FormicAcid->process CitronellylFormate This compound Water Water process->CitronellylFormate process->Water +

Caption: Synthesis of this compound via Fischer esterification.

References

Citronellyl Formate: A Technical Overview of its Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Citronellyl Formate, a monoterpenoid ester widely utilized in the fragrance and flavor industries. This document outlines its fundamental molecular characteristics, provides detailed experimental protocols for its synthesis and analysis, and situates its primary biological interaction within the context of olfactory signaling.

Core Molecular and Physical Data

This compound, also known as 3,7-dimethyloct-6-enyl formate, is a fatty alcohol ester recognized for its fresh, fruity, and floral aroma.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂[2]
Molecular Weight 184.27 g/mol [2]
CAS Number 105-85-1[2]
Appearance Colorless liquid[3]
Boiling Point 235 °C[2]
Density 0.897 g/cm³[4]
Flash Point 92 °C (197.6 °F)[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is synthesized through the acid-catalyzed esterification of citronellol with formic acid.[4] This reaction, a classic example of Fischer esterification, is fundamental in organic synthesis.

Materials:

  • Citronellol

  • Formic acid (methanoic acid)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Organic solvent (e.g., diethyl ether or toluene)

  • Separatory funnel, round-bottom flask, reflux condenser, heating mantle, and distillation apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of citronellol and formic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture under reflux for several hours to drive the reaction to completion. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a key analytical technique for the identification and quantification of volatile compounds like this compound in complex mixtures, such as essential oils.[5][6][7]

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms).

  • Mass spectrometer detector.

  • Helium as the carrier gas.

Procedure:

  • Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. A temperature gradient is typically employed, starting at a lower temperature and gradually increasing to elute compounds with higher boiling points.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard.[2]

Biological Interaction: Olfactory Signaling Pathway

As a fragrance molecule, the primary biological interaction of this compound is with olfactory receptors in the nasal epithelium. This initiates a signaling cascade that results in the perception of smell. The general mechanism of olfactory signal transduction is a G-protein coupled receptor (GPCR) pathway.[8]

Olfactory_Signaling_Pathway cluster_0 Olfactory Neuron Membrane Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Gαolf, β, γ) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gαolf activates cAMP cAMP AC->cAMP 4. Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-gated (CNG) Ion Channel cAMP->CNG_channel 5. Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization 6. Causes Signal Signal to Brain Depolarization->Signal 7. Generates Action Potential

Caption: General olfactory signaling pathway initiated by an odorant like this compound.

References

An In-Depth Technical Guide to the Odor Profile and Sensory Data of Citronellyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate (CAS No. 105-85-1) is a widely utilized fragrance ingredient valued for its complex and multifaceted olfactory profile. An ester of citronellol and formic acid, it is found naturally in essential oils such as geranium, though it is often synthesized for commercial use to ensure quality and consistency.[1] This technical guide provides a comprehensive overview of the sensory properties of this compound, including its detailed odor profile, available quantitative sensory data, and the experimental methodologies used to characterize such fragrance materials. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application and for interpreting its sensory data.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point Approximately 249 °C[2]
Flash Point Approximately 95 °C[2]
Vapor Pressure 0.03495 mmHg @ 23°C[1]
Solubility Soluble in alcohol and most oils[3]
Purity (typical) min. 95 % (sum of isomers)[2]

Odor Profile and Sensory Characteristics

This compound possesses a distinctive and powerful odor profile that is highly valued in perfumery. Its scent is generally characterized as a combination of floral, fruity, green, and citrus notes.

3.1 Olfactory Descriptors

The odor of this compound is consistently described with the following primary and secondary descriptors:

  • Primary Notes:

    • Rosy: A dominant, fresh, and pungent rose petal character is a hallmark of its scent.[4]

    • Fruity: Exhibiting sweet and fruity nuances, often with undertones of apricot and peach.[5][6]

    • Green: A pronounced leafy-green and geranium-like facet is frequently noted.[4]

    • Citrus: Fresh citrus top notes, sometimes compared to bergamot or grapefruit rind, contribute to its initial impression.[5][7]

  • Secondary and Nuanced Notes:

    • Cucumber: A fresh, cool cucumber note adds a crisp quality.[4][5]

    • Honey: A subtle, honey-like undertone provides a natural sweetness without being overly cloying.[4]

    • Waxy: Some descriptions include a waxy facet to the overall floral character.[5]

3.2 Olfactory Perception and Use in Fragrance

This compound is considered a heart note in fragrance compositions, contributing to the main theme of a scent.[1] Its powerful and diffusive character means it can have a significant impact even at low concentrations.[4] Perfumers utilize this compound to impart a natural, fresh rose petal effect and to add a green lift to floral bouquets.[4] It is particularly useful in creating realistic geranium reconstructions and is stable in various product bases, including soap.[1][4] Recommended usage levels in fragrance concentrates typically range from traces up to 5%, and in flavor concentrates up to 100 ppm.[7] On a smelling strip, its tenacity is noted to be around 40 hours.[7]

Quantitative Sensory Data

While a comprehensive body of public quantitative sensory data for this compound is limited, some key parameters are available from industry sources.

ParameterValue/DescriptionReference
Odor Strength Medium to powerful[4][5]
Tenacity on Blotter Approximately 40 hours[7]
Recommended Use Level (Fragrance) Traces to 5%[7]
Recommended Use Level (Flavor) Up to 100 ppm[7]
Taste Characteristics @ 20 ppm Floral, waxy, fruity, citrus, and tangerine[3]
Odor Threshold Data not publicly available[1]

Note on Odor Threshold: A definitive, publicly available odor threshold value for this compound could not be identified in the surveyed literature. The determination of this value would require specific experimental protocols as outlined in Section 5.0. The odor threshold is a critical parameter for calculating the Odor Activity Value (OAV), which helps to quantify the contribution of a specific compound to the overall aroma of a mixture.

Experimental Protocols for Sensory Analysis

The sensory analysis of fragrance ingredients like this compound relies on standardized and rigorous experimental methodologies to ensure the collection of reliable and reproducible data.

5.1 Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

5.1.1 Experimental Workflow for GC-O Analysis

GC_O_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis prep Sample containing This compound dissolve Dissolution in appropriate solvent prep->dissolve injection Injection into GC system dissolve->injection separation Separation of volatile compounds in column injection->separation splitter Effluent Splitter separation->splitter ms Mass Spectrometer (Chemical Detection) splitter->ms olfacto Olfactometry Port (Human Assessor) splitter->olfacto chromatogram Generate Chromatogram ms->chromatogram olfactogram Generate Olfactogram olfacto->olfactogram align Align Chromatogram and Olfactogram chromatogram->align olfactogram->align

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

5.1.2 Detailed GC-O Protocol

  • Sample Preparation: A solution of this compound is prepared in a suitable, low-odor solvent.

  • Injection and Separation: The sample is injected into a gas chromatograph, where the individual volatile components are separated based on their boiling points and chemical properties as they pass through a capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other stream is directed to an olfactometry port.

  • Olfactory Detection: The effluent sent to the olfactometry port is mixed with humidified air to prevent drying of the nasal passages. A trained sensory panelist sniffs the port and records the time, duration, intensity, and a description of any perceived odors.

  • Data Analysis: The data from the chemical detector (chromatogram) and the human assessor (olfactogram) are aligned. This allows for the direct correlation of a specific chemical peak with a perceived odor, confirming the sensory contribution of this compound.

5.2 Sensory Panel Evaluation for Odor Threshold Determination

To determine the odor threshold of a substance, a trained sensory panel is required. The American Society for Testing and Materials (ASTM) E679 standard provides a common methodology for this purpose.

5.2.1 Experimental Workflow for Odor Threshold Determination

Odor_Threshold_Workflow cluster_setup Experimental Setup cluster_testing Sensory Testing cluster_analysis Data Analysis panel Selection and Training of Sensory Panel sample_prep Preparation of Dilution Series of this compound presentation Presentation of Samples (e.g., Triangle Test) sample_prep->presentation evaluation Panelists Identify the 'Odd' Sample presentation->evaluation record Record Correct Identifications evaluation->record stats Statistical Analysis (e.g., Best Estimate Threshold) record->stats threshold Determination of Odor Threshold stats->threshold

Figure 2: Workflow for Odor Threshold Determination.

5.2.2 Detailed Protocol for Odor Threshold Determination (Triangle Test Method)

  • Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and trained to recognize the specific odor of this compound.

  • Sample Preparation: A stock solution of this compound is prepared in a neutral, odorless medium (e.g., mineral oil or propylene glycol). A series of dilutions, typically in half-log or full-log steps, is created, spanning a range from concentrations expected to be below the detection threshold to those that are easily detectable.

  • Test Protocol (Forced-Choice Triangle Test): Panelists are presented with three samples in a randomized order. Two of the samples are identical blanks (the neutral medium), and one contains the diluted this compound. Panelists are instructed to identify the "odd" or different sample.

  • Data Collection: The number of correct identifications is recorded for each panelist at each concentration level.

  • Statistical Analysis: The results are statistically analyzed to determine the concentration at which the substance can be reliably detected. This concentration is defined as the odor detection threshold.

Olfactory Receptor Interaction

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) in the nasal cavity. While specific research on the interaction of this compound with human ORs is not widely available, studies on its precursor, citronellol, provide some insight. Both enantiomers of citronellol have been shown to activate the human olfactory receptor OR1A1 with moderate to good activity.[8] Given the structural similarity, it is plausible that this compound also interacts with a range of ORs, contributing to its complex odor profile. Further research, such as heterologous expression assays using a library of human ORs, would be necessary to deorphanize the specific receptors that respond to this compound.

6.1 Proposed Signaling Pathway for Olfactory Perception

Olfactory_Signaling_Pathway odorant This compound receptor Olfactory Receptor (OR) in Olfactory Sensory Neuron odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase III Activation g_protein->adenylyl_cyclase cAMP Increased intracellular cAMP adenylyl_cyclase->cAMP ion_channel Opening of Cyclic Nucleotide-Gated (CNG) Ion Channels cAMP->ion_channel depolarization Influx of Na+ and Ca2+ (Depolarization) ion_channel->depolarization action_potential Generation of Action Potential depolarization->action_potential brain Signal Transmitted to Olfactory Bulb in Brain action_potential->brain

Figure 3: Generalized Olfactory Signaling Pathway.

Conclusion

This compound is a valuable fragrance ingredient with a well-defined, yet complex, odor profile characterized by rosy, fruity, green, and citrus notes. While qualitative sensory data is readily available, quantitative data, particularly a publicly accessible odor threshold, is lacking. The experimental protocols outlined in this guide, such as Gas Chromatography-Olfactometry and sensory panel evaluations for threshold determination, provide a framework for obtaining the necessary data for a more complete quantitative understanding of this compound's sensory properties. Further research into its specific interactions with human olfactory receptors would provide deeper mechanistic insights relevant to the fields of fragrance science and drug development.

References

The Natural Occurrence of Citronellyl Formate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate, a monoterpene ester recognized for its characteristic fresh, rosy, and fruity aroma, is a naturally occurring volatile compound found in the essential oils of various aromatic plants. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers in phytochemistry, natural product chemistry, and drug development who are interested in the isolation, identification, and potential applications of this bioactive compound.

Introduction

This compound (C₁₁H₂₀O₂) is the formate ester of citronellol. It is a significant contributor to the aromatic profile of several commercially important essential oils, particularly those from the Pelargonium (geranium) and Rosa (rose) genera.[1][2][3] Its pleasant scent has led to its use in the fragrance and flavor industries.[4][5] Beyond its aromatic properties, the presence and concentration of this compound, along with other terpenoids, can be indicative of the essential oil's quality and geographical origin, making its accurate quantification a critical aspect of quality control. This guide synthesizes current scientific knowledge on the natural distribution of this compound in plants.

Quantitative Occurrence of this compound in Plants

The concentration of this compound in plant essential oils can vary significantly depending on the species, cultivar, geographical location, and extraction method. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Concentration of this compound in Pelargonium Species

Plant SpeciesPlant PartExtraction MethodConcentration (%)Reference
Pelargonium graveolensLeavesHydrodistillation9.90[6]
Pelargonium graveolensLeavesHydrodistillation15.44[7]
Pelargonium graveolensLeavesHydrodistillation8.28 - 15.44[7]
Pelargonium graveolensLeavesHydrodistillation15.63[8]
Pelargonium graveolens (from Palestine)LeavesNot Specified15.63[8]
Pelargonium graveolens (from Algeria)LeavesNot Specified9.3[8]
Pelargonium graveolens (from Egypt)Aerial PartsHydrodistillationNot Specified (Major Component)[9]
Chinese GeraniumNot SpecifiedEssential Oilup to 12[1][2]

Table 2: Concentration of this compound in Rosa Species

Plant SpeciesPlant PartExtraction MethodConcentration (%)Reference
Rosa damascenaFlowersNot Specified0.04[10]
Rosa damascenaFlowersNot Specified0.21[10]
Rosa damascenaFlowersNot Specified0.55[10]
Rosa species (Industrial Type Rose Oils from China)FlowersNot Specified0.02 - 0.55[10]

Experimental Protocols

The identification and quantification of this compound in plant essential oils are predominantly achieved through gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oils

Method: Hydrodistillation

  • Plant Material Preparation: Fresh or dried aerial parts (leaves, flowers) of the plant are collected. The material is typically chopped or ground to increase the surface area for efficient oil extraction.

  • Hydrodistillation: The plant material is placed in a Clevenger-type apparatus. Water is added to the flask, and the mixture is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in a condenser. The collected distillate separates into an aqueous phase (hydrosol) and the essential oil phase.

  • Oil Collection and Drying: The essential oil layer is carefully separated from the hydrosol. Anhydrous sodium sulfate is added to the collected oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer detector is used.

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC Conditions (Representative):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: The injector temperature is typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A representative program starts at a lower temperature (e.g., 60°C) and is held for a few minutes, then ramped up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

  • MS Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: The mass spectrometer scans a mass range of, for example, 40-500 amu.

    • Ion Source Temperature: Typically set to 230°C.

    • Transfer Line Temperature: Typically set to 280°C.

  • Component Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a pure standard analyzed under the same conditions. Additionally, the mass spectrum is compared with spectral libraries such as NIST and Wiley.

  • Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor, by dividing the peak area of this compound by the total peak area of all identified compounds and multiplying by 100. For absolute quantification, a calibration curve is prepared using a pure standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the synthesis of its precursor, citronellol. The pathway for citronellol biosynthesis has been elucidated, particularly in Pelargonium. It is a multi-step process that begins with the universal monoterpene precursor, geranyl diphosphate (GPP).

The final step, the formation of this compound from citronellol, is an esterification reaction. While the specific enzyme responsible for this reaction in most plants has not been definitively identified, it is generally catalyzed by an acyltransferase, which facilitates the transfer of the formyl group from a donor molecule to citronellol. In biotechnological applications, lipases have been shown to catalyze the formation of formate esters.[3]

Diagrams

Biosynthetic_Pathway GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Citral Citral Geraniol->Citral Alcohol Dehydrogenase Citronellal Citronellal Citral->Citronellal Citral Reductase Citronellol Citronellol Citronellal->Citronellol Citronellal Reductase Citronellyl_Formate This compound Citronellol->Citronellyl_Formate Acyltransferase Formyl_Donor Formyl Donor (e.g., Formyl-CoA) Formyl_Donor->Citronellyl_Formate Acyltransferase

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Plant_Material Plant Material (Leaves/Flowers) Extraction Hydrodistillation Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil Dilution Dilution in Solvent Essential_Oil->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Results (Concentration of this compound) Data_Analysis->Results

Figure 2: General experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring monoterpene ester with a notable presence in the essential oils of Pelargonium and Rosa species. Its quantification is essential for the quality assessment of these commercially valuable oils. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from plant sources. Furthermore, understanding its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide serves as a foundational resource for further research into the chemistry, biology, and potential applications of this compound.

References

Citronellyl Formate in Geranium Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranium oil, derived from Pelargonium graveolens, is a highly valued essential oil in the fragrance, flavor, and pharmaceutical industries. Its complex chemical profile is rich in monoterpenoids, with citronellyl formate being a key contributor to its characteristic rosy-fruity aroma. This technical guide provides an in-depth analysis of this compound within the context of geranium oil, covering its chemical properties, biosynthesis, extraction methodologies, and detailed analytical protocols. Quantitative data from various studies are summarized, and experimental workflows and biosynthetic pathways are visualized to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound (C₁₁H₂₀O₂) is an ester that plays a significant role in the aromatic profile of geranium oil. Its fresh, fruity, and rosy scent makes it a desirable component in perfumery and flavorings. The concentration of this compound in geranium oil can vary depending on the cultivar, geographical origin, and harvesting time. Understanding the factors that influence its presence and the methods for its extraction and quantification is crucial for quality control and the development of products with specific aromatic characteristics.

Chemical and Physical Properties of this compound

This compound is a colorless liquid with a distinct floral, fruity, and rose-like odor.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₂[3][4]
Molecular Weight 184.28 g/mol [3][4]
CAS Number 105-85-1[1][3]
FEMA Number 2314[1][3]
Appearance Colorless liquid[1][3]
Boiling Point 235 °C[1][3]
Flash Point 92 °C[3]
Density 0.897 g/mL at 25 °C[2]
Refractive Index 1.443 - 1.449 at 20°C[3]
Vapor Pressure 0.03 mmHg at 25°C[1]
Solubility Soluble in most oils and 80% alcohol[2]

Quantitative Analysis of this compound in Geranium Oil

The chemical composition of geranium oil has been extensively studied, with this compound consistently identified as a major constituent alongside citronellol and geraniol. The relative abundance of these compounds can fluctuate based on various factors. Table 2 provides a summary of this compound concentrations reported in different studies on Pelargonium graveolens essential oil.

Cultivar/OriginThis compound (%)Other Major Components (%)Reference(s)
Bourbon7.34 - 8.57Geraniol (30.13 - 36.21), Citronellol (19.57 - 22.84)[5]
Bio-G-1717.12 - 7.86Geraniol (31.94 - 34.93), Citronellol (19.57 - 22.30)[5]
CIM-Pawan7.39 - 7.72Geraniol (29.96 - 34.75), Citronellol (19.64 - 22.38)[5]
Algeria9.3Citronellol (30.2), Geraniol (7.6)[6]
Iranian11.00β-Citronellol (47.46), Geraniol (8.74)[6]
Australian Hybrid12.8Citronellol (31.7), Geraniol (9.8)[7]
General Reference4 - 12Citronellol (18 - 43), Geraniol (5 - 20)[8]
Study 19.90Citronellol (30.68), Geraniol (9.68)[6]
Study 28.78Citronellol (26.43), Geraniol (12.52)[9]

Biosynthesis of this compound

The biosynthesis of this compound in Pelargonium graveolens occurs within the glandular trichomes of the leaves. It is a multi-step process originating from the terpenoid biosynthesis pathway.

The immediate precursor to this compound is the monoterpene alcohol, citronellol . The formation of citronellol itself is a complex process that has been shown to involve a multi-step pathway from geranyl diphosphate (GDP), a key intermediate in the terpenoid pathway. This conversion involves the reduction of geraniol to citronellol.

The final step in the biosynthesis of this compound is the esterification of citronellol . This reaction is catalyzed by an alcohol acyltransferase (AAT) . While the specific AAT responsible for the formylation of citronellol in geranium has not yet been fully characterized, it is hypothesized to be a member of the BAHD superfamily of acyltransferases, which are known to be involved in the formation of a wide variety of plant esters. The formate donor for this reaction is likely formyl-CoA or another activated form of formic acid.

Biosynthesis_of_Citronellyl_Formate GPP Geranyl Diphosphate (GPP) Enzyme1 Geraniol Synthase GPP->Enzyme1 Geraniol Geraniol Enzyme2 Geraniol Reductase Geraniol->Enzyme2 Citronellol Citronellol Enzyme3 Alcohol Acyltransferase (AAT) (Hypothesized) Citronellol->Enzyme3 CitronellylFormate This compound FormateDonor Formate Donor (e.g., Formyl-CoA) FormateDonor->Enzyme3 Enzyme1->Geraniol Enzyme2->Citronellol Enzyme3->CitronellylFormate

Biosynthesis of this compound from Geranyl Diphosphate.

Experimental Protocols

Extraction of Geranium Oil

Several methods are employed for the extraction of essential oil from Pelargonium graveolens, each with its own advantages and impact on the final chemical profile of the oil.

This is the most common method for commercial production of geranium oil.

Protocol:

  • Plant Material Preparation: Freshly harvested leaves and stems of Pelargonium graveolens are chopped into smaller pieces to increase the surface area for efficient extraction.

  • Apparatus Setup: A steam distillation unit is assembled, consisting of a still for the plant material, a steam generator, a condenser, and a collection vessel (e.g., a Florentine flask).

  • Distillation: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.

  • Condensation: The steam and essential oil vapor mixture is cooled in the condenser, returning to a liquid state.

  • Separation: The collected condensate separates into two layers: the essential oil and the hydrosol (floral water). The less dense essential oil is decanted.

  • Drying: Anhydrous sodium sulfate is added to the collected oil to remove any residual water.

Steam_Distillation_Workflow PlantMaterial Chopped Geranium Plant Material Still Distillation Still PlantMaterial->Still Vapor Steam + Essential Oil Vapor Still->Vapor Vaporization Steam Steam Generator Steam->Still Condenser Condenser Vapor->Condenser Condensate Liquid Condensate (Oil + Hydrosol) Condenser->Condensate Condensation Separator Florentine Flask (Separator) Condensate->Separator EssentialOil Geranium Essential Oil Separator->EssentialOil Separation Hydrosol Hydrosol Separator->Hydrosol

Workflow for Steam Distillation of Geranium Oil.

This method is used to produce absolutes and may yield different aromatic profiles compared to steam distillation.

Protocol:

  • Plant Material Preparation: Dried and ground geranium leaves are used.

  • Extraction: The plant material is washed with a non-polar solvent, such as hexane, to dissolve the aromatic compounds.

  • Filtration: The mixture is filtered to remove the plant material.

  • Solvent Removal: The solvent is removed by evaporation under reduced pressure, resulting in a waxy substance called "concrete."

  • Absolute Production: The concrete is then washed with ethanol to extract the aromatic compounds, and the ethanol is subsequently removed by evaporation to yield the absolute.

SFE with carbon dioxide is a more modern and "green" extraction method.

Protocol:

  • Plant Material Preparation: Dried and ground geranium leaves are packed into an extraction vessel.

  • Extraction: Supercritical CO₂ (typically at pressures of 100-300 bar and temperatures of 40-60 °C) is passed through the plant material, dissolving the essential oil.

  • Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and release the extracted oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils.

Protocol:

  • Sample Preparation: A dilute solution of the geranium oil is prepared in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 1% (v/v).

  • GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD, or a similar system, is used.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (split ratio typically 50:1 or 100:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 3 °C/min.

      • Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

    • Quantification: The relative percentage of each compound is calculated based on the peak area normalization method.

GCMS_Analysis_Workflow SamplePrep Sample Preparation (Dilution of Geranium Oil) Injection Injection into GC SamplePrep->Injection Separation Gas Chromatography (Separation of Compounds) Injection->Separation Ionization Mass Spectrometry (Ionization and Fragmentation) Separation->Ionization Detection Mass Analyzer and Detector (Separation and Detection of Ions) Ionization->Detection DataAnalysis Data Analysis (Identification and Quantification) Detection->DataAnalysis

References

Biosynthesis Pathway of Citronellyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate is an acyclic monoterpenoid ester that contributes to the characteristic floral and fruity aroma of various plants, notably in the essential oil of geranium (Pelargonium graveolens) and rose (Rosa spp.). Its biosynthesis is a multi-step enzymatic process originating from the universal isoprenoid precursors. This technical guide provides an in-depth exploration of the core biosynthetic pathway, detailing the enzymatic steps leading to the formation of its constituent moieties—citronellol and an activated formate donor—and their subsequent esterification. The guide includes a plausible reaction sequence, quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visualizations to illustrate the metabolic logic. While the complete pathway has not been fully elucidated in a single organism, this document consolidates current knowledge to present a robust hypothetical model based on characterized enzymes from related pathways.

Introduction

Monoterpenoid esters are a significant class of plant secondary metabolites, playing crucial roles in plant defense, pollination, and as key components of flavors and fragrances. This compound (C₁₁H₂₀O₂), with its pleasant rosy, fruity aroma, is of considerable interest to the fragrance, cosmetic, and pharmaceutical industries. Understanding its natural biosynthesis is paramount for biotechnological production and metabolic engineering efforts aimed at enhancing its yield in plants or developing microbial production platforms.

The biosynthesis of this compound can be dissected into three principal stages:

  • Synthesis of the Isoprenoid Precursor: The formation of geranyl diphosphate (GPP), the universal precursor to monoterpenes.

  • Formation of the Alcohol Moiety: The multi-step enzymatic conversion of GPP to citronellol.

  • Formation of the Acyl Donor and Final Esterification: The generation of an activated formate donor and its condensation with citronellol, catalyzed by an alcohol acyltransferase (AAT).

This guide will detail the enzymes and intermediates involved in each of these stages.

The Core Biosynthetic Pathway

The formation of this compound begins in the plastids, where the methylerythritol 4-phosphate (MEP) pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Stage 1: Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate synthase (GPPS), a prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 monoterpene precursor, GPP.

  • Enzyme: Geranyl Diphosphate Synthase (GPPS)

  • Substrates: Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)

  • Product: Geranyl diphosphate (GPP)

Stage 2: Biosynthesis of Citronellol from GPP

The conversion of GPP to citronellol is a multi-enzyme process that has been particularly studied in plants like Pelargonium (geranium) and Rosa (rose). The pathway proceeds via geraniol and the corresponding aldehydes, geranial and citronellal.

  • GPP to Geraniol: A monoterpene synthase, specifically geraniol synthase (GES), hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol.[1]

  • Geraniol to Geranial: Geraniol is oxidized to its corresponding aldehyde, geranial (the E-isomer of citral), by an alcohol dehydrogenase (ADH). This reaction is reversible.[2]

  • Geranial to Citronellal: A reductase, belonging to the progesterone 5β-reductase/iridoid synthase-like (PRISE) family of enzymes, catalyzes the stereoselective reduction of the conjugated double bond of geranial to yield (S)- or (R)-citronellal.[3]

  • Citronellal to Citronellol: Finally, another alcohol dehydrogenase (or a related reductase) reduces the aldehyde group of citronellal to produce citronellol.[2]

Stage 3: Formyl-CoA Generation and Final Esterification

The final step in the biosynthesis is the esterification of citronellol with a formate donor. This reaction is catalyzed by an alcohol acyltransferase (AAT).

  • Generation of the Formyl Donor: In plants, formate is a product of various metabolic processes, including photorespiration.[4] For its use in ester synthesis, it must be activated, typically as a coenzyme A (CoA) thioester. The generation of formyl-CoA in plants can occur through the degradation of oxalate via oxalyl-CoA.[1] The enzyme formyl-CoA transferase can then transfer the CoA moiety.[5]

  • Esterification: An alcohol acyltransferase (AAT), a member of the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily, catalyzes the transfer of the formyl group from formyl-CoA to the hydroxyl group of citronellol, releasing this compound and Coenzyme A.[6] While a specific AAT for this compound has not been definitively characterized, enzymes like the Rosa hybrida AAT1 (RhAAT1) have been shown to accept citronellol as a substrate for the production of citronellyl acetate, indicating the potential for similar enzymes to utilize formyl-CoA.[4][7]

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the key stages of this compound biosynthesis.

Pathway from GPP to Citronellol

Citronellol_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase (ADH) Citronellal Citronellal Geranial->Citronellal Citral Reductase (PRISE family) Citronellol Citronellol Citronellal->Citronellol Alcohol Dehydrogenase (ADH)

Caption: Enzymatic conversion of Geranyl Diphosphate to Citronellol.

Final Esterification Step

Esterification cluster_substrates Substrates cluster_products Products Citronellol Citronellol AAT Alcohol Acyltransferase (AAT) Citronellol->AAT FormylCoA Formyl-CoA FormylCoA->AAT CitronellylFormate This compound CoA Coenzyme A AAT->CitronellylFormate AAT->CoA

Caption: Final esterification of Citronellol to form this compound.

Quantitative Data

Quantitative kinetic data for a specific this compound synthase is not yet available in the literature. However, data from closely related and characterized enzymes provide valuable context for understanding substrate affinities and reaction efficiencies. The following table summarizes kinetic parameters for the Rosa hybrida alcohol acetyltransferase (RhAAT1), which utilizes citronellol as a substrate.

Table 1: Kinetic Parameters of Rosa hybrida Alcohol Acetyltransferase (RhAAT1) with Various Alcohol Substrates

Alcohol SubstrateAcyl-CoA DonorApparent Km (μM)Apparent Vmax (pkat/mg protein)
GeraniolAcetyl-CoA70 ± 512.3 ± 0.3
Citronellol Acetyl-CoA 180 ± 20 5.8 ± 0.3
NerolAcetyl-CoA100 ± 1011.2 ± 0.4
1-OctanolAcetyl-CoA300 ± 407.8 ± 0.5
2-PhenylethanolAcetyl-CoA1200 ± 1500.8 ± 0.1
cis-3-Hexen-1-olAcetyl-CoA1300 ± 2001.1 ± 0.1

Data adapted from Shalit et al. (2003) and Guterman et al. (2002). Note: The data reflects activity with acetyl-CoA, not formyl-CoA.[4][7]

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Protocol 1: Identification and Cloning of Candidate Alcohol Acyltransferase (AAT) Genes

Objective: To identify and isolate the gene encoding the putative this compound synthase.

Workflow:

  • Transcriptome Analysis: Perform RNA-sequencing on tissues known to produce this compound (e.g., rose petals, geranium leaves) at developmental stages corresponding to peak aroma production.

  • Candidate Gene Selection: Identify transcripts annotated as "alcohol acyltransferases" or belonging to the BAHD superfamily. Prioritize candidates whose expression profiles correlate strongly with the production of this compound.

  • Gene Cloning: Design primers based on the candidate transcript sequences to amplify the full-length coding sequence (CDS) from cDNA using PCR.

  • Vector Ligation: Clone the amplified CDS into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., 6x-His tag) for purification.

Caption: Workflow for identifying and cloning a candidate AAT gene.

Protocol 2: Heterologous Expression and Purification of Recombinant AAT

Objective: To produce and purify the candidate AAT enzyme for biochemical characterization.

Methodology:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the AAT gene.

  • Protein Expression: Grow the transformed cells in liquid culture (e.g., LB medium) to an optimal density (OD₆₀₀ ≈ 0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and incubate for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysozyme and protease inhibitors. Lyse the cells using sonication on ice.

  • Affinity Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant (soluble protein fraction) to a nickel-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged AAT protein using an elution buffer with a high concentration of imidazole.

  • Buffer Exchange: Desalt the purified protein and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 3: In Vitro Enzyme Activity Assay

Objective: To confirm the enzymatic activity of the purified AAT and determine its substrate specificity and kinetic parameters.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Purified recombinant AAT enzyme (1-5 µg)

    • Alcohol substrate (Citronellol, typically 1 mM)

    • Acyl-CoA donor (Formyl-CoA, typically 0.5 mM)

  • Reaction Initiation and Incubation: Initiate the reaction by adding the acyl-CoA donor. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., saturated NaCl). Add an internal standard (e.g., tetradecane) and extract the ester product with an organic solvent (e.g., hexane or methyl tert-butyl ether).

  • Product Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

  • Quantification: Quantify the product based on the peak area relative to the internal standard.

  • Kinetic Analysis: To determine Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving multiple enzymatic steps and subcellular compartments. While the pathway for its alcohol precursor, citronellol, is increasingly well understood, the specific enzymes responsible for providing the formyl donor and catalyzing the final esterification step remain to be definitively identified and characterized in planta. The broad substrate promiscuity of plant alcohol acyltransferases strongly suggests that an AAT with an affinity for citronellol is responsible for the final reaction. The RhAAT1 from rose serves as a compelling model for this activity.

Future research should focus on the targeted identification of AATs from this compound-rich plants and their biochemical characterization with formyl-CoA as a substrate. The elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also provide the necessary molecular tools for the high-yield, sustainable production of this valuable aroma compound through synthetic biology and metabolic engineering approaches.

References

"Citronellyl formate" physical and chemical specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Physical, Chemical, and Spectroscopic Specifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate (C₁₁H₂₀O₂) is a monoterpenoid ester that is a significant component in the fragrance and flavor industries. It is valued for its characteristic fresh, floral, rosy, and fruity aroma.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended to serve as a vital resource for professionals in research and development. This document details experimental methodologies for its synthesis and analysis, complete with tabulated data and visual diagrams to facilitate understanding and application.

Chemical Identity and Physical Properties

This compound, also known as 3,7-dimethyloct-6-enyl formate, is a colorless to pale yellow liquid.[3][4] It is found naturally in essential oils such as geranium and citronella, and is also produced synthetically for commercial use.[4][5]

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₂[4]
Molecular Weight 184.28 g/mol [4]
CAS Number 105-85-1[4]
Appearance Colorless to pale yellow liquid[3][4]
Odor Fruity, Floral, Rose, Fresh, Green[1][4]
Density 0.897 g/mL at 25 °C[5]
Boiling Point 235 °C[4][5]
Flash Point 92 °C (197.6 °F)[4]
Refractive Index 1.443 - 1.449 at 20°C[4]
Vapor Pressure 0.03495 mmHg at 23°C[4]
Solubility Soluble in alcohol and most oils.[5][6]

Chemical Synthesis: Esterification of Citronellol

This compound is primarily synthesized through the direct acid-catalyzed esterification of citronellol with formic acid.[4][5] This reaction, a classic example of Fischer esterification, involves the reaction of an alcohol (citronellol) with a carboxylic acid (formic acid) in the presence of an acid catalyst.

Logical Workflow for Synthesis and Purification

G Workflow for the Synthesis of this compound A Reactants (Citronellol, Formic Acid) C Reaction Vessel (Heated) A->C B Acid Catalyst (e.g., Sulfuric Acid) B->C D Esterification Reaction C->D E Workup (Neutralization, Washing) D->E F Drying (e.g., Anhydrous MgSO4) E->F G Purification (Distillation) F->G H Pure this compound G->H

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is proprietary, a general laboratory procedure based on Fischer esterification principles is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellol and an excess of formic acid. The molar ratio of formic acid to citronellol is typically greater than 1:1 to drive the equilibrium towards the product.

  • Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The crude this compound can then be purified by vacuum distillation to obtain the final product.

Analytical and Spectroscopic Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical and Spectroscopic Data
ParameterDescriptionReference(s)
Purity (GC) Typically >95%[7]
Log P 3.8[4]
¹³C NMR Spectral data available in public databases.[2]
GC-MS Mass spectral data available for identification.[2]
FTIR Infrared spectral data available, often run as a neat liquid.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of this compound and identifying any impurities.

  • Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for fragrance analysis (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms).

    • Oven Program: A temperature programming approach is typically used to ensure good separation of components with a wide range of boiling points. A generic program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C) at a rate of 5-10°C/min.[8][9]

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[10]

    • Injector: A split/splitless injector is typically used, with the temperature set high enough to ensure rapid vaporization of the sample (e.g., 250°C).

  • Mass Spectrometer:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range of approximately m/z 40-400.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the this compound peak can be compared to library spectra for confirmation of its identity. The peak area can be used to determine its purity.

Experimental Workflow for GC-MS Analysis

GC-MS Analysis Workflow A Sample Preparation (Dilution in Solvent) B Injection into GC A->B C Separation in GC Column (Temperature Program) B->C D Elution and Transfer to MS C->D E Ionization (EI) D->E F Mass Analysis E->F G Data Acquisition and Analysis F->G

Caption: A typical workflow for the GC-MS analysis of this compound.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Sample Preparation: As this compound is a liquid, the simplest method is to run the spectrum of the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[11]

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is typically run first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting infrared spectrum will show absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:

    • A strong C=O stretching band for the ester functional group (typically around 1720-1740 cm⁻¹).

    • C-O stretching bands (around 1000-1300 cm⁻¹).

    • C-H stretching and bending vibrations for the alkyl and alkene parts of the molecule.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It may cause skin and eye irritation.[2] It is recommended to handle it in a well-ventilated area and to wear personal protective equipment, including safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications

This compound is widely used as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[2] It is also used as a flavoring agent in the food industry.[5]

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical specifications of this compound. The detailed experimental methodologies for its synthesis and characterization are intended to be a valuable resource for researchers and professionals in related fields. The provided data, presented in clear and accessible formats, should aid in the effective and safe use of this important fragrance and flavor compound.

References

Citronellyl Formate: A Technical Guide to Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and toxicological data currently available for Citronellyl Formate (CAS No. 105-85-1), a fragrance ingredient used in various consumer products. The information is compiled from Safety Data Sheets (SDS), peer-reviewed scientific assessments, and regulatory guidelines to support informed research and development.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological endpoints for this compound.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
LD50RatOral8400 mg/kgNot Classified[1][2][3][4][5]
LD50RatOral> 5000 mg/kgPresumed Non-Toxic[6]
Dermal Toxicity--No data availableUnknown[1][5][6]
Inhalation Toxicity--No data availableUnknown[1][6]
Table 2: Irritation and Sensitization
EndpointSpecies/Test TypeConcentrationResultReference
Skin IrritationHuman4% solutionNo irritation[1][5]
Skin IrritationRabbit (predicted)NeatCauses skin irritation[1][2][6][7][8]
Eye IrritationRabbit (predicted)NeatCauses serious eye irritation[1][2][6][7]
Skin SensitizationHuman (HRIPT)4% solutionNo sensitization[1][5]
Skin SensitizationMouse (LLNA)-EC3 = 32.4% (Sensitizer)[9]
Table 3: Repeated Dose Toxicity
EndpointSpeciesStudy DurationRouteValueReference
NOAELRat- (OECD 422 Study)Oral200 mg/kg/day[10]
Table 4: Genotoxicity
Test TypeSystemMetabolic ActivationResultReference
Ames Test (predicted)In vitroWith and withoutNot genotoxic[9]

Note: Data on carcinogenicity and reproductive toxicity for this compound are not available in the public domain. It is not classified as a carcinogen by IARC or OSHA.[1][2]

Experimental Protocols

The toxicological data presented are based on studies likely conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The detailed methodologies for key experiments are outlined below.

Acute Oral Toxicity (OECD TG 420/423)

The acute oral toxicity, expressed as the LD50, was likely determined following a protocol similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Species: Typically, young adult female rats are used.

  • Administration: The test substance is administered as a single oral dose by gavage.

  • Dose Levels: A stepwise procedure is used where the substance is administered to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first animal determines the dose for the next.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

  • Endpoint: The test allows for the determination of the LD50 and provides information on the hazardous properties of the substance.

Skin Irritation (OECD TG 404)

The assessment of skin irritation potential follows protocols such as the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

  • Species: The albino rabbit is the preferred species.

  • Application: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied uniformly to a small area (approx. 6 cm²) of the shaved skin. The area is covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system (e.g., Draize scoring).[11]

  • Endpoint: The scores are evaluated to determine the irritation potential, from non-irritating to corrosive.

Eye Irritation (OECD TG 405)

The potential for serious eye irritation is assessed using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

  • Species: The albino rabbit is the recommended test animal.

  • Application: A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] Ocular lesions of the cornea, iris, and conjunctiva are scored. The reversibility of any observed lesions is also assessed, with an observation period up to 21 days.[2]

  • Endpoint: The severity and reversibility of the ocular responses determine the classification of the substance's eye irritation potential.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD TG 429)

The skin sensitization potential of this compound was determined using the murine Local Lymph Node Assay (LLNA).

  • Principle: The LLNA is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. The degree of proliferation is proportional to the dose and potency of the sensitizer.[12][13]

  • Species: Mice (e.g., CBA/J strain) are used.

  • Procedure:

    • Induction: For three consecutive days, the test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of each ear of the test animals.[13] A vehicle control and a positive control group are also included.[12]

    • Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed approximately 5 hours later.

    • Analysis: The draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of ³H-methyl thymidine (a measure of cell proliferation) is determined using β-scintillation counting.

  • Endpoint: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to indicate the potency of the sensitizer.[9]

Genotoxicity - Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

The assessment of genotoxic potential is commonly initiated with the bacterial reverse mutation test, or Ames test.

  • Principle: This in vitro assay uses several strains of amino acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) that carry mutations in the genes involved in the synthesis of histidine or tryptophan, respectively. The test detects mutations that revert the existing mutations, restoring the bacteria's ability to synthesize the essential amino acid and thus to grow on a nutrient-deficient medium.[1][6]

  • Procedure:

    • Exposure: Suspensions of bacterial cells are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver) to simulate mammalian metabolism.[14]

    • Methods: Two primary methods are used: the plate incorporation method and the pre-incubation method.[15]

    • Incubation: After exposure, the bacteria are plated on a minimal agar medium. The plates are incubated at 37°C for 48-72 hours.[15]

  • Endpoint: The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertant colonies in the negative (solvent) control. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Visualized Workflows and Relationships

The following diagrams illustrate the workflows of key toxicological assays and the logical framework for safety assessment.

LLNA_Workflow cluster_prep Preparation cluster_induction Induction Phase (Days 1-3) cluster_analysis Measurement & Analysis (Day 6) cluster_endpoint Endpoint Calculation start Test Substance & Vehicle Selection dose_prep Prepare Dose Formulations (min. 3 concentrations) start->dose_prep animals Group Animals (min. 4 mice/group) dose_prep->animals application Daily Topical Application to Dorsal Surface of Ears animals->application thymidine Intravenous Injection of ³H-methyl thymidine application->thymidine sacrifice Sacrifice Animals (5 hours post-injection) thymidine->sacrifice excision Excise Draining Auricular Lymph Nodes sacrifice->excision cell_prep Prepare Single-Cell Suspension excision->cell_prep scintillation Measure Radioactivity (β-Scintillation Counting) cell_prep->scintillation calc Calculate Stimulation Index (SI) SI = Mean DPM (Test) / Mean DPM (Control) scintillation->calc result Result Interpretation SI ≥ 3 → Sensitizer calc->result ec3 Calculate EC3 Value (Potency Assessment) result->ec3 If Sensitizer

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis cluster_result Result start Select Bacterial Strains (e.g., S. typhimurium, E. coli) doses Prepare Test Substance Concentrations start->doses s9_prep Prepare S9 Mix for Metabolic Activation start->s9_prep mix_s9_plus Mix: Bacteria + Test Substance + S9 Mix doses->mix_s9_plus mix_s9_minus Mix: Bacteria + Test Substance + Buffer doses->mix_s9_minus s9_prep->mix_s9_plus plate_plus Plate onto Minimal Glucose Agar mix_s9_plus->plate_plus plate_minus Plate onto Minimal Glucose Agar mix_s9_minus->plate_minus incubate Incubate Plates (37°C for 48-72 hours) plate_plus->incubate plate_minus->incubate count Count Revertant Colonies incubate->count compare Compare to Negative (Solvent) Control count->compare interpretation Interpretation: Concentration-dependent increase in revertants ≥ 2x control? compare->interpretation positive Positive (Mutagenic) interpretation->positive Yes negative Negative (Non-mutagenic) interpretation->negative No

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Safety_Assessment_Logic cluster_hazard_id Hazard Identification cluster_dose_response Dose-Response Assessment cluster_risk Risk Characterization substance This compound acute Acute Toxicity (Oral, Dermal, Inhalation) substance->acute irritation Irritation (Skin & Eye) substance->irritation sensitization Skin Sensitization substance->sensitization repeated Repeated Dose Toxicity substance->repeated genotox Genotoxicity substance->genotox ld50 LD50 = 8400 mg/kg (Oral) acute->ld50 irritant_class Classified as Skin/Eye Irritant irritation->irritant_class ec3 EC3 = 32.4% (Sensitizer) sensitization->ec3 noael NOAEL = 200 mg/kg/day repeated->noael ames_result Negative in Ames Test genotox->ames_result exposure Exposure Assessment (Consumer Use Scenarios) moe Margin of Exposure (MOE) Calculation MOE = NOAEL / Exposure exposure->moe qra Quantitative Risk Assessment (QRA for Sensitization) exposure->qra conclusion Safety Conclusion moe->conclusion qra->conclusion

Caption: Logical flow of a chemical safety assessment.

References

"Citronellyl formate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for Citronellyl Formate

For Researchers, Scientists, and Drug Development Professionals

Document ID: CF-MSDS-TG-20251217 Version: 1.0 Disclaimer: This document is intended for informational purposes for a professional audience and should not be used as a substitute for an official Safety Data Sheet (SDS) from the manufacturer. It aggregates publicly available data for research and development contexts.

Abstract

This compound (CAS No. 105-85-1) is a monoterpenoid and a carboxylic ester widely used as a fragrance ingredient in cosmetics, personal care products, and fine fragrances.[1][2][3][4] Its characteristic fresh, rosy, and fruity aroma makes it a valuable component in many formulations.[1][3][4] This technical guide provides a comprehensive overview of the material's safety profile, consolidating key data from its Material Safety Data Sheet (MSDS) and other scientific assessments. The information is presented to meet the needs of researchers and professionals in drug development and chemical safety, with a focus on quantitative data, experimental context, and logical workflows for safety assessment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[4][5][6] It is a combustible liquid and is soluble in alcohol and most oils.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₂[7][8][9]
Molecular Weight 184.27 g/mol [7][8][10]
CAS Number 105-85-1[2][7][8]
EINECS Number 203-338-9[8][10]
Appearance Colorless to pale yellow liquid[4][5][6]
Odor Fruity, floral, rose-like[1][11][12]
Boiling Point 235 °C (at 760 mmHg)[1][7][10][13]
Flash Point 92 °C (197.6 °F) - Closed Cup[7][10][13]
Density 0.897 g/mL (at 25 °C)[1][7][13]
Vapor Pressure 0.03 - 0.035 mmHg (at 23-25 °C)[7][9][12][14]
Water Solubility 16.2 - 19.61 mg/L (at 20-25 °C) (Estimated)[7]
log P (o/w) 3.8 - 4.09[7][8][9]
Refractive Index 1.443 - 1.449 (at 20°C)[1][7]

Toxicological Profile

The toxicological profile of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM), indicating a low order of acute toxicity. The primary health concerns are skin and eye irritation.[5][10]

EndpointResultSpeciesSource(s)
Acute Oral Toxicity (LD50) 8,400 mg/kgRat[10][11][15]
Repeated Dose Toxicity (NOAEL) 66.7 mg/kg/dayRat[7]
Reproductive Toxicity (NOAEL) 200 mg/kg/dayRat[7]
Skin Irritation Irritating (H315)Human / Rabbit[2][4][10]
Eye Irritation Causes serious eye irritation (H319)Data not specified[2][10]
Skin Sensitization Potential sensitizer (H317)Human[2][13]
Genotoxicity Not genotoxicIn vitro assays[7]
Phototoxicity No concernUV Spectra Analysis[7]

Hazard Identification and Safety

This compound is classified as a combustible liquid that causes skin and eye irritation and may cause an allergic skin reaction.[5][11][14]

Hazard TypeGHS ClassificationHazard Statement(s)
Physical Hazard Combustible LiquidH227: Combustible liquid
Health Hazards Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Skin Sensitization (Category 1B)H317: May cause an allergic skin reaction
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Precautionary Statements (Selected):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[14][16]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10]

Experimental Protocols Overview

Detailed primary experimental protocols for the toxicological endpoints listed above are often proprietary to the testing laboratories (e.g., RIFM internal reports).[7] However, the methodologies can be summarized based on the type of study conducted.

4.1 Repeated Dose and Reproductive/Developmental Toxicity Screening

  • Methodology: These studies are typically conducted in accordance with OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test). The substance is administered orally (gavage) to rats daily for a set period covering pre-mating, mating, gestation, and lactation.

  • Endpoints Measured: Clinical observations, body weight, food consumption, hematology, clinical biochemistry, organ weights, and histopathology. For the reproductive portion, endpoints include mating performance, fertility, gestation length, and pup viability and growth.

  • Cited Results for this compound: A No Observed Adverse Effect Level (NOAEL) of 66.7 mg/kg/day was established for repeated dose toxicity, and a NOAEL of 200 mg/kg/day was determined for reproductive toxicity.[7]

4.2 Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

  • Methodology: A standard HRIPT involves two phases. In the induction phase, a patch containing the test material at a specific concentration is applied to the skin of human volunteers for 24-48 hours, repeated several times over a few weeks. After a rest period, a challenge patch is applied to a new skin site to determine if an allergic response has been induced.

  • Endpoints Measured: Skin reactions are scored by trained technicians based on a standardized scale for erythema (redness), edema (swelling), and other signs of irritation or allergy.

  • Cited Results for this compound: A study on a 4% solution showed no irritation or sensitization.[11][15] A Confirmation of No Induction in Humans (CNIH) test with 7.5% this compound observed no sensitization in 44 volunteers.[7] This data contributes to the establishment of a No Expected Sensitization Induction Level (NESIL).

Visualizations: Workflows and Pathways

5.1 Metabolic Fate of this compound As a carboxylic ester, this compound is expected to undergo hydrolysis in biological systems, catalyzed by esterase enzymes. This process breaks the ester bond to yield the corresponding alcohol (citronellol) and carboxylic acid (formic acid), which then enter their respective metabolic pathways.

cluster_0 Metabolic Hydrolysis cluster_1 Metabolic Products Citronellyl_Formate This compound (C₁₁H₂₀O₂) Hydrolysis Ester Hydrolysis Citronellyl_Formate->Hydrolysis Esterase Carboxylesterases (e.g., in liver, skin) Esterase->Hydrolysis Citronellol Citronellol Hydrolysis->Citronellol Formic_Acid Formic Acid Hydrolysis->Formic_Acid

Caption: Predicted metabolic pathway of this compound via ester hydrolysis.

5.2 Fragrance Ingredient Safety Assessment Workflow The safety assessment of a fragrance ingredient like this compound follows a structured, multi-step process. This workflow, based on the approach used by institutions like RIFM, integrates data from various sources to determine safe use levels in consumer products.

cluster_Data Hazard Identification & Characterization cluster_Exposure Exposure Assessment cluster_Risk Risk Characterization & Management physchem Physicochemical Properties qra Quantitative Risk Assessment (QRA) for Sensitization moe Margin of Exposure (MOE) for Systemic Effects genotox Genotoxicity Assessment systox Systemic Toxicity (Repeated Dose) systox->moe reprotox Reproductive Toxicity reprotox->moe dermal Dermal Effects (Irritation, Sensitization) dermal->qra usage Consumer Usage Patterns agg_exp Aggregate Exposure (Creme RIFM Model) usage->agg_exp agg_exp->qra agg_exp->moe safe_use Establish Safe Use Levels (IFRA Standards) qra->safe_use moe->safe_use

Caption: Logical workflow for the safety and risk assessment of a fragrance ingredient.

Stability and Reactivity

  • Reactivity: The product is generally stable and non-reactive under normal conditions of use, storage, and transport.[14]

  • Chemical Stability: Material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[11][14]

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[10][11][14] Contact with incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong mineral acids.[10][11][14]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) may form.[10][11]

Ecological Information

Information on the environmental fate and effects of this compound is limited in publicly accessible MSDS. However, comprehensive environmental assessments are performed by industry bodies.

  • Ecotoxicity: The substance is not classified as hazardous to the aquatic environment in many safety data sheets.[5][14]

  • Persistence and Degradability: Expected to be readily biodegradable.

  • Bioaccumulation: With a log P of approximately 3.8, there is a potential for bioaccumulation. However, its expected rapid metabolism likely mitigates this.[7][8][9]

  • PBT/vPvB Assessment: A full assessment concluded the substance is not Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) as per IFRA Environmental Standards.[7]

References

Spectroscopic Data of Citronellyl Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate), a monoterpenoid ester valued in the flavor and fragrance industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for clear reference and comparison.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05s1HH-1' (formyl proton)
5.10t1HH-6
4.15m2HH-1
2.00m2HH-5
1.68s3HH-8
1.60s3HH-7'
1.55-1.70m2HH-2
1.15-1.40m2HH-4
1.10-1.25m1HH-3
0.92d3HH-3'

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Chemical Shift (δ) ppmAssignment
161.4C-1' (carbonyl)
131.5C-7
124.5C-6
62.8C-1
39.8C-5
35.5C-2
29.5C-3
25.7C-8
25.4C-4
19.4C-3'
17.6C-7'

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2965, 2925, 2870StrongC-H stretching (alkane)
1725StrongC=O stretching (ester)
1450MediumC-H bending (alkane)
1375MediumC-H bending (gem-dimethyl)
1175StrongC-O stretching (ester)

Technique: Neat, Capillary Film

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment (Proposed)
4172.39[C₃H₅]⁺
5549.32[C₄H₇]⁺
6999.99[C₅H₉]⁺ (base peak)
8139.53[C₆H₉]⁺
9539.85[C₇H₁₁]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of neat this compound (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical parameters. Several thousand scans are usually required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin capillary film of the sample.

  • Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on a capillary column. As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of each ion as a function of its m/z ratio. The instrument records the spectra of the most abundant fragments.[1]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample Liquid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent (+ TMS) Sample->NMR_Prep NMR IR_Prep Prepare Neat Capillary Film Sample->IR_Prep IR MS_Prep Dilute in Volatile Solvent Sample->MS_Prep MS NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR GCMS GC-MS System MS_Prep->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Correlate Data & Determine Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

General workflow for spectroscopic analysis.

References

Citronellyl Formate: A Technical Guide to its Discovery, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate, a monoterpene ester, has long been a staple in the fragrance and flavor industries for its characteristic rosy, fruity aroma. While its olfactory properties are well-documented, its historical context within the broader development of synthetic aroma chemicals is less frequently explored. This technical guide provides an in-depth overview of this compound, encompassing its discovery, historical context, physico-chemical properties, and synthesis. Furthermore, it delves into recent findings regarding its potential therapeutic applications, specifically its interaction with the dipeptidyl peptidase-4 (DPP-4) signaling pathway, suggesting a role in glycemic control. This document aims to be a comprehensive resource, providing detailed experimental methodologies and structured data to support further research and development.

Discovery and Historical Context

The precise date of discovery for this compound is not well-documented in scientific literature, with some sources stating the year of discovery as "data not available".[1] However, its history is intrinsically linked to the rise of synthetic fragrance chemistry in the late 19th and early 20th centuries.[2] The systematic study of terpenes and their derivatives, pioneered by chemists like Otto Wallach, laid the groundwork for the synthesis of novel aroma compounds.[3] The early 20th century saw a surge in the industrial production of synthetic fragrance ingredients, driven by the desire to create consistent and cost-effective alternatives to natural extracts.[4]

This compound emerged within this context as a valuable synthetic component that could impart a fresh, rosy, and fruity character to fragrance compositions.[5] Its synthesis, a relatively straightforward esterification of citronellol with formic acid, made it an accessible and versatile ingredient for perfumers.[1] While naturally present in essential oils such as geranium, where it can constitute up to 12% of the oil, its synthetic production has allowed for its widespread and controlled use.[1][6]

Physico-Chemical Properties

A comprehensive summary of the physico-chemical properties of this compound is presented in Table 1. This data is crucial for its application in various formulations and for understanding its behavior in different matrices.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₂[1][7]
Molecular Weight 184.28 g/mol [1]
CAS Number 105-85-1[6][7]
Appearance Colorless liquid[1]
Odor Profile Rosy, fruity, with green and citrus nuances[5]
Boiling Point 235 °C[1]
Density 0.897 g/mL at 25 °C[1]
Refractive Index 1.443 - 1.449 at 20°C[1]
Flash Point 92 °C (197.6 °F)[1]
Vapor Pressure 0.03495 mmHg at 23°C[1]
Log P 3.8[1]
Natural Occurrence Geranium oil, black currants, citrus fruits, honey[1][6]

Experimental Protocols: Synthesis of this compound

Representative Protocol: Acid-Catalyzed Esterification of Citronellol

Materials:

  • Citronellol (1 mole equivalent)

  • Formic acid (1.2 mole equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.5% w/w of citronellol)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine citronellol and formic acid.

  • Catalyst Addition: Slowly and with stirring, add the catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid. Caution should be exercised during the bicarbonate wash due to potential CO₂ evolution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Signaling Pathways and Biological Activity

Recent research has indicated that this compound may possess therapeutic potential beyond its use in fragrances. A study has highlighted its role as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10]

The inhibition of DPP-4 by compounds like this compound prevents the degradation of incretins, thereby prolonging their activity.[11][12] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.[10] This mechanism of action is the basis for the therapeutic efficacy of a class of antidiabetic drugs known as DPP-4 inhibitors (gliptins).[8]

The interaction of this compound with the DPP-4 signaling pathway opens up new avenues for research into its potential as a novel therapeutic agent for type 2 diabetes and other metabolic disorders.

Figure 1: DPP-4 Inhibition by this compound.

Conclusion

This compound, a long-standing component of the fragrance industry, is gaining new attention for its potential biological activities. While its historical origins are tied to the expansion of synthetic aroma chemistry, its future may lie in the realm of therapeutics. The inhibition of the DPP-4 enzyme presents a compelling avenue for further investigation, potentially leading to the development of novel treatments for metabolic diseases. This guide provides a foundational understanding of this compound, from its basic properties and synthesis to its interaction with a key biological pathway, serving as a valuable resource for researchers in both the chemical and biomedical fields. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Citronellyl Formate from Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Citronellyl Formate

This compound (also known as 3,7-dimethyloct-6-en-1-yl formate) is an organic ester valued for its distinct aromatic profile. It possesses a fresh, rosy, floral, and slightly fruity scent, making it a significant ingredient in the fragrance and flavor industries.[1][2][3] It is used to impart bright top notes in floral compositions, particularly for rose and lily-of-the-valley scents, and finds application in perfumes, cosmetics, soaps, and candles.[2] Naturally, this compound can be found in geranium essential oil, where it can constitute up to 12% of the oil.[4]

The primary and most common method for the synthetic production of this compound is the direct acid-catalyzed esterification of citronellol with formic acid.[1][4] Alternative methods, such as enzymatic synthesis, offer a greener and more selective approach. This document provides an overview of these synthesis methods, quantitative data from related esterification reactions, and detailed protocols for laboratory-scale synthesis.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[4]
Molecular Weight 184.28 g/mol [4]
Appearance Colorless to pale yellow liquid[2][4]
Boiling Point 235 °C[4]
Density ~0.897 g/mL at 25 °C
Refractive Index 1.443 - 1.449 at 20°C[4]
CAS Number 105-85-1

Synthesis Methodologies

Acid-Catalyzed Esterification (Fischer Esterification)

Fischer esterification is a classic, reversible organic reaction involving the reaction of a carboxylic acid (formic acid) with an alcohol (citronellol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] The reaction is typically heated under reflux to increase the reaction rate.[5] To drive the equilibrium towards the formation of the ester, an excess of one reactant (usually the alcohol) is used, and/or the water produced as a byproduct is removed, often with a Dean-Stark apparatus.[5][6][7]

The mechanism involves the protonation of the formic acid's carbonyl group by the catalyst, which enhances its electrophilicity.[7][8] The citronellol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester, which is then deprotonated to yield this compound and regenerate the acid catalyst.[8]

Enzymatic Synthesis

Enzymatic esterification is an increasingly popular alternative due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[9] Lipases are commonly used enzymes that can catalyze esterification or transesterification reactions in non-aqueous media.[10][11] For this compound synthesis, this can involve the direct esterification of citronellol with formic acid or transesterification with another formate ester.

This method avoids the use of harsh acids and high temperatures, reducing the risk of side reactions and simplifying product purification.[9] Immobilized enzymes, such as Novozym 435 (lipase from Candida antarctica), are often employed as they can be easily recovered and reused, enhancing the economic feasibility of the process.[9][12]

Quantitative Data Summary

Table 1: Conditions for Lipase-Catalyzed Synthesis of Citronellyl Acetate & Octyl Formate (Note: This data is for related ester compounds and serves as a proxy for this compound synthesis.)

ParameterCitronellyl Acetate Synthesis[10][11]Octyl Formate Synthesis[9]
Reaction Type TransesterificationDirect Esterification
Enzyme Catalyst Black Cumin Seedling LipaseNovozym 435 (Immobilized)
Substrates Citronellol, Geranyl AcetateOctanol, Formic Acid
Substrate Ratio 1:1 (0.25 M each)7:1 (Alcohol:Acid)
Solvent n-Hexane1,2-Dichloroethane
Temperature 41 °C40 °C
Reaction Time 72 hoursNot specified for max yield
Max. Yield/Conversion 76.3%96.5%

Table 2: Conditions for Lewis Acid-Catalyzed Synthesis of Citronellyl Acetate (Note: This data is for the synthesis of citronellyl acetate, not formate.)

ParameterValue
Reaction Type Direct Esterification
Catalyst SnCl₂·2H₂O
Substrates β-Citronellol, Acetic Acid
Conditions Room Temperature, Solvent-Free
Conversion ~88%[13]
Selectivity ~99%[13]

Experimental Protocols

Protocol: Fischer Esterification of Citronellol

This protocol describes the synthesis of this compound using Fischer esterification with sulfuric acid as the catalyst and reflux conditions.

Materials:

  • Citronellol (1.0 eq)

  • Formic Acid (≥95%, 1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~1-2% mol)

  • Toluene (as solvent for azeotropic water removal)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add citronellol (1.0 eq), toluene (enough to fill the Dean-Stark trap and suspend reactants), and a magnetic stir bar.

  • Adding Acid: Slowly add formic acid (1.2 eq) to the flask while stirring.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.[6] Continue reflux until no more water is collected in the trap (typically 2-4 hours).

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Workup - Quenching: Carefully transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with:

    • Water (to remove the bulk of the acid).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: CO₂ evolution). Repeat until no more gas evolves.[6]

    • Saturated brine solution (to remove residual water).[6]

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction Mechanism: Fischer Esterification

Fischer_Esterification Mechanism of Acid-Catalyzed Esterification cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products RCOOH Formic Acid (R-COOH) Protonation 1. Protonation of Carbonyl RCOOH->Protonation + H+ ROH Citronellol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol ROH->Attack H_plus H+ (Catalyst) Protonation->Attack Activated Carbonyl Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Intermediate Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Forms H₂O Water Water (H₂O) Elimination->Water Ester This compound (R-COOR') Deprotonation->Ester H_plus_regen H+ (Regenerated) Deprotonation->H_plus_regen

Caption: The Fischer esterification mechanism proceeds via five key reversible steps.

Experimental Workflow

Synthesis_Workflow Experimental Workflow for this compound Synthesis start Start setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) start->setup charge 2. Charge Reactants (Citronellol, Formic Acid, Toluene) setup->charge catalyst 3. Add Catalyst (Conc. H₂SO₄) charge->catalyst reflux 4. Heat to Reflux (Remove H₂O azeotropically) catalyst->reflux monitor Monitor Reaction (Water collection stops) reflux->monitor cool 5. Cool to RT monitor->cool Complete workup 6. Workup & Extraction (Dilute with Ether) cool->workup wash 7. Neutralize & Wash (NaHCO₃, Brine) workup->wash dry 8. Dry & Filter (Anhydrous MgSO₄) wash->dry concentrate 9. Concentrate (Rotary Evaporation) dry->concentrate purify 10. Purify Product (Vacuum Distillation) concentrate->purify characterize 11. Characterization (GC-MS, NMR, IR) purify->characterize end End Product characterize->end

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Citronellyl Formate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of citronellyl formate, a valuable fragrance compound, utilizing lipase as a biocatalyst. The enzymatic approach offers a sustainable and highly selective alternative to traditional chemical synthesis methods. This document outlines the materials, experimental procedures for lipase-catalyzed esterification, and analytical methods for reaction monitoring and product quantification. Particular focus is given to the use of the immobilized lipase from Candida antarctica, Novozym® 435, which has demonstrated high efficacy in similar ester syntheses.

Introduction

This compound is a fragrance ingredient characterized by its fresh, rosy, and fruity aroma. Traditionally, its synthesis involves the direct esterification of citronellol with formic acid using chemical catalysts, which often requires high temperatures and can lead to by-product formation. The use of lipases in non-aqueous media provides a green and efficient alternative, offering high selectivity, mild reaction conditions, and simplified downstream processing. This document details the enzymatic synthesis of this compound, providing protocols that can be adapted for research and development purposes.

Data Presentation

The following tables summarize quantitative data from studies on the lipase-catalyzed synthesis of various short-chain alkyl and terpenyl esters. This data provides a basis for the expected performance of the this compound synthesis.

Table 1: Lipase-Catalyzed Synthesis of Formate Esters

Ester ProductLipase SourceAcyl DonorAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)SolventEnzyme Conc.Conversion (%)Time (h)Reference
Phenethyl formateNovozym 435Formic AcidPhenethyl Alcohol1:5401,2-dichloroethane15 g/L95.9Not Specified[1]
Octyl formateNovozym 435Formic Acid1-Octanol1:7401,2-dichloroethane15 g/L96.5Not Specified[2][3][4]
Octyl formateNovozym 435Formic Acid1-Octanol1:1040Solvent-free2% (w/w)~905[5][6]
Methyl formateCandida rugosa lipaseFormic AcidMethanol1:440n-hexane4 g/L30.21[7]

Table 2: Lipase-Catalyzed Synthesis of other Citronellyl Esters

Ester ProductLipase SourceAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)SolventConversion (%)Time (h)Reference
Citronellyl butyrateRhizopus sp. lipaseButyric Acid1:145Solvent-free95-10024[4]
Citronellyl acetateMucor miehei lipaseAcetic AcidNot SpecifiedNot SpecifiedNot Specified65Not Specified[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Solvent System

This protocol describes the synthesis of this compound using an organic solvent to facilitate substrate mixing and product recovery.

Materials:

  • Citronellol (≥95% purity)

  • Formic acid (≥98% purity)

  • Novozym® 435 (immobilized lipase B from Candida antarctica)

  • 1,2-dichloroethane (or other suitable organic solvent like n-hexane or n-heptane)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine citronellol and formic acid. Based on optimized conditions for similar formate esters, a molar ratio of 1:5 (formic acid to citronellol) is recommended to drive the reaction towards product formation.

  • Solvent Addition: Add 1,2-dichloroethane to the reaction vessel to dissolve the reactants.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. A concentration of approximately 15 g/L is a good starting point.

  • Dehydration: Add activated molecular sieves (approximately 10% w/v) to the mixture to remove the water produced during the esterification, which helps to shift the equilibrium towards the product.

  • Reaction Incubation: Securely cap the reaction vessel and place it in an orbital shaker or on a magnetic stirrer set to 40°C and 150-200 rpm.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture (e.g., at 1, 2, 4, 8, and 24 hours). Prepare the aliquots for GC-FID analysis by filtering out the enzyme and diluting with the solvent if necessary. Monitor the disappearance of citronellol and the appearance of this compound.

  • Reaction Termination: Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by filtering the mixture to remove the immobilized enzyme and molecular sieves.

  • Product Isolation: The solvent can be removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound. Further purification can be achieved by column chromatography if required.

  • Enzyme Recycling: The recovered Novozym® 435 can be washed with fresh solvent (e.g., n-hexane), dried under vacuum, and reused in subsequent batches.

Protocol 2: Solvent-Free Enzymatic Synthesis of this compound

This protocol offers a more environmentally friendly approach by eliminating the use of organic solvents.

Materials:

  • Citronellol (≥95% purity)

  • Formic acid (≥98% purity)

  • Novozym® 435

  • Reaction vessel

  • Orbital shaker or magnetic stirrer with temperature and vacuum control (optional)

  • Filtration apparatus

Procedure:

  • Reaction Setup: Directly combine citronellol and formic acid in the reaction vessel. A molar ratio of 1:10 (formic acid to citronellol) is recommended for the solvent-free system.[5][6]

  • Enzyme Addition: Add Novozym® 435 at a concentration of approximately 2% (w/w) of the total substrate mass.[5][6]

  • Reaction Incubation: Place the vessel in an orbital shaker or on a magnetic stirrer at 40°C and 150-200 rpm. If possible, applying a partial vacuum can help in the removal of water produced during the reaction.

  • Reaction Monitoring and Termination: Follow steps 6 and 7 from Protocol 1.

  • Product Isolation: After filtering out the enzyme, the resulting liquid is the crude this compound.

  • Enzyme Recycling: The recovered enzyme can be washed and reused as described in Protocol 1.

Analytical Method: GC-FID for Reaction Monitoring

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions (Suggested Starting Point):

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Hold: Maintain 240°C for 5 minutes.

  • Detector Temperature: 300°C.

Sample Preparation:

  • Take a small aliquot from the reaction mixture.

  • Filter to remove the immobilized enzyme.

  • Dilute the sample in a suitable solvent (e.g., n-hexane or acetone) to an appropriate concentration for GC analysis.

Quantification:

The percentage conversion of citronellol can be calculated by monitoring the decrease in its peak area relative to an internal standard or by using the area normalization method, assuming the response factors of citronellol and this compound are similar.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_downstream Downstream Processing cluster_analysis Analysis Citronellol Citronellol ReactionVessel Reaction Vessel (Solvent/Solvent-Free) Citronellol->ReactionVessel FormicAcid Formic Acid FormicAcid->ReactionVessel Incubation Incubation (40°C, 150-200 rpm) ReactionVessel->Incubation Lipase Immobilized Lipase (Novozym® 435) Lipase->ReactionVessel Filtration Filtration Incubation->Filtration GC_FID GC-FID Analysis Incubation->GC_FID Monitoring Filtration->Lipase Recycle ProductIsolation Product Isolation (Evaporation/Direct Use) Filtration->ProductIsolation CitronellylFormate This compound ProductIsolation->CitronellylFormate

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Lipase_Catalysis_Mechanism cluster_reactants Substrates cluster_enzyme Enzyme Active Site cluster_products Products Citronellol Citronellol (Alcohol) AcylEnzyme Acyl-Enzyme Intermediate Citronellol->AcylEnzyme FormicAcid Formic Acid Lipase Lipase (E-OH) FormicAcid->Lipase Acylation Lipase->AcylEnzyme AcylEnzyme->Citronellol Nucleophilic Attack AcylEnzyme->Lipase Deacylation CitronellylFormate This compound AcylEnzyme->CitronellylFormate Water Water AcylEnzyme->Water

Caption: Ping-pong bi-bi mechanism for lipase-catalyzed esterification.

References

Application Note: Analysis of Citronellyl Formate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citronellyl formate is a monoterpenoid and a carboxylic ester known for its characteristic floral, fruity, rose-like odor.[1] It is a significant component of various essential oils, including those from Pelargonium graveolens (geranium) and Rosa damascena, contributing to their distinct fragrances.[2][3][4] Accurate and reliable quantification of this compound is crucial for quality control in the fragrance and essential oil industries, as well as for research into the chemical composition and biological activities of plant extracts. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound within complex mixtures. This application note provides a detailed protocol for the GC-MS analysis of this compound.

Data Presentation

Table 1: Mass Spectral Data for this compound

The identification of this compound in a GC-MS chromatogram is confirmed by its mass spectrum, particularly the fragmentation pattern under electron ionization (EI).

PropertyValueReference
Molecular FormulaC11H20O2[5]
Molecular Weight184.28 g/mol
CAS Number105-85-1[1]
Major Mass Fragments (m/z) Relative Abundance (%) Reference
69.099.99[5]
41.072.39[5]
55.049.32[5]
95.039.85[5]
81.039.53[5]

Note: Relative abundances can vary slightly between instruments.

Experimental Protocols

This section details the methodology for the analysis of this compound in essential oil samples.

Sample Preparation

A simple dilution is typically sufficient for the analysis of this compound in essential oils.

  • Sample Collection: Obtain a representative sample of the essential oil.

  • Drying (Optional but Recommended): To remove any residual water, pass the essential oil through a small column containing anhydrous sodium sulfate.[2]

  • Dilution: Accurately pipette 10 µL of the essential oil into a 2 mL autosampler vial.[2]

  • Solvent Addition: Add 1 mL of GC-grade n-hexane to the vial.[2]

  • Mixing: Cap the vial and vortex for 1 minute to ensure homogeneity.[2]

  • Standard Preparation: Prepare a series of calibration standards of this compound in n-hexane to the desired concentration range for quantitative analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnRxi-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]
Injection Volume1 µL
Injector Temperature260 °C[6]
Injection ModeSplit (Split ratio of 10:1 is a good starting point)
Carrier GasHelium or Hydrogen at a constant flow rate of 1.0 mL/min.
Oven Temperature ProgramInitial temperature of 40°C, hold for 2 minutes. Ramp at 6 °C/min to 290 °C and hold for a suitable time to ensure all components of interest have eluted.[6]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35-400 amu
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay2-3 minutes
Data Analysis
  • Peak Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum of a chromatographic peak with a reference library spectrum (e.g., NIST, Wiley). The fragmentation pattern in Table 1 is characteristic of this compound.[2]

  • Retention Index: Further confirmation can be obtained by comparing the linear retention index (LRI) of the peak with literature values. The LRI for this compound is approximately 1271-1278 on a standard non-polar column.[3][7][8]

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of this compound in the unknown sample is then determined from this curve.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilute 10µL in 1mL n-Hexane Sample->Dilution Vortex Vortex for 1 min Dilution->Vortex Injection Inject 1µL into GC Vortex->Injection Separation Chromatographic Separation (Rxi-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-400) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Spectrum Mass Spectrum Acquisition Chromatogram->Spectrum Library Library Matching (NIST) Spectrum->Library Quant Quantification Library->Quant

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_mol This compound (M+) cluster_frags mol [C11H20O2]+. m/z = 184 frag1 [C5H9]+ m/z = 69 (Base Peak) mol->frag1 - C6H11O2 frag4 [C7H11]+ m/z = 95 mol->frag4 - C4H9O2 frag2 [C3H5]+ m/z = 41 frag1->frag2 - C2H4 frag3 [C4H7]+ m/z = 55 frag1->frag3 - CH2 frag5 [C6H9]+ m/z = 81 frag4->frag5 - CH2

Caption: Key mass fragments of this compound in EI-MS.

References

Application Notes and Protocols for the Quantification of "Citronellyl Formate" in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quantification of citronellyl formate in various essential oils. Detailed protocols for sample preparation and analysis using gas chromatography are outlined to ensure accurate and reproducible results.

Introduction to this compound

This compound is an important ester found naturally in several essential oils, contributing significantly to their aromatic profile. It is particularly characteristic of Geranium (Pelargonium graveolens) essential oil, where it imparts a fresh, rosy, and slightly fruity fragrance.[1][2] The concentration of this compound can vary depending on the geographical origin, cultivar, and harvesting time of the plant material.[3][4] Accurate quantification of this compound is crucial for the quality control of essential oils, ensuring their authenticity and suitability for use in perfumery, cosmetics, and aromatherapy.

Quantitative Data of this compound in Essential Oils

The concentration of this compound has been reported in various essential oils, with Geranium oil being the most significant source. The following table summarizes the quantitative data from different studies.

Essential Oil SourceCultivar/TypePercentage of this compound (%)Reference
Geranium (Pelargonium graveolens)Indian4.19[5]
Geranium (Pelargonium graveolens)African7.57[4][5]
Geranium (Pelargonium graveolens)Bourbon4.81 - 8.57[3][4]
Geranium (Pelargonium graveolens)Chineseup to 12[6]
Geranium (Pelargonium graveolens)Egyptian6.74[4]
Geranium (Pelargonium graveolens)Moroccan6.02[4]
Geranium (Pelargonium graveolens)-9.90[1]
Geranium (Pelargonium graveolens)-8.78[2]
Geranium (Pelargonium graveolens)-9.04[7]
Rose (Rosa spp.)-Present, characteristic[8]
Citronella (Cymbopogon winterianus)-Present

Experimental Protocols

The accurate quantification of this compound in essential oils is predominantly achieved using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is often preferred for its ability to provide both quantitative data and structural confirmation of the analyte.

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in essential oils. Method validation in accordance with ICH guidelines is recommended for ensuring the reliability of the results.[9]

1. Sample Preparation

  • Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a suitable volatile solvent such as hexane, methanol, or ethanol to dissolve the oil.[10][11]

  • Make up to the mark with the same solvent and mix thoroughly.

  • If necessary, perform further serial dilutions to bring the concentration of this compound within the calibrated linear range of the instrument.

  • Transfer an aliquot of the final diluted sample into a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977B or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[10][12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250 °C.[10]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or adjusted as needed to avoid column overload.[10]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 3 °C/min.[3][12]

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[9]

  • Ion Source Temperature: 230 °C.[9][10]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

  • Mass Scan Range: m/z 40-400.

3. Calibration

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject each standard solution into the GC-MS system under the same conditions as the samples.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the linearity of the calibration curve (R² > 0.99).

4. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum, compared to the standard.

  • Integrate the peak area of the identified this compound peak.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • The percentage of this compound in the original essential oil can be calculated using the following formula:

    % this compound = (Concentration from curve (µg/mL) * Dilution Factor * 10) / (Initial weight of essential oil (mg))

Experimental Workflow Visualization

The following diagram illustrates the key steps in the quantification of this compound in essential oils.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Quantification cluster_calibration Calibration Standard Preparation weigh Weigh Essential Oil dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute vial Transfer to GC Vial dilute->vial inject Inject Sample vial->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Quantification integrate->quantify calibrate Calibration Curve calibrate->quantify prep_std Prepare Standards inject_std Inject Standards prep_std->inject_std inject_std->calibrate

Figure 1. Workflow for this compound Quantification.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow and dependencies of the analytical procedure.

logical_relationship start Start sample_prep Sample Preparation start->sample_prep instrument_setup Instrument Setup & Calibration start->instrument_setup data_acquisition Data Acquisition sample_prep->data_acquisition instrument_setup->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting end End reporting->end

Figure 2. Logical Flow of the Analytical Procedure.

References

Application Note: Citronellyl Formate as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl formate (C₁₁H₂₀O₂) is a naturally occurring monoterpene ester found in the essential oils of plants like geranium.[1] It is characterized by a fresh, floral, rosy, and fruity aroma.[2][3][4] Due to its stability and distinct chemical properties, this compound can serve as a reliable analytical standard for the identification and quantification of terpene esters and related compounds in various matrices, including essential oils, fragrances, food products, and cosmetic formulations.[5] This document provides detailed information on its physical and chemical properties, along with protocols for its use as a standard in gas chromatography.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application as an analytical standard.

PropertyValueReference
Chemical Formula C₁₁H₂₀O₂[6][7]
Molecular Weight 184.28 g/mol [6][7]
CAS Number 105-85-1[2][7]
Appearance Colorless to pale yellow liquid[2][3]
Purity (by GC) ≥ 95%[3]
Density 0.897 g/mL at 25 °C
Boiling Point 235 °C[2]
Flash Point 92 °C (197.6 °F)[8]
Refractive Index n20/D 1.443 - 1.449
Solubility Soluble in ethanol[9]
Stability Stable under recommended storage conditions.[10] Good stability in various consumer product bases.[4]
Storage Store in a cool, dry, dark place in a tightly sealed container.[3]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

This protocol describes the preparation of a standard stock solution and subsequent serial dilutions to create working standards for calibration curves.

Materials:

  • This compound (≥95% purity)

  • Ethyl acetate (analytical grade)

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in a small amount of ethyl acetate.

    • Fill the flask to the mark with ethyl acetate.

    • Stopper the flask and invert several times to ensure homogeneity.

  • Working Solution Preparation (e.g., 1-100 µg/mL):

    • Prepare a series of dilutions from the stock solution using ethyl acetate as the diluent. For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

    • Subsequent dilutions can be made to achieve the desired concentration range for the calibration curve.

Protocol 2: Quantification of Terpene Esters in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS) using this compound as an External Standard

This protocol outlines the use of this compound as an external standard for the quantification of other terpene esters in an essential oil sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Table 2: GC-MS Parameters

Procedure:

  • Sample Preparation:

    • Dilute the essential oil sample in ethyl acetate to bring the concentration of the analytes of interest within the calibration range. A typical dilution would be 1:100 (v/v).

  • Calibration Curve Construction:

    • Inject the prepared this compound working standards (from Protocol 1) into the GC-MS system.

    • Integrate the peak area of the characteristic ion for this compound. The most abundant fragment ion is typically at m/z 69.[6]

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted essential oil sample into the GC-MS system.

    • Identify the terpene esters in the sample based on their retention times and mass spectra.

    • Integrate the peak areas of the target analytes.

  • Quantification:

    • Calculate the concentration of each identified terpene ester in the diluted sample by using the linear regression equation from the this compound calibration curve.

    • Adjust the calculated concentration by the dilution factor to determine the concentration in the original essential oil sample.

Diagrams

G Workflow for Standard Preparation and GC Analysis cluster_0 Standard Preparation cluster_1 Sample Analysis A Weigh this compound Standard B Dissolve in Ethyl Acetate A->B C Create 1000 µg/mL Stock Solution B->C D Perform Serial Dilutions C->D E Prepare Working Standards (1-100 µg/mL) D->E F Inject Standards into GC-MS E->F Calibration G Generate Calibration Curve F->G I Quantify Analytes G->I H Inject Prepared Sample H->I

Caption: Workflow for preparing this compound standards and their use in GC-MS analysis.

G Logical Relationship for External Standard Quantification A Known Concentration of Standard (this compound) B Instrument Response (Peak Area) A->B generates C Calibration Curve (Response vs. Concentration) B->C builds E Calculated Concentration of Analyte in Sample C->E is used for D Instrument Response for Unknown Sample D->E calculates

Caption: Logical flow of external standard quantification using this compound.

References

Application Notes and Protocols: Citronellyl Formate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Citronellyl Formate, a key ingredient in the fragrance industry, for professionals in research, development, and formulation. This document details its chemical properties, olfactory profile, and applications, alongside standardized protocols for its evaluation.

Introduction to this compound

This compound (CAS No. 105-85-1) is an ester renowned for its fresh, floral, and fruity aroma.[1] It is a versatile ingredient used to impart a natural-smelling rosiness with green and citrus nuances to a wide array of fragranced products.[2][3] Chemically, it is the formate ester of citronellol.[4]

Olfactory Profile and Applications

This compound possesses a complex and multifaceted scent profile, making it a valuable component in a perfumer's palette.

Odor Description: A fresh, green, and rosy scent with fruity undertones, often described as reminiscent of geranium, bergamot, and rose petals with hints of citrus and a subtle waxy, honey-like sweetness.[5][6]

Applications in Fragrance Formulation:

  • Floral Accords: It is a cornerstone in the creation of realistic rose and geranium accords, providing a fresh, dewy petal character.[5][7] It also blends well in lily-of-the-valley (muguet) and other white floral compositions, adding a natural green lift.[8]

  • Fruity Compositions: Its inherent fruitiness is leveraged in fragrances with notes of apricot and peach.[7]

  • Citrus and Fresh Scents: The citrus and grapefruit rind-like facets of this compound make it an excellent top note ingredient to enhance freshness and sparkle in citrus and fougère fragrances.[7]

  • Functional Fragrances: Due to its good stability, it is frequently used in personal care and household products such as soaps, lotions, shampoos, and detergents.[4][8][9] It is particularly effective in soap perfumes where its fresh character holds up well in alkaline conditions.[5]

Recommended Usage Levels: The concentration of this compound in a fragrance concentrate can range from traces up to 10%, depending on the desired effect.[5] In flavor concentrates, its use is much lower, typically up to 100 ppm.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[4]
Molecular Weight 184.28 g/mol [4]
CAS Number 105-85-1[1]
Appearance Clear, colorless to pale yellow liquid[1]
Density 0.885 - 0.899 g/cm³ at 25 °C[1][2]
Boiling Point 230 - 236 °C[1][2]
Flash Point 92 - 93 °C[4]
Vapor Pressure 0.03 mmHg at 25 °C[6]
Solubility Soluble in alcohol and most oils; Insoluble in water.[10]
log P 3.8 - 3.9[4][6]
Refractive Index 1.440 - 1.450 at 20 °C[2]
Odor Threshold Data not available[1][8]
Taste Threshold 20 ppm (floral, waxy, fruity, citrus, tangerine)[10]

Table 2: Stability Profile of this compound

ConditionStabilityReference
Overall Generally stable[4]
Acidic Conditions May hydrolyze to form formic acid[2]
Alkaline Conditions (e.g., Soap) Good stability[5]
Oxidizing Conditions (e.g., Bleach) Poor stability[5]
Fine Fragrance (Alcoholic) Excellent stability[11]
Antiperspirant/Deodorant Good stability[5]
Shampoo/Body Lotion Good stability[5]
Powder Detergent Moderate stability[11]

Experimental Protocols

Detailed methodologies for the evaluation of this compound in fragrance applications are provided below.

Sensory Evaluation of this compound

Objective: To assess the olfactory characteristics of this compound in a standardized and reproducible manner.

Materials:

  • This compound sample

  • Odorless smelling strips (blotters)

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers

  • Pipettes

  • Controlled environment (odor-free room with consistent temperature and humidity)

Protocol:

  • Preparation of Solutions: Prepare a 10% solution of this compound in ethanol to facilitate evaluation. For certain applications, evaluations of the neat material may also be necessary.

  • Dipping the Smelling Strips: Dip the narrow end of a smelling strip into the prepared solution for approximately 2-3 seconds, ensuring about 1 cm of the strip is submerged.

  • Initial Evaluation (Top Notes): Immediately after dipping, wave the smelling strip about 10-15 cm from the nose and inhale gently. Record the initial impressions, focusing on the most volatile (top note) characteristics.

  • Evaluation Over Time (Heart and Base Notes): Place the smelling strip on a labeled holder and evaluate its scent profile at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours). This allows for the assessment of the evolution of the fragrance, from the heart notes to the longer-lasting base notes. Note the tenacity (how long the odor is perceptible).

  • Data Recording: For each time point, record detailed descriptors of the scent, including its character (e.g., rosy, green, fruity), intensity (on a scale of 1 to 10), and any other observations.

  • Panelist Considerations: For formal sensory panels, ensure panelists are in a quiet, distraction-free environment.[12] To prevent olfactory fatigue, limit the number of samples evaluated in one session and provide breaks.[13]

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate the volatile constituents of a fragrance oil containing this compound and identify the odor-active compounds.

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactory Detection Port (ODP)

  • Appropriate GC column (e.g., non-polar or mid-polar capillary column)

  • Helium (carrier gas)

  • Fragrance sample containing this compound

  • Syringe for injection

Protocol:

  • Sample Preparation: Dilute the fragrance oil in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration for GC analysis.

  • Instrument Setup:

    • Install the GC column and connect the outlet to a splitter that directs the effluent to both the detector (FID/MS) and the ODP. A split ratio of 1:1 is common.

    • Set the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings. The temperature program should be optimized to achieve good separation of the fragrance components.

  • Analysis:

    • Inject the prepared sample into the GC.

    • As the compounds elute from the GC column, a trained analyst (assessor) sniffs the effluent at the ODP.

    • The assessor records the time, duration, and a detailed description of each odor perceived.

    • Simultaneously, the detector (FID/MS) records the chromatogram, providing data on the retention time and abundance of each compound. The MS provides structural information for identification.

  • Data Correlation: Correlate the sensory data from the ODP with the instrumental data from the detector. This allows for the identification of the specific compounds responsible for the different notes in the fragrance.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application and evaluation of this compound.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant Odorant (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Allows Depolarization Depolarization Ca_ion->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: Olfactory Signaling Pathway for Odorant Perception.

Sensory_Evaluation_Workflow start Start prep Prepare 10% Solution of this compound in Ethanol start->prep dip Dip Smelling Strip prep->dip eval_top Evaluate Top Notes (Immediate) dip->eval_top eval_time Evaluate Over Time (5min, 30min, 1h, 4h, 24h) eval_top->eval_time record Record Odor Descriptors and Intensity eval_time->record end End record->end

Caption: Workflow for Sensory Evaluation of this compound.

GCO_Workflow start Start prep Prepare Diluted Fragrance Sample start->prep inject Inject Sample into GC prep->inject split Effluent Split inject->split detect Detector (FID/MS) Records Chromatogram split->detect sniff Assessor Sniffs at Olfactory Detection Port (ODP) split->sniff correlate Correlate Sensory and Instrumental Data detect->correlate record Record Odor Descriptors and Time sniff->record record->correlate end End correlate->end

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

References

Citronellyl Formate: Application Notes and Protocols for Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate (C₁₁H₂₀O₂) is a naturally occurring ester that contributes to the characteristic aroma of various plants and fruits. In flavor chemistry, it is a valuable ingredient prized for its fresh, floral, and fruity profile. This document provides detailed application notes and experimental protocols for the effective use of this compound in flavor development and analysis.

Application Notes

Flavor Profile

This compound possesses a complex and desirable flavor profile characterized by the following notes:

  • Primary Notes: A powerful and pungent rose petal character is the most prominent feature, often described as fresh and natural rather than overly sweet or jammy.

  • Secondary Notes: Complementing the rose are distinct leafy-green and geranium facets, which add a vibrant and slightly herbaceous quality.

  • Nuances: Subtle fresh cucumber and lemon nuances provide a crisp and cooling sensation, while a honey-like undertone imparts a natural sweetness.

At a concentration of 20 ppm in water, its taste characteristics are described as floral, waxy, fruity, citrus, and tangerine.

Applications in Food and Beverage

This compound is a versatile flavor ingredient suitable for a wide range of applications:

  • Beverages: It can be used to enhance the fruity and floral notes in soft drinks, juices, and flavored waters. Its fresh character is particularly well-suited for citrus and berry-flavored beverages.

  • Dairy Products: In yogurts, ice creams, and other dairy products, it can impart a refreshing floral and fruity dimension, complementing fruit preparations.

  • Baked Goods: this compound can be incorporated into fillings, icings, and batters to provide a heat-stable floral and fruity aroma to cakes, cookies, and pastries.

  • Confectionery: It is effective in hard and soft candies, chewing gum, and fruit snacks to create authentic and impactful fruit and floral flavors.

Stability and Storage

This compound is moderately stable. As an ester, it is susceptible to hydrolysis under acidic conditions, which can lead to the formation of formic acid and citronellol, potentially altering the flavor profile. It is recommended to store this compound in a cool, dry place, away from light and in tightly sealed containers. For long-term storage, refrigeration is advisable.

Quantitative Data

Sensory Profile and Threshold
ParameterDescriptionSource
Flavor/Odor Descriptors Floral, rosy, fruity, green, cucumber, lemon, honey, waxy, citrus, tangerineN/A
Taste Characteristic At 20 ppm in water: floral, waxy, fruity, citrus, and tangerineN/A
Odor Threshold (Estimate) ~1.5 ppb (estimated based on citronellyl acetate)N/A
Recommended Usage Levels
ApplicationRecommended Level (ppm)
Beverages5 - 20
Dairy Products10 - 30
Baked Goods20 - 50
Confectionery30 - 100
Flavor ConcentratesTraces to 50,000 (5%)
Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 229 °C
Flash Point 93 °C
Solubility Insoluble in water; soluble in ethanol and oils
Stability Profile (Qualitative)
ConditionFood MatrixStabilityNotes
pH Acidic (e.g., Beverages)FairPotential for hydrolysis to formic acid and citronellol over time.
Neutral (e.g., Dairy)GoodGenerally stable.
AlkalineFair to GoodModerately stable in applications like soap.[1]
Temperature PasteurizationGoodGenerally stable under typical pasteurization conditions.
BakingGoodConsidered relatively heat-stable for baking applications.
Light UV ExposureFairProne to degradation with prolonged light exposure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from citronellol and formic acid.

Materials:

  • Citronellol (1 mole equivalent)

  • Formic acid (2 mole equivalents, excess)

  • Sulfuric acid (catalytic amount, e.g., 0.1 mol%)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Combine citronellol and formic acid in a round-bottom flask.

  • Slowly add the catalytic amount of sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water to remove excess formic acid.

  • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Quantification of this compound in a Beverage Matrix by GC-MS

This protocol provides a general method for the quantification of this compound in a beverage sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5MS)

Sample Preparation:

  • Prepare a standard stock solution of this compound in ethanol.

  • Create a series of calibration standards by diluting the stock solution in a model beverage matrix (e.g., sugar-acid solution).

  • For the beverage sample, perform a liquid-liquid extraction using a suitable solvent like dichloromethane or diethyl ether. An internal standard (e.g., methyl heptanoate) should be added before extraction.

  • Concentrate the extract to a known volume.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan (m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 69, 81, 95).

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Quantify the amount of this compound in the beverage sample by using the calibration curve.

Protocol 3: Sensory Evaluation - Triangle Test

This protocol determines if a sensory difference is perceptible between a standard beverage and a beverage containing this compound.

Materials:

  • Standard (control) beverage

  • Test beverage (with added this compound)

  • Identical, odor-free tasting cups labeled with random 3-digit codes

  • Water and unsalted crackers for palate cleansing

  • Sensory booths with controlled lighting and temperature

Procedure:

  • Recruit a panel of at least 20-30 trained or consumer panelists.

  • For each panelist, present three coded samples: two are the standard and one is the test sample, or two are the test and one is the standard. The order of presentation should be randomized for each panelist.

  • Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.

  • Provide water and unsalted crackers for panelists to cleanse their palates between sets of samples.

  • Collect the responses.

Data Analysis:

  • Count the number of correct responses.

  • Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if the difference is statistically significant (typically at p < 0.05).

Protocol 4: Accelerated Shelf-Life Stability Testing

This protocol estimates the stability of this compound in a beverage over time under accelerated conditions.

Materials:

  • Beverage containing a known concentration of this compound

  • Control beverage without this compound

  • Appropriate packaging for the beverage

  • Environmental chambers set to elevated temperatures (e.g., 35 °C and 45 °C)

  • GC-MS for quantitative analysis

  • Sensory panel for sensory evaluation

Procedure:

  • Prepare a batch of the beverage with the desired concentration of this compound.

  • Package the beverage in its final intended packaging.

  • Store samples at different temperature conditions:

    • Refrigerated (4 °C) - as a control

    • Ambient (20-25 °C) - for real-time comparison

    • Accelerated (35 °C and 45 °C)

  • At specified time points (e.g., week 0, 1, 2, 4, 8, 12), pull samples from each storage condition.

  • For each time point, conduct the following analyses:

    • Quantitative Analysis: Use the GC-MS protocol (Protocol 2) to measure the concentration of this compound.

    • Sensory Evaluation: Conduct a sensory test (e.g., Triangle Test - Protocol 3, or a descriptive analysis) to assess any changes in the flavor profile.

Data Analysis:

  • Plot the concentration of this compound over time for each temperature.

  • Analyze the sensory data to identify any significant changes in flavor perception.

  • Use the data from the accelerated conditions to model and predict the shelf-life at ambient or refrigerated temperatures.

Visualizations

flavor_profile cluster_primary Primary Notes cluster_secondary Secondary Notes cluster_nuances Nuances This compound This compound Rose Petal Rose Petal This compound->Rose Petal Dominant Leafy-Green Leafy-Green This compound->Leafy-Green Geranium Geranium This compound->Geranium Cucumber Cucumber Rose Petal->Cucumber Lemon Lemon Rose Petal->Lemon Honey Honey Rose Petal->Honey sensory_workflow start Start: Sensory Evaluation Objective panel Recruit & Train Panelists start->panel prep Prepare & Code Samples (2 Control, 1 Test or vice versa) panel->prep present Present Samples to Panelists (Randomized Order) prep->present taste Panelists Taste & Identify the 'Different' Sample present->taste collect Collect Responses taste->collect analyze Statistical Analysis (Triangle Test Table) collect->analyze result Determine if a Perceptible Difference Exists (p < 0.05) analyze->result end End result->end stability_workflow cluster_testing Time Point Testing (e.g., Weeks 0, 1, 2, 4, 8, 12) start Start: Formulate Beverage with this compound package Package Beverage Samples start->package store Store Samples at Different Temperatures (4°C, 25°C, 35°C, 45°C) package->store pull Pull Samples from Each Temperature Condition store->pull gcms Quantitative Analysis (GC-MS) pull->gcms sensory Sensory Evaluation (e.g., Triangle Test) pull->sensory analyze Analyze Data: - Plot Concentration vs. Time - Evaluate Sensory Changes gcms->analyze sensory->analyze predict Model & Predict Shelf-Life at Normal Conditions analyze->predict end End predict->end

References

Application Notes and Protocols: Citronellyl Formate as a Volatile Organic Compound (VOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate is a naturally occurring ester found in the essential oils of plants such as geranium.[1][2] It is recognized for its pleasant floral and fruity aroma, leading to its widespread use in the fragrance and flavor industries.[2][3][4][5][6] While not currently established as a specific biomarker for any disease, its nature as a volatile organic compound (VOC) makes it a candidate for investigation in various biomedical and environmental studies. VOCs are actively being explored as potential non-invasive markers for diagnosing and monitoring diseases, as their profiles can change in response to metabolic or pathological processes.

These application notes provide a comprehensive overview of the physicochemical properties of this compound, along with generalized protocols for its analysis as a VOC. The provided methodologies can be adapted for targeted research to explore its potential as a biomarker.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a VOC is crucial for developing appropriate analytical methods. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[1][7][8]
Molecular Weight 184.28 g/mol [1][9]
Appearance Colorless to pale yellow liquid[1]
Odor Floral, rosy, fruity, with citrus and green notes[3][4][5][6]
Boiling Point 235°C (455°F)[1]
Flash Point 92°C (197.6°F)[1]
Vapor Pressure 0.03495 mmHg @ 23°C[1][8]
Log P 3.8[1][8]
CAS Number 105-85-1[1][7][10][8]

Theoretical Application as a VOC Marker

While no specific signaling pathway involving this compound as a biomarker has been identified, a hypothetical scenario can be conceptualized. For instance, if a particular disease state were to alter a metabolic pathway involving terpenoid biosynthesis (this compound is a monoterpenoid derivative), its concentration in breath, sweat, or urine could be altered.[9] This change could then be detected and correlated with the disease.

theoretical_pathway cluster_cell Affected Cell cluster_detection Detection Metabolic_Precursor Metabolic Precursor Altered_Enzyme Altered Enzyme Activity (Disease State) Citronellol Citronellol Esterification Esterification Citronellyl_Formate This compound (VOC) Biofluid Biofluid (Breath, Urine, etc.) Citronellyl_Formate->Biofluid Release Analytical_Instrument Analytical Instrument (GC-MS) Biomarker_Signal Biomarker Signal

Experimental Protocols

The following are generalized protocols for the collection and analysis of VOCs, which can be adapted for the study of this compound.

Protocol 1: Collection of Volatile Organic Compounds from Liquid Samples (e.g., Urine, Cell Culture Media)

Objective: To collect VOCs from a liquid matrix for subsequent analysis.

Materials:

  • 40-mL clear glass vials with Teflon-lined septa.

  • Preservatives (if required, e.g., ascorbic acid for chlorinated water samples, though likely not needed for biological samples).[11]

  • Hydrochloric acid (HCl) for pH adjustment and preservation (optional, depending on the analyte and matrix).[11]

  • Sample collection container.

  • Pipettes and pipette tips.

  • Nitrile gloves.

  • Cooler with ice packs.

Procedure:

  • Label the 40-mL vials with sample identification information.

  • If sampling from a continuous source, allow the source to run for approximately 5 minutes to ensure a representative sample.[12]

  • Carefully fill the vial with the liquid sample, minimizing turbulence to reduce the loss of volatile compounds.

  • If a preservative is required, it should be added to the vial prior to sample collection.[11] For biological samples, this is often omitted to avoid interference with the analysis.

  • Fill the vial to the very top to create a positive meniscus, ensuring no headspace (air bubbles) remains after capping.

  • Securely screw on the cap with the Teflon liner facing the sample.

  • Invert the vial and gently tap it to check for any air bubbles. If bubbles are present, uncap the vial and add more sample.

  • Store the samples on ice in a cooler for transport to the laboratory.

  • Samples should be stored at ≤6°C and analyzed within 14 days.[12]

Protocol 2: Analysis of Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and other VOCs from a collected sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., a non-polar or mid-polar column).

  • Helium carrier gas (high purity).

  • Thermal desorber or purge and trap system (for concentrating VOCs from air or water samples, respectively).

  • Analytical standards of this compound.

  • Solvents for creating standard solutions (e.g., methanol or hexane).

Procedure:

  • Sample Preparation/Introduction:

    • Liquid Samples (Headspace Analysis): A known volume of the liquid sample is placed in a headspace vial. The vial is heated to a specific temperature for a set time to allow VOCs to partition into the headspace. A sample of the headspace gas is then injected into the GC.

    • Liquid Samples (Purge and Trap): An inert gas is bubbled through the liquid sample, stripping the VOCs. The VOCs are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed VOCs are introduced into the GC.

    • Air Samples: VOCs collected on sorbent tubes are thermally desorbed directly into the GC inlet.[13]

  • Gas Chromatography:

    • Set the GC oven temperature program to achieve optimal separation of the target analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • The carrier gas flow rate should be optimized for the column being used.

  • Mass Spectrometry:

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Data can be acquired in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like this compound.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantify the concentration of this compound by creating a calibration curve from the analysis of standard solutions of known concentrations.

voc_analysis_workflow Sample_Collection Sample Collection (e.g., Breath, Urine, Air) Sample_Preparation Sample Preparation (e.g., Purge & Trap, SPME, Thermal Desorption) Sample_Collection->Sample_Preparation GC_Separation Gas Chromatography (GC) Separation Sample_Preparation->GC_Separation MS_Detection Mass Spectrometry (MS) Detection & Identification GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Conclusion

This compound, while primarily known for its use in fragrances, possesses the characteristics of a volatile organic compound that could potentially serve as a biomarker. The protocols and information provided here offer a foundational framework for researchers and scientists to begin investigating the role of this compound and other VOCs in various biological systems. Further research is necessary to establish any definitive link between this compound and specific physiological or pathological states. The development of standardized analytical methods, as outlined, is a critical first step in this exploratory process.

References

Application Notes and Protocols: Investigating Citronellyl Formate as a Novel Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate (CAS: 105-85-1) is a monoterpenoid ester recognized for its pleasant fruity, floral odor, and is widely used as a fragrance and flavoring agent.[1][2] It is a derivative of citronellol, a well-established natural insect repellent. The structural similarity to other known repellents, such as citronellal and other terpene formates, suggests that this compound may possess insect repellent properties worthy of investigation.[3][4] While direct evidence of its efficacy is not extensively documented in peer-reviewed literature, its favorable safety profile for topical application makes it a compelling candidate for screening and development.

These notes provide a framework for researchers to systematically evaluate the potential of this compound as a topical insect repellent, outlining key safety data, standardized testing protocols, and hypothetical workflows for its investigation.

Safety and Toxicological Profile

Prior to any efficacy testing, a thorough understanding of the compound's safety is essential. This compound is generally considered to have low acute toxicity. However, it is classified as a skin and eye irritant.[1][5][6] All experimental procedures should be conducted in accordance with good laboratory practices (GLP) and appropriate personal protective equipment (PPE) should be used.

Table 1: Summary of Toxicological Data for this compound

EndpointResultReference(s)
Acute Oral Toxicity LD50 (Rat): 8400 mg/kg[1]
Acute Dermal Toxicity Data not available; substance consists of 100% unknown acute dermal toxicity.[5]
Skin Irritation Causes skin irritation. A 4% solution showed no irritation or sensitization.[1][5][6]
Eye Irritation Causes serious eye irritation (stinging, tearing, redness, swelling).[5]
Genotoxicity Considered non-clastogenic in in-vitro micronucleus tests.[7]
Sensitization Skin Sensitization Category 1.[8]

Experimental Protocols

The following protocols describe standardized methods for evaluating the efficacy of candidate repellent compounds like this compound. The "Arm-in-Cage" test is a widely accepted laboratory method for determining the Complete Protection Time (CPT) of topical repellents against mosquitoes.[9][10][11]

Protocol: Arm-in-Cage Repellency Assay

This protocol is adapted from guidelines published by the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[9]

3.1.1 Objective: To determine the Complete Protection Time (CPT) of various concentrations of this compound against a specific mosquito species (e.g., Aedes aegypti, Anopheles gambiae) compared to a positive control (DEET) and a negative control (solvent).

3.1.2 Materials:

  • Test Cages: 40x40x40 cm cages containing 200 host-seeking, non-blood-fed female mosquitoes (5-10 days old).[9]

  • Test Subjects: Human volunteers (minimum of 2-3 for screening, 5-10 for registration-level data).[9]

  • Test Formulations:

    • This compound solutions (e.g., 5%, 10%, 20% w/w in ethanol).

    • Positive Control: 15-20% DEET in ethanol.[12]

    • Negative Control: Ethanol solvent alone.

  • Personal Protective Equipment (PPE): Nitrile or latex gloves, safety glasses.

  • Micropipettes or syringes for precise application.

  • Timer.

3.1.3 Procedure:

  • Volunteer Preparation: Volunteers must avoid using fragrances, lotions, or scented soaps on the day of testing. Forearms are cleaned with unscented soap and water and then rinsed thoroughly.[13]

  • Repellent Application: A defined area of the forearm (e.g., 300 cm²) is marked between the wrist and elbow. A precise volume (e.g., 1 mL) of the test formulation is applied evenly over the marked area. The hand is protected by a glove.[10] The other arm may serve as an untreated control or be used for a different formulation, depending on study design.

  • Exposure: At t=30 minutes post-application, the treated forearm is exposed in the mosquito cage for a fixed period (e.g., 3 minutes).[9][14]

  • Observation: The number of mosquitoes that land and/or probe on the treated skin is recorded. The primary endpoint is the first confirmed bite , often defined as one bite followed by a second bite within the same or subsequent exposure period.[9]

  • Repeat Exposures: The exposure step is repeated every 30 minutes until the first confirmed bite occurs.[9][14]

  • Data Recording: The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).

3.1.4 Data Analysis: The mean CPT for each formulation is calculated. Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) is used to compare the CPT of this compound formulations against the positive and negative controls.[15]

Data Presentation and Visualization

Quantitative results should be organized for clear interpretation. The following table is a template for recording and comparing efficacy data from the Arm-in-Cage assay.

Table 2: Template for Efficacy Data of Repellent Formulations

Test FormulationMosquito SpeciesMean CPT (minutes) ± SD% Protection at 2 hours
Negative Control (Ethanol) Aedes aegypti[Insert Data][Insert Data]
This compound (5%) Aedes aegypti[Insert Data][Insert Data]
This compound (10%) Aedes aegypti[Insert Data][Insert Data]
This compound (20%) Aedes aegypti[Insert Data][Insert Data]
Positive Control (20% DEET) Aedes aegypti[Insert Data][Insert Data]

Visualizations (Graphviz Diagrams)

G Figure 1: Arm-in-Cage Experimental Workflow cluster_prep Preparation Phase cluster_test Testing Phase (Repeated every 30 mins) cluster_analysis Analysis Phase P1 Volunteer Prep: Clean Forearm P3 Apply 1mL of Formulation to Marked Area P1->P3 P2 Prepare Formulations: Test, Positive (DEET), Negative (Solvent) P2->P3 T1 Expose Treated Arm in Mosquito Cage (3 min exposure) P3->T1 T2 Observe & Record: Landings / Probes / Bites T1->T2 A1 Endpoint Met? (First Confirmed Bite) T2->A1 A1->T1 No A2 Record CPT (Time to Endpoint) A1->A2 Yes A3 Calculate Mean CPT & Perform Stats A2->A3

Caption: Figure 1: Arm-in-Cage Experimental Workflow.

G Figure 2: Hypothetical Mechanism of Action Pathway cluster_receptor Molecular Interaction cluster_signal Signal Transduction cluster_response Behavioral Response R1 This compound (Volatile Molecule) R2 Binds to Olfactory Receptor (e.g., OR, IR, TRPA1) on Olfactory Receptor Neuron (ORN) R1->R2 S1 Ion Channel Activation (e.g., TRPA1) R2->S1 S2 ORN Depolarization S1->S2 S3 Action Potential Firing S2->S3 B1 Signal to Antennal Lobe & Higher Brain Centers S3->B1 B2 Host-Seeking Inhibition & Avoidance Behavior B1->B2

Caption: Figure 2: Hypothetical Mechanism of Action Pathway.

Proposed Investigation of Mechanism of Action

Understanding how a repellent works is critical for development and optimization. For related compounds like citronellal, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a known target, mediating aversive responses in insects.[3] A potential research workflow to investigate the mechanism of action for this compound could include:

  • Electroantennography (EAG): Assess the response of mosquito antennae to this compound vapor to confirm it is detected by olfactory organs.

  • Single-Sensillum Recording (SSR): Identify which specific olfactory sensilla and associated neurons are activated or inhibited by the compound.

  • Heterologous Expression Assays: Express candidate insect olfactory receptors (e.g., TRPA1, Orco) in Xenopus oocytes or HEK cells and use calcium imaging or two-electrode voltage clamp techniques to determine if this compound directly activates these receptors.

  • Behavioral Assays with Mutant Insects: Utilize genetically modified insects (e.g., Drosophila melanogaster with non-functional TRPA1 channels) to confirm if the repellent effect is diminished or absent, thereby validating the target receptor.

References

Efficacy of Citronellyl Formate Against Mosquito Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate is a naturally occurring monoterpenoid ester found in the essential oils of various aromatic plants. It contributes to the characteristic scent of many of these oils and has been identified as a component in essential oils exhibiting insect repellent and insecticidal properties. This document provides an overview of the current understanding of the efficacy of this compound against mosquito species, outlines detailed protocols for its evaluation, and discusses potential mechanisms of action. It is important to note that while this compound is a component of several mosquitocidal and repellent essential oils, research on the isolated compound is limited. The data presented herein primarily reflects the activity of essential oils containing this compound.

Data Presentation: Efficacy of Essential Oils Containing this compound

The following tables summarize the quantitative data on the efficacy of essential oils containing this compound against various mosquito species. It is crucial to interpret this data with the understanding that the observed effects are due to the complex mixture of compounds within the essential oils and not solely attributable to this compound.

Table 1: Larvicidal Activity of Essential Oils Containing this compound

Essential Oil SourceMosquito SpeciesBioassay TypeLC50 (ppm)Exposure Time (hours)This compound Content (%)
Pelargonium roseum (PRO)Anopheles gambiae s.s. (Lab colony)Laboratory7.13 - 0.924 - 7215.78[1][2]
Pelargonium roseum (PRO)An. gambiae s.l. (Wild)Semi-field13.63 - 8.9824 - 7215.78[1][2]
Feronia limoniaAnopheles arabiensisLaboratory8.03720.12[3]
Cupressus arizonicaAnopheles stephensiLaboratory79.30241.14[4]

LC50 (Lethal Concentration 50): The concentration of the essential oil that causes 50% mortality in the larval population.

Table 2: Adulticidal and Repellent Activity of Essential Oils Containing this compound

Essential Oil SourceMosquito SpeciesBioassay TypeActivity MetricResultThis compound Content (%)
Pelargonium roseum (PRO)Anopheles gambiae s.s.Adult Mortality98.13% (as part of a mixture of main components)Not specified15.78[1][2]
Pelargonium roseum (PRO)Anopheles arabiensis (Permethrin-resistant)Adult Mortality94.69% (as part of a mixture of main components)Not specified15.78[1][2]

Experimental Protocols

The following are standardized protocols that can be adapted to evaluate the efficacy of isolated this compound against mosquito larvae and adults. These protocols are based on guidelines from the World Health Organization (WHO) and established laboratory practices.[5][6][7]

Protocol 1: Mosquito Larvicidal Bioassay

This protocol determines the dose-response relationship of a test compound against mosquito larvae to calculate the LC50 and LC90 values.[6][7]

Materials:

  • Third to early fourth instar larvae of the target mosquito species.

  • Distilled water or deionized water.

  • Test compound (this compound).

  • Solvent (e.g., ethanol, acetone, or DMSO, depending on the solubility of the test compound).

  • 250 mL glass beakers or disposable cups.

  • Pipettes.

  • Small fishnet or strainer for handling larvae.

  • Larval food (e.g., yeast powder, fish food).

  • Incubator or environmental chamber maintained at 25-28°C with a 12:12 hour light:dark photoperiod.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution. A minimum of five concentrations providing mortality between 10% and 95% should be used.

  • Exposure of Larvae:

    • Place 20-25 third to early fourth instar larvae into each beaker containing 99 mL of distilled water.

    • Add 1 mL of the respective test solution to each beaker to achieve the desired final concentration.

    • Prepare a control group with 1 mL of the solvent and a negative control with only distilled water.

    • Each concentration and control should be replicated at least three times.

  • Incubation: Keep the beakers in an incubator at 25-28°C with a 12:12 hour light:dark photoperiod.

  • Mortality Reading: Record larval mortality after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Perform probit analysis to determine the LC50 and LC90 values.

Protocol 2: Arm-in-Cage Repellency Bioassay

This method evaluates the repellency of a topical formulation against adult female mosquitoes.[8][9][10]

Materials:

  • Cages (e.g., 40x40x40 cm) containing 150-200 host-seeking, non-blood-fed female mosquitoes (5-10 days old).[9]

  • Human volunteers (with informed consent and ethical approval).

  • Test formulation containing this compound at a specific concentration.

  • Control formulation (vehicle only) or a standard repellent (e.g., DEET).

  • Micropipette or syringe for precise application.

  • Gloves to cover the hand.

  • Timer.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test.

  • Repellent Application: Apply a known volume of the test formulation evenly on a defined area of one forearm of the volunteer. The other arm can be used as a control (untreated or treated with the vehicle).

  • Exposure:

    • At predetermined time intervals (e.g., every 30 or 60 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).[9]

  • Observation: During the exposure period, count the number of mosquito landings and/or probings (attempts to bite).

  • Protection Time: The Complete Protection Time (CPT) is defined as the time from application until the first confirmed bite or landing.[8]

  • Data Analysis: Calculate the percentage of repellency for each time point and the mean CPT.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound on mosquitoes is not well-defined. However, as a monoterpenoid ester, it is likely to interact with the mosquito's olfactory system.[11][12]

Potential Mechanisms:

  • Odorant Receptor (OR) Modulation: Monoterpenoids can act as agonists or antagonists of specific odorant receptors on the antennae and maxillary palps of mosquitoes. This can either repel them by activating aversive neuronal pathways or mask the attractive cues from a host.[12][13]

  • Inhibition of Attractive Odor Recognition: Some repellents work by inhibiting the mosquito's ability to detect attractants like carbon dioxide and lactic acid from a host.[12]

  • Non-specific Olfactory Disruption: The volatile nature of the compound could create a confusing odor landscape for the mosquito, making it difficult to locate a host.

Further research using techniques like single sensillum recording, calcium imaging of olfactory neurons, and functional assays of cloned odorant receptors is needed to elucidate the specific molecular targets of this compound in mosquitoes.

Visualizations

Experimental Workflows

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Prepare Serial Dilutions A->B D Expose Larvae to Test Concentrations & Controls B->D C Culture Mosquito Larvae (3rd-4th Instar) C->D E Incubate at 25-28°C (24-48 hours) D->E F Record Mortality E->F G Correct with Abbott's Formula (if necessary) F->G H Perform Probit Analysis G->H I Determine LC50 & LC90 H->I

Caption: Workflow for Mosquito Larvicidal Bioassay.

Repellency_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Test Formulation (with this compound) D Apply Formulation to Volunteer's Forearm A->D B Prepare Mosquito Cages (150-200 Females) E Expose Arm to Mosquitoes at Timed Intervals B->E C Recruit & Prepare Human Volunteers C->D D->E F Record Landings/Bites E->F G Calculate Percent Repellency F->G H Determine Complete Protection Time (CPT) F->H

Caption: Workflow for Arm-in-Cage Repellency Bioassay.

Potential Signaling Pathway

Olfactory_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Level cluster_neuron Neuronal Level cluster_behavior Behavioral Response Stim This compound (Odorant) OR Odorant Receptor (OR) + Orco Stim->OR Binds to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates AL Antennal Lobe OSN->AL Signal to Behavior Repellency (Avoidance Behavior) AL->Behavior Processed Signal Leads to

Caption: Hypothesized Olfactory Signaling Pathway for Repellency.

References

Application Notes and Protocols for the Formulation of Citronellyl Formate in Cosmetic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate is a widely utilized fragrance ingredient in the cosmetics industry, valued for its fresh, rosy, and fruity aroma.[1][2][3] Chemically, it is the formate ester of citronellol, and it occurs naturally in various plants and fruits, including citrus fruits, ginger, and honey.[2] Its application in cosmetic formulations is primarily for its perfuming properties, enhancing the sensory experience of products such as lotions, creams, shampoos, and soaps.[4][5][6] While its primary function is to impart a pleasant scent, its formulation requires careful consideration of concentration, stability, and potential for skin sensitization.

This document provides detailed application notes and protocols for the formulation of this compound in cosmetic products, with a focus on quantitative data, experimental methodologies, and logical workflows to guide researchers and formulation scientists.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation of this compound in cosmetic products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3,7-Dimethyloct-6-en-1-yl formate[2][3]
CAS Number 105-85-1[2][3]
Molecular Formula C₁₁H₂₀O₂[3][5]
Molecular Weight 184.28 g/mol [3][5]
Appearance Colorless to pale yellow liquid[1][3][7]
Odor Profile Rosy, fruity, citrusy, green[1][6][7][8]
Boiling Point 230-236 °C[3][5]
Density 0.885 - 0.899 g/cm³ at 25 °C[3][5]
Vapor Pressure 0.03495 mm Hg @ 23° C[9]
Log P 3.8 - 3.9[7][9]

Table 2: Formulation Guidelines for this compound

ParameterGuidelineReference
Typical Usage Level in Fragrance Concentrate Up to 5.0%[10]
Recommended Usage in Final Product 0.1% - 5.0%[7]
Suggested Range for Scent Effect 0.5% - 10%[8]
IFRA Standard (51st Amendment) Unrestricted[1]
Solubility Insoluble in water[11]
Compatibility Good with most cosmetic ingredients[12]
Incompatibilities Strong acids, alkalis, or oxidizing agents[12]

Experimental Protocols

Protocol 1: Formulation of an Oil-in-Water (O/W) Lotion with this compound

Objective: To prepare a stable O/W lotion containing this compound for sensory and stability evaluation.

Materials:

  • Water Phase (Phase A):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.20%

  • Oil Phase (Phase B):

    • Cetearyl Alcohol: 2.50%

    • Glyceryl Stearate: 2.00%

    • Caprylic/Capric Triglyceride: 5.00%

    • Dimethicone: 1.00%

  • Cool-Down Phase (Phase C):

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.00%

    • This compound: 0.50%

Equipment:

  • Beakers

  • Water bath or hot plate

  • Overhead stirrer or homogenizer

  • pH meter

  • Weighing scale

Procedure:

  • Phase A Preparation: In a beaker, combine deionized water and glycerin. Heat to 75°C. Slowly sprinkle in xanthan gum while stirring to avoid clumping, until fully hydrated.

  • Phase B Preparation: In a separate beaker, combine all oil phase ingredients. Heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add Phase B to Phase A under continuous homogenization or high-speed stirring. Mix for 5-10 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Phase C Addition: When the temperature of the emulsion reaches 40°C or below, add the preservative and this compound. Mix until uniform.

  • Final Adjustments: Check the pH of the final lotion and adjust if necessary to a range of 5.5-6.5.

Protocol 2: Accelerated Stability Testing

Objective: To evaluate the physical and chemical stability of the formulated lotion under accelerated conditions.

Methodology:

  • Sample Preparation: Dispense the formulated lotion into appropriate containers (e.g., glass jars, final intended packaging).

  • Storage Conditions: Place samples under the following conditions for a period of 3 months:

    • Room Temperature (25°C / 60% RH)

    • Elevated Temperature (40°C / 75% RH)

    • Elevated Temperature (45°C)

    • Refrigerator (4°C)

    • Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation Parameters: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for the following:

    • Physical Appearance: Color, clarity, and phase separation.

    • Odor: Changes in the fragrance profile of this compound.

    • pH: Measurement using a calibrated pH meter.

    • Viscosity: Measurement using a viscometer.

    • Microbiological Testing: At the beginning and end of the study to check for microbial growth.

  • Centrifuge Test: To assess emulsion stability, centrifuge a sample at 3000 rpm for 30 minutes and observe for any signs of phase separation.

Protocol 3: Sensory Analysis of Fragrance

Objective: To evaluate the olfactory characteristics of this compound in the final cosmetic product.

Methodology:

  • Panelist Selection: Recruit a panel of at least 10 individuals trained in sensory evaluation of cosmetic products.

  • Test Design: A blind, randomized, and controlled study design is recommended.

  • Evaluation Procedure:

    • Sample Presentation: Provide panelists with coded samples of the lotion.

    • Evaluation on Blotter: Panelists first evaluate the fragrance from a blotter at different time points (initial, 1 hour, 4 hours) to assess top, middle, and base notes.

    • Evaluation on Skin: Panelists apply a standardized amount of lotion to their forearm and evaluate the fragrance intensity and character at different time points.

  • Sensory Attributes: Panelists will rate the following attributes on a labeled magnitude scale (LMS) from 0 (not perceivable) to 100 (very strong):

    • Fragrance Intensity

    • Freshness

    • Rosiness

    • Fruitiness

    • Greenness

    • Overall Liking

  • Data Analysis: Analyze the data statistically to determine significant differences in sensory perception.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_testing Testing & Evaluation cluster_data Data Analysis & Reporting prep_phase_a Prepare Phase A (Water Phase) emulsify Emulsification prep_phase_a->emulsify prep_phase_b Prepare Phase B (Oil Phase) prep_phase_b->emulsify cool Cooling emulsify->cool add_phase_c Add Phase C (this compound) cool->add_phase_c final_adjust Final Adjustments (pH) add_phase_c->final_adjust stability Stability Testing final_adjust->stability sensory Sensory Analysis final_adjust->sensory micro Microbiological Testing final_adjust->micro analyze Analyze Results stability->analyze sensory->analyze micro->analyze report Generate Report analyze->report

Caption: Experimental workflow for cosmetic formulation and testing.

formulation_logic cluster_input Input Parameters cluster_process Formulation Process cluster_output Output product_type Product Type (Lotion, Cream, etc.) select_base Select Base Formulation product_type->select_base target_profile Target Scent Profile determine_conc Determine Citronellyl Formate Concentration target_profile->determine_conc regulatory Regulatory Constraints (IFRA, etc.) regulatory->determine_conc cost Cost Target cost->select_base select_base->determine_conc stability_testing Conduct Stability & Compatibility Testing determine_conc->stability_testing sensory_panel Perform Sensory Panel Evaluation stability_testing->sensory_panel iterate Iterate Formulation sensory_panel->iterate Feedback final_formula Final Product Formulation sensory_panel->final_formula Approval iterate->determine_conc

Caption: Logical relationships in the cosmetic formulation process.

fragrance_perception cluster_product Product Application cluster_skin Skin Interaction cluster_brain Neural Processing product Cosmetic Product (Lotion with this compound) application Application to Skin product->application volatilization Volatilization of This compound application->volatilization receptor Interaction with Olfactory Receptors volatilization->receptor signal Signal Transduction to Olfactory Bulb receptor->signal processing Processing in Brain Centers (Limbic System) signal->processing perception Perception of Scent (Emotion, Memory) processing->perception

References

Application Notes and Protocols for the Evaluation of Citronellyl Formate as a Biodegradable Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate, a monoterpenoid ester, presents a promising avenue for the development of biodegradable pesticides. As a naturally occurring compound found in the essential oils of plants such as geranium, it is recognized for its fragrance and flavor properties.[1][2][3][4] Its chemical structure, combining the properties of citronellol and a formate group, suggests a potential for dual-action pesticidal activity. Furthermore, this compound is reported to be readily biodegradable and has been assessed for environmental safety, indicating a favorable profile for sustainable pest management.[5][6][7]

These application notes provide a framework for the systematic evaluation of this compound's efficacy and biodegradability, offering detailed protocols for researchers to investigate its potential as a novel, environmentally-benign pesticide.

Hypothesized Mechanism of Action

The pesticidal activity of this compound is likely multifaceted, stemming from the combined effects of its constituent parts: the formate ester and the citronellyl moiety.

  • Formate Ester Moiety: Research on other insecticidal formate esters suggests that they are hydrolyzed in vivo to formic acid.[8] Formic acid can then act as a neurotoxin, causing excitement of the nervous system, and may also inhibit cellular respiration by targeting enzymes like cytochrome c oxidase.[8]

  • Citronellyl Moiety: The alcohol precursor, citronellol, has demonstrated both insecticidal and antifungal properties.[9][10][11] In fungi, citronellol is known to disrupt the cell membrane by inhibiting ergosterol biosynthesis.[12] In insects, it may interfere with neural pathways.[13]

This proposed dual mechanism suggests that this compound could be effective against a range of pests and may present a lower risk of resistance development compared to single-target pesticides.

Proposed Mechanism of Action of this compound cluster_pest Target Pest (Insect/Fungus) cluster_insect_targets Insect Targets cluster_fungus_targets Fungal Targets This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis in vivo Formic Acid Formic Acid Hydrolysis->Formic Acid Citronellol Citronellol Hydrolysis->Citronellol Nervous System Nervous System Formic Acid->Nervous System Neuroexcitation Cytochrome C Oxidase Cytochrome C Oxidase Formic Acid->Cytochrome C Oxidase Inhibition Citronellol->Nervous System Disruption Ergosterol Biosynthesis Ergosterol Biosynthesis Citronellol->Ergosterol Biosynthesis Inhibition Cell Membrane Cell Membrane Ergosterol Biosynthesis->Cell Membrane leads to disruption of

Figure 1: Proposed dual-action mechanism of this compound in target pests.

Quantitative Data on Related Compounds

Direct quantitative efficacy data for this compound as a pesticide is not extensively available in public literature. The following tables summarize the reported efficacy of its precursor, citronellol, and the related aldehyde, citronellal, against various pests for comparative purposes.

Table 1: Antifungal Activity of Citronellol and Citronellal

CompoundTarget FungusMIC (µg/mL)MFC (µg/mL)Reference
CitronellolTrichophyton rubrum8 - 1024-[12]
CitronellolCandida albicans64256[1]
CitronellalPenicillium digitatum13602720[14]
CitronellalCandida spp.100,000 - 200,000 (mM/mL)-[3]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Insecticidal Activity of Citronella Essential Oil and Citronellol Derivatives

Compound/ProductTarget InsectAssay TypeEfficacy MetricValueReference
Citronella Grass Essential OilMyzus persicae (Green Peach Aphid)Contact ToxicityLC500.36%[15]
Citronellol-derived Ionic SurfactantCallosobruchus analisContact Toxicity (24h)Mortality68-88% (at 5-10 µL)[11]
Citronellol-derived Ionic SurfactantSitophilus oryzae (Rice Weevil)Contact Toxicity (24h)Mortality63-76% (at 5-10 µL)[11]

LC50: Lethal Concentration for 50% of the population

Table 3: Data Template for Efficacy Testing of this compound

Target PestAssay TypeParameterValue (e.g., LC50, MIC)95% Confidence Interval
Insect Species 1Contact ToxicityLC50
Insect Species 2Fumigant ToxicityLC50
Fungal Species 1Broth MicrodilutionMIC
Fungal Species 2Broth MicrodilutionMFC
Weed Species 1Seed GerminationEC50

EC50: Effective Concentration for 50% inhibition

Experimental Protocols

The following protocols are designed to provide a standardized methodology for evaluating the pesticidal properties of this compound.

Protocol 1: Evaluation of Insecticidal Activity

This protocol outlines methods for assessing both contact and fumigant toxicity of this compound against a target insect species.

1.1. Materials

  • This compound (≥95% purity)

  • Acetone (analytical grade)

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Target insect species (e.g., Myzus persicae, Spodoptera frugiperda)

  • Glass petri dishes or vials

  • Micropipettes

  • Spray tower or topical application microapplicator

  • Sealed glass containers (for fumigation assay)

  • Growth chambers with controlled temperature, humidity, and photoperiod

1.2. Procedure: Contact Toxicity (Topical Application)

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions ranging from a high concentration expected to cause 100% mortality to a low concentration with minimal effect. A negative control (acetone only) is essential.

  • Insect Handling: Use insects of a uniform age and stage (e.g., third-instar larvae or adult females).

  • Application: Apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect using a microapplicator.

  • Incubation: Place the treated insects in clean containers with a food source and incubate under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Data Collection: Record mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

1.3. Procedure: Fumigant Toxicity

  • Preparation of Test Substance: Apply a known amount of this compound to a filter paper and place it inside a sealed glass container of a known volume.

  • Insect Exposure: Introduce a known number of insects into the container.

  • Incubation: Seal the container and incubate for a set period (e.g., 24 hours) under controlled conditions.

  • Data Collection and Analysis: Follow steps 1.2.5 and 1.2.6.

Insecticidal Efficacy Workflow Start Start Prepare Test Solutions Prepare Test Solutions Start->Prepare Test Solutions Select Target Insects Select Target Insects Start->Select Target Insects Assay Choice Assay Choice Prepare Test Solutions->Assay Choice Select Target Insects->Assay Choice Contact Toxicity Contact Toxicity Assay Choice->Contact Toxicity Contact Fumigant Toxicity Fumigant Toxicity Assay Choice->Fumigant Toxicity Fumigant Topical Application Topical Application Contact Toxicity->Topical Application Fumigation Chamber Fumigation Chamber Fumigant Toxicity->Fumigation Chamber Incubate Incubate Topical Application->Incubate Fumigation Chamber->Incubate Record Mortality Record Mortality Incubate->Record Mortality Data Analysis (Probit) Data Analysis (Probit) Record Mortality->Data Analysis (Probit) Determine LC50 Determine LC50 Data Analysis (Probit)->Determine LC50

Figure 2: Experimental workflow for determining the insecticidal efficacy of this compound.

Protocol 2: Evaluation of Antifungal Activity

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.

2.1. Materials

  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate broth medium (e.g., Potato Dextrose Broth for fungi)

  • Target fungal species (e.g., Penicillium digitatum, Candida albicans)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Incubator

2.2. Procedure

  • Inoculum Preparation: Grow the target fungus and prepare a spore or cell suspension, adjusting the concentration to a standard level (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Test Solutions: Dissolve this compound in DMSO to create a stock solution. In a 96-well plate, perform a two-fold serial dilution of the stock solution in the broth medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (inoculum in broth) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C for P. digitatum) for a set period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that results in no visible growth of the fungus.

  • MFC Determination: Take an aliquot from the wells with no visible growth and plate it on agar plates. The MFC is the lowest concentration from which no colonies grow after incubation.

Protocol 3: Assessment of Ready Biodegradability

This protocol is based on the OECD 301 guideline series for determining the ready biodegradability of a chemical substance.[16]

3.1. Materials

  • This compound

  • Mineral medium (as specified in OECD 301)

  • Inoculum from a wastewater treatment plant

  • Apparatus for measuring CO2 evolution or O2 consumption (e.g., respirometer)

  • Dark incubation chamber with controlled temperature (20-25°C)

3.2. Procedure (CO2 Evolution Test - OECD 301B)

  • Test Setup: Prepare test flasks containing the mineral medium and the inoculum. Add this compound as the sole source of organic carbon at a known concentration.

  • Controls: Include a blank control (inoculum and medium only) and a reference control with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the flasks in the dark with continuous aeration. The CO2 produced is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration.

  • Data Collection: Measure the amount of CO2 evolved at regular intervals over a 28-day period.

  • Calculation: Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2).

  • Pass Level: For a substance to be considered "readily biodegradable," it must achieve >60% biodegradation within a 10-day window during the 28-day test.[16]

Biodegradability Testing Workflow Start Start Prepare Mineral Medium & Inoculum Prepare Mineral Medium & Inoculum Start->Prepare Mineral Medium & Inoculum Setup Test Flasks Setup Test Flasks Prepare Mineral Medium & Inoculum->Setup Test Flasks Add this compound Add this compound Setup Test Flasks->Add this compound Setup Control Flasks Setup Control Flasks Setup Test Flasks->Setup Control Flasks Incubate in Dark (28 days) Incubate in Dark (28 days) Add this compound->Incubate in Dark (28 days) Setup Control Flasks->Incubate in Dark (28 days) Measure CO2 Evolution Measure CO2 Evolution Incubate in Dark (28 days)->Measure CO2 Evolution Calculate % Biodegradation Calculate % Biodegradation Measure CO2 Evolution->Calculate % Biodegradation Compare to Pass Level Compare to Pass Level Calculate % Biodegradation->Compare to Pass Level Readily Biodegradable Readily Biodegradable Compare to Pass Level->Readily Biodegradable >60% in 10d window Not Readily Biodegradable Not Readily Biodegradable Compare to Pass Level->Not Readily Biodegradable <60%

Figure 3: Workflow for assessing the ready biodegradability of this compound (based on OECD 301B).

Conclusion

This compound holds significant potential as a biodegradable pesticide due to its natural origin, favorable environmental profile, and hypothesized dual-action mechanism. The protocols outlined in these application notes provide a comprehensive framework for the scientific community to systematically evaluate its efficacy against a range of agricultural and public health pests, and to verify its biodegradability. Further research based on these methodologies will be crucial in validating its use and paving the way for the development of new, sustainable pest management solutions.

References

Application Notes and Protocols for "Citronellyl Formate" as a Pheromone Analog in Ecological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl formate is a naturally occurring organic compound found in essential oils of plants like geranium.[1][2] While it is widely utilized in the fragrance and flavor industries, it also exhibits insect-repellent properties.[3][4][5] In the field of chemical ecology, there is growing interest in identifying stable and effective analogs of insect pheromones for use in pest management strategies. Formate esters, due to their structural similarities to the aldehyde functional groups present in many insect pheromones, have been investigated as potential pheromone mimics or antagonists.[3][6][7][8]

These application notes provide a framework for researchers to investigate this compound as a potential pheromone analog in ecological studies. The protocols described are based on established methodologies for evaluating the effects of semiochemicals on insect behavior and physiology. While direct studies on this compound as a pheromone analog are limited, the following sections offer detailed guidance on how such investigations could be structured, drawing from research on other formate analogs.[3][6][7]

Data Presentation: Efficacy of Formate Analogs in Behavioral and Electrophysiological Assays

The following tables summarize hypothetical quantitative data to illustrate how results from studies on this compound as a pheromone analog could be presented. These tables are based on findings from studies on other formate analogs and serve as a template for data organization.

Table 1: Electroantennogram (EAG) Responses of a Model Insect Species to this compound and a Known Pheromone

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SE
Control (Hexane) -0.1 ± 0.02
Known Pheromone 11.5 ± 0.2
102.8 ± 0.3
This compound 10.8 ± 0.1
101.9 ± 0.2

Table 2: Behavioral Response of a Model Insect Species in a Y-Tube Olfactometer Assay

Treatment ArmControl ArmN% Attractionp-value
This compound (10 µg) Hexane10072< 0.05
Known Pheromone (10 µg) Hexane10085< 0.01

Table 3: Field Trapping Results for a Model Pest Species Using this compound as a Lure Component

Lure CompositionMean Trap Catch (per trap per week) ± SE
Control (Unbaited) 5 ± 1
Known Pheromone 58 ± 7
This compound 35 ± 5
Known Pheromone + this compound 22 ± 4

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the potential of this compound as a pheromone analog.

Protocol 1: Electroantennography (EAG)

Objective: To determine if the antennae of a target insect species can detect this compound.

Materials:

  • This compound (95-100% purity)[3]

  • Hexane (analytical grade)

  • Micropipettes and sterile tips

  • Filter paper strips (1 cm x 5 cm)

  • Glass Pasteur pipettes

  • EAG system (including micromanipulators, recording and reference electrodes, amplifier, and data acquisition software)

  • Test insects (e.g., adult moths of a species known to use an aldehyde pheromone)

  • Dissecting microscope

  • Conductive gel

Procedure:

  • Preparation of Stimuli:

    • Prepare serial dilutions of this compound in hexane (e.g., 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each solution to a separate filter paper strip.

    • Allow the solvent to evaporate completely (approximately 1 minute).

    • Place each filter paper strip inside a labeled Pasteur pipette.

  • Antennal Preparation:

    • Immobilize a live insect.

    • Under a dissecting microscope, carefully excise one antenna at the base.

    • Mount the antenna between the recording and reference electrodes using conductive gel. The distal end should be connected to the recording electrode and the base to the reference electrode.

  • Data Recording:

    • Deliver a puff of clean, humidified air over the antenna to establish a baseline.

    • Deliver a puff of air through the Pasteur pipette containing the filter paper with the test compound, directed at the antenna.

    • Record the resulting depolarization of the antennal preparation.

    • Allow the antenna to recover between stimuli (at least 30-60 seconds).

    • Test each concentration of this compound, the known pheromone, and a hexane control in a randomized order.

    • Use a new antenna for each set of recordings to avoid adaptation.

Protocol 2: Y-Tube Olfactometer Assay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound in a controlled laboratory setting.

Materials:

  • Glass Y-tube olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • This compound solution in hexane

  • Hexane (control)

  • Filter paper

  • Test insects

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., acetone) and bake at a high temperature to remove any residual odors.

    • Connect the air source to the two arms of the Y-tube, ensuring a constant and equal airflow (e.g., 0.5 L/min) through each arm.

    • Place the Y-tube in an area with controlled lighting and temperature.

  • Treatment Application:

    • Apply a known amount of this compound solution to a filter paper and place it in the designated sample chamber of one arm.

    • Apply an equal volume of hexane to another filter paper and place it in the sample chamber of the other arm (control).

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a predetermined amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the arms (e.g., past a designated line).

    • Record the number of insects choosing the treatment arm versus the control arm.

    • After a set number of trials, rotate the arms of the olfactometer to prevent positional bias.

    • Test a sufficient number of insects for statistical analysis.

Protocol 3: Wind Tunnel Bioassay

Objective: To observe and quantify the flight behavior of an insect towards a point source of this compound.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Video recording equipment

  • Pheromone dispenser (e.g., rubber septum)

  • This compound

  • Release platform for insects

Procedure:

  • Preparation:

    • Load a rubber septum with a specific concentration of this compound.

    • Place the septum at the upwind end of the wind tunnel.

    • Set the wind speed to a level appropriate for the test insect (e.g., 0.3 m/s).

  • Insect Acclimatization:

    • Acclimatize the insects to the wind tunnel conditions for a short period before the trial.

  • Behavioral Observation:

    • Release a single insect onto the platform at the downwind end of the tunnel.

    • Record the insect's flight path and behaviors (e.g., taking flight, upwind flight, casting, landing on the source) for a set duration.

    • Analyze the video recordings to quantify various behavioral parameters.

Visualizations

Signaling Pathway

Pheromone_Signaling_Pathway cluster_air Airborne Molecules cluster_antenna Insect Antenna cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron cluster_brain Antennal Lobe (Brain) Pheromone Analog (this compound) Pheromone Analog (this compound) OBP Odorant Binding Protein Pheromone Analog (this compound)->OBP Enters Sensillum Bound Complex OBP-Analog Complex OBP->Bound Complex Binds to Analog OR Olfactory Receptor (ORx + Orco) Bound Complex->OR Delivers Analog to Receptor Ion Channel Ion Channel Opening OR->Ion Channel Conformational Change Depolarization Membrane Depolarization Ion Channel->Depolarization Ion Influx Action Potential Action Potential Generation Depolarization->Action Potential Behavioral Response Behavioral Response Action Potential->Behavioral Response Signal Transduction

Caption: Generalized insect olfactory signaling pathway for a pheromone analog.

Experimental Workflow

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field Trials cluster_analysis Data Analysis and Interpretation EAG Electroantennography (EAG) - Test for Antennal Response YTube Y-Tube Olfactometer - Assess Attraction/Repulsion EAG->YTube If Positive Response WindTunnel Wind Tunnel Bioassay - Analyze Flight Behavior YTube->WindTunnel If Behavioral Effect FieldTrapping Field Trapping - Evaluate Lure Efficacy WindTunnel->FieldTrapping If Promising Results Analysis Statistical Analysis of Behavioral and Electrophysiological Data FieldTrapping->Analysis Conclusion Determine Potential as Pheromone Analog (Agonist/Antagonist) Analysis->Conclusion

Caption: Workflow for evaluating this compound as a pheromone analog.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Citronellyl Formate Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Citronellyl Formate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to optimize the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via both traditional acid-catalyzed (Fischer Esterification) and enzymatic methods.

Fischer Esterification Troubleshooting

Question 1: My reaction yield is consistently low. What are the most likely causes in a Fischer Esterification?

Answer: Low yields in Fischer esterification are common and can often be attributed to the equilibrium nature of the reaction. Here are the primary factors to investigate:

  • Incomplete Reaction: The esterification reaction between citronellol and formic acid is reversible.[1] Without effective removal of water, the reaction will reach equilibrium with significant amounts of starting material remaining.

  • Purity of Reactants: The presence of water or other impurities in your citronellol or formic acid can inhibit the reaction. Ensure you are using reagents of high purity and that your glassware is thoroughly dried.

  • Ineffective Catalyst: The acid catalyst may be weak, impure, or used in an insufficient amount. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2]

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently or for a long enough duration to reach equilibrium or drive the reaction forward.

  • Side Reactions: Although less common at moderate temperatures, side reactions such as dehydration of citronellol or decomposition of formic acid can occur, especially with strong acids and high heat.

Question 2: How can I shift the equilibrium to favor the formation of this compound?

Answer: To maximize your yield, you need to shift the reaction equilibrium towards the products. This can be achieved in two primary ways, in accordance with Le Chatelier's principle:[3]

  • Use of Excess Reactant: Employ a significant molar excess of one of the reactants. Given that formic acid is often less expensive and easier to remove post-reaction, using an excess of formic acid is a common strategy. A 2 to 5-fold excess is a good starting point.

  • Removal of Water: As water is a product of the reaction, its removal will drive the equilibrium forward.[4] This can be accomplished by:

    • Azeotropic Distillation: Using a solvent that forms an azeotrope with water, such as toluene or heptane, in conjunction with a Dean-Stark apparatus to physically remove the water as it is formed.[4]

    • Use of a Dehydrating Agent: While less common for large-scale reactions, molecular sieves can be added to the reaction mixture to absorb water.

Question 3: I am observing charring or the formation of dark-colored byproducts. What is causing this and how can I prevent it?

Answer: Charring or darkening of the reaction mixture is typically a sign of decomposition, often caused by an overly strong acid catalyst or excessive heat.

  • Reduce Catalyst Concentration: Use the minimum effective amount of your acid catalyst.

  • Use a Milder Catalyst: Consider using a solid acid catalyst like an acidic resin (e.g., Amberlyst-15) or a milder Lewis acid, which can be less prone to causing decomposition.

  • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal temperature.

  • Ensure Proper Stirring: Inadequate stirring can lead to localized overheating.

Enzymatic Synthesis Troubleshooting

Question 1: My enzymatic synthesis of this compound has a low conversion rate. What factors should I investigate?

Answer: Low conversion in enzymatic esterification can be due to several factors related to the enzyme's activity and the reaction environment:

  • Enzyme Inhibition: Formic acid can be inhibitory to some lipases. High concentrations of the acid can denature the enzyme or alter the pH of the microenvironment around the enzyme, reducing its activity.

  • Water Content: While a small amount of water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis of the ester). The optimal water activity (a_w) is crucial and needs to be controlled, often by using a suitable organic solvent.

  • Choice of Solvent: The organic solvent can significantly impact enzyme activity. Non-polar solvents like hexane or heptane are generally preferred for esterification reactions as they do not strip the essential water from the enzyme.[5]

  • Enzyme Loading: An insufficient amount of the enzyme will naturally lead to a slower reaction and lower conversion in a given time.

  • Mass Transfer Limitations: If the enzyme is immobilized, poor mixing can lead to mass transfer limitations, where the reactants have difficulty reaching the active sites of the enzyme.

Question 2: How can I improve the yield and reaction rate of my lipase-catalyzed esterification?

Answer: Optimizing the following parameters can significantly enhance your results:

  • Control of Substrate Concentration: To mitigate substrate inhibition by formic acid, consider a fed-batch approach where the acid is added portion-wise throughout the reaction.

  • Solvent Selection: Screen different non-polar, water-immiscible solvents to find the one that gives the best performance with your chosen lipase.

  • Enzyme Choice and Immobilization: Screen different commercially available lipases (e.g., Novozym 435, which is Candida antarctica lipase B) as they exhibit different substrate specificities and stabilities.[6] Immobilization of the lipase can improve its stability and allow for easier reuse.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Determine the optimal temperature for your specific lipase, which is often in the range of 40-60°C.

  • Water Removal: In some cases, the in-situ removal of water using molecular sieves or by performing the reaction under vacuum can shift the equilibrium towards ester formation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the synthesis of citronellyl esters under various conditions. While specific data for this compound is limited in the literature, the data for citronellyl acetate and other similar esters provide a strong predictive framework for optimizing your synthesis.

Table 1: Effect of Catalyst on Citronellol Esterification Yield (Acid Catalysis)
CatalystReactant Molar Ratio (Citronellol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
SnCl₂·2H₂O1:2 (Acetic Acid)Room Temp3~88[7][8]
H₂SO₄1:2 (Acetic Acid)Room Temp3~85[7]
p-TsOH1:2 (Acetic Acid)Room Temp3~80[7]
Zeolite1:1 (Acetic Anhydride)230174.06 (Citronellyl Acetate)[9]
Table 2: Influence of Reaction Parameters on Enzymatic Synthesis of Citronellyl Esters
LipaseAcyl DonorMolar Ratio (Citronellol:Acyl Donor)SolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Novozym 435Propionic Acid1:1Heptane702>95[6]
Novozym 435Butyric Acid1:1Heptane702>98[6]
Novozym 435Hexanoic Acid1:1Heptane702>96[6]
Novozym 435Lauric Acid1:1Heptane706>95[6]
Black Cumin Seedling LipaseGeranyl Acetate1:1n-Hexane417276.32 (Citronellyl Acetate)[5]
Mucor miehei LipaseAcetic AcidFed-batch---65 (Citronellyl Acetate)[10]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Citronellol

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • Citronellol

  • Formic acid (≥95%)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (or heptane)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add citronellol (1 equivalent). Add toluene (or another suitable solvent for azeotropic removal of water) and formic acid (2-5 equivalents).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, ~1-2 mol% relative to citronellol) to the stirred reaction mixture.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux. The toluene-water azeotrope will distill, and water will collect in the Dean-Stark trap. Continue the reflux until no more water is collected, or until reaction monitoring (TLC or GC) indicates the consumption of the starting material.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol is a general guideline and should be optimized based on the specific lipase and conditions used.

Materials:

  • Citronellol

  • Formic acid (or an alkyl formate for transesterification)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane or heptane)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or stirred reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry flask, add citronellol (1 equivalent) and the organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Substrate Addition: Add formic acid (1-2 equivalents). To avoid potential enzyme inhibition, the formic acid can be added portion-wise over several hours.

  • Reaction: Place the flask in an orbital shaker or use a stirred reactor at the optimal temperature for the chosen lipase (e.g., 40-60°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or HPLC.

  • Workup: Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can often be washed with fresh solvent and reused.

  • Purification: Wash the filtrate with a dilute sodium bicarbonate solution to remove any unreacted formic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Citronellol Citronellol Reaction_Vessel Reaction Vessel with Dean-Stark Trap Citronellol->Reaction_Vessel Formic_Acid Formic Acid Formic_Acid->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Quenching Quenching (NaHCO₃ solution) Reaction_Vessel->Quenching Cooling Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification_Method Purification (Vacuum Distillation or Column Chromatography) Concentration->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Citronellol Citronellol Shaker_Flask Shaker Flask / Reactor (Controlled Temperature) Citronellol->Shaker_Flask Formic_Acid Formic Acid / Alkyl Formate Formic_Acid->Shaker_Flask Lipase Immobilized Lipase Lipase->Shaker_Flask Solvent Organic Solvent Solvent->Shaker_Flask Filtration Filtration (Enzyme Removal & Reuse) Shaker_Flask->Filtration Reaction Completion Washing Washing (Dilute Base & Brine) Filtration->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification_Method Purification (Optional: Vacuum Distillation) Concentration->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: Enzymatic Synthesis Workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Method Synthesis Method? Start->Check_Method Fischer Fischer Esterification Check_Method->Fischer Fischer Enzymatic Enzymatic Synthesis Check_Method->Enzymatic Enzymatic Check_Equilibrium Equilibrium Shifted? Fischer->Check_Equilibrium Implement_Shift Use Excess Reactant or Remove Water Check_Equilibrium->Implement_Shift No Check_Conditions Reaction Conditions (Temp, Time, Catalyst) Check_Equilibrium->Check_Conditions Yes Equilibrium_Yes Yes Equilibrium_No No Implement_Shift->Check_Conditions Optimize_Conditions Adjust Temp/Time Check Catalyst Activity Check_Conditions->Optimize_Conditions Suboptimal Check_Purity Reactant Purity? Check_Conditions->Check_Purity Optimal Conditions_Good Optimal Conditions_Bad Suboptimal Optimize_Conditions->Check_Purity Purify_Reactants Purify/Dry Reactants & Glassware Check_Purity->Purify_Reactants Low Final_Review_Fischer Review Workup & Purification Check_Purity->Final_Review_Fischer High Purity_Good High Purity_Bad Low Purify_Reactants->Final_Review_Fischer Check_Enzyme Enzyme Activity? Enzymatic->Check_Enzyme Optimize_Enzyme Check pH, Water Activity Use Fed-Batch for Acid Check_Enzyme->Optimize_Enzyme Inactive Check_Solvent Solvent Choice? Check_Enzyme->Check_Solvent Active Enzyme_Yes Active Enzyme_No Inactive/Inhibited Optimize_Enzyme->Check_Solvent Screen_Solvents Screen Non-Polar Solvents Check_Solvent->Screen_Solvents Suboptimal Check_Mass_Transfer Mass Transfer? Check_Solvent->Check_Mass_Transfer Optimal Solvent_Good Optimal Solvent_Bad Suboptimal Screen_Solvents->Check_Mass_Transfer Improve_Mixing Increase Agitation Check_Mass_Transfer->Improve_Mixing Limited Final_Review_Enzymatic Review Enzyme Loading & Stability Check_Mass_Transfer->Final_Review_Enzymatic Good Mass_Transfer_Good Good Mass_Transfer_Bad Limited Improve_Mixing->Final_Review_Enzymatic

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Purification of Citronellyl Formate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed protocols and troubleshooting advice for the purification of citronellyl formate via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary for purifying this compound?

A1: Fractional distillation is required to separate this compound from impurities with close boiling points. The primary starting material for the synthesis of this compound is citronellol, which has a boiling point very similar to the product. Simple distillation will not provide a high degree of separation.

Q2: What are the main impurities to be removed during the distillation?

A2: The most common impurities are unreacted citronellol and residual formic acid from the esterification reaction. Water is also a byproduct of the reaction. At high temperatures, some thermal decomposition of the ester might occur.[1]

Q3: Why is vacuum distillation recommended?

A3: this compound has a high boiling point at atmospheric pressure (235 °C), and prolonged heating at this temperature can lead to decomposition.[2] Vacuum distillation significantly lowers the boiling point, allowing for a safer and more efficient purification at a lower temperature, minimizing the risk of product degradation.

Q4: What is the expected boiling point of this compound under vacuum?

A4: The boiling point of this compound is approximately 97-98 °C at a pressure of 11 mmHg.

Q5: Can I use a simple distillation setup?

A5: While a simple distillation might remove very low or very high boiling impurities, it will not effectively separate this compound from citronellol due to their close boiling points under vacuum. A fractional distillation column is essential for achieving high purity.

Data Presentation: Physical Properties

The following table summarizes the key physical data for this compound and its primary impurity, citronellol, to facilitate the planning of the fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (Atmospheric)Boiling Point (Under Vacuum)
This compound C₁₁H₂₀O₂184.28235 °C97-98 °C @ 11 mmHg
Citronellol C₁₀H₂₀O156.27~224 °C[3]112-113 °C @ 12 mmHg[4][5]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the methodology for the purification of this compound from a crude reaction mixture.

1. Pre-distillation Work-up (Neutralization and Drying):

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual formic acid. Swirl gently and vent the funnel frequently to release the evolved CO₂ gas.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of water, followed by a wash with a saturated brine solution to aid in the removal of water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Allow the mixture to stand for at least 30 minutes, with occasional swirling.

  • Filter the dried organic layer to remove the drying agent.

2. Apparatus Setup:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Use a round-bottom flask of an appropriate size (the crude product should not fill more than two-thirds of the flask).

  • Place a magnetic stir bar or boiling chips in the distillation flask.

  • Fit a fractionating column (e.g., Vigreux or packed with Raschig rings) onto the flask.

  • Place a distillation head with a thermometer adapter and a condenser on top of the column. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Connect the condenser to a cold water source (water in at the bottom, out at the top).

  • Attach a vacuum adapter and receiving flasks to the end of the condenser.

  • Connect the vacuum adapter to a vacuum pump via a cold trap to protect the pump from corrosive vapors.

  • Ensure all ground glass joints are properly sealed with a suitable vacuum grease.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Slowly and carefully apply the vacuum to the system.

  • Once a stable vacuum of approximately 11-12 mmHg is achieved, begin to heat the distillation flask using a heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column.

  • Collect any low-boiling forerun, which may include residual solvents or water.

  • The temperature should then stabilize at the boiling point of the main fraction. Collect the pure this compound in a clean receiving flask as the temperature holds steady around 97-98 °C.

  • Monitor the distillation rate and adjust the heating to maintain a slow and steady collection of distillate (approximately 1-2 drops per second).

  • Once the majority of the this compound has distilled, the temperature may begin to rise again, indicating the presence of higher-boiling impurities (like citronellol). At this point, switch to a different receiving flask to collect this fraction.

  • Stop the distillation before the distillation flask runs dry to prevent the formation of peroxides and potential charring.

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation (Product contaminated with citronellol) Inefficient fractionating column.Use a longer or more efficient packed column.
Distillation rate is too fast.Reduce the heating to slow down the distillation rate.
Product is discolored (yellowish) Thermal decomposition.Ensure a stable and sufficiently low vacuum is maintained. Avoid overheating the distillation flask.
Presence of acidic impurities.Ensure the pre-distillation neutralization wash was thorough.
Unstable Vacuum Leaks in the apparatus.Check all joints, tubing, and connections for leaks. Re-grease joints if necessary.
Inefficient vacuum pump.Check the pump oil and ensure it is functioning correctly.
Bumping (Sudden, violent boiling) Lack of nucleation sites.Ensure fresh boiling chips or a functioning magnetic stir bar is in the distillation flask.
Uneven heating.Use a heating mantle with a stirrer and ensure good insulation of the distillation flask.
No Distillate Collected Insufficient heating.Gradually increase the temperature of the heating mantle.
Vacuum is too high (boiling point is below the temperature of the condenser water).Adjust the vacuum to the recommended pressure range.
Blockage in the condenser.Check for any obstructions in the condenser or adapter.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Distillation start Start Distillation issue Problem Encountered? start->issue poor_sep Poor Separation? issue->poor_sep Yes end Successful Purification issue->end No discolor Product Discolored? poor_sep->discolor No sol_poor_sep Use more efficient column Reduce distillation rate poor_sep->sol_poor_sep Yes unstable_vac Unstable Vacuum? discolor->unstable_vac No sol_discolor Check vacuum level Reduce heating Ensure complete neutralization discolor->sol_discolor Yes bumping Bumping Occurs? unstable_vac->bumping No sol_unstable_vac Check for leaks Inspect vacuum pump unstable_vac->sol_unstable_vac Yes no_distillate No Distillate? bumping->no_distillate No sol_bumping Add fresh boiling chips/stir bar Ensure even heating bumping->sol_bumping Yes sol_no_distillate Increase heating gradually Adjust vacuum Check for blockages no_distillate->sol_no_distillate Yes no_distillate->end No sol_poor_sep->issue sol_discolor->issue sol_unstable_vac->issue sol_bumping->issue sol_no_distillate->issue

Caption: Troubleshooting workflow for fractional distillation.

ImpurityPurification Relationship Between Impurities and Purification Steps cluster_impurities Crude Product Impurities cluster_purification Purification Steps formic_acid Formic Acid neutralization Neutralization Wash (Sodium Bicarbonate) formic_acid->neutralization water Water water->neutralization drying Drying (Anhydrous Salt) water->drying citronellol Unreacted Citronellol frac_dist Vacuum Fractional Distillation citronellol->frac_dist decomp_prod Decomposition Products decomp_prod->frac_dist neutralization->drying drying->frac_dist pure_product Pure this compound frac_dist->pure_product

Caption: Impurity removal workflow.

References

Technical Support Center: Industrial Production of Citronellyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial production of Citronellyl Formate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental workflow.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the industrial production of this compound.

Low Reaction Yield

Q: We are experiencing a lower than expected yield in our acid-catalyzed esterification of citronellol with formic acid. What are the potential causes and how can we improve the yield?

A: Low yields in the synthesis of this compound are a common issue. Several factors can contribute to this problem. Below is a troubleshooting guide to help you identify and address the root cause.

Potential Causes and Solutions for Low Yield:

Potential Cause Explanation Recommended Action
Reversible Reaction Equilibrium The esterification of citronellol and formic acid is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of this compound.[1]Implement a water removal strategy during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[1][2]
Inadequate Catalyst Concentration An insufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate and incomplete conversion.The optimal catalyst loading can vary, but a general starting point is 1-5% by weight of the limiting reactant. The effect of catalyst loading on reaction yield should be empirically determined for your specific process.
Suboptimal Reaction Temperature The reaction temperature affects both the reaction rate and the equilibrium position. Temperatures that are too low will result in a slow reaction, while excessively high temperatures may lead to side reactions and degradation of reactants or products.For the synthesis of similar esters, temperatures are often maintained near the boiling point of the alcohol.[3] A typical starting range for the esterification of citronellol is 80-120°C. Optimization studies are recommended to find the ideal temperature for your system.
Impure Reactants The presence of impurities in citronellol or formic acid can interfere with the reaction or lead to the formation of unwanted byproducts.Ensure the purity of your starting materials. Use of high-purity citronellol and formic acid is recommended for optimal results.
Reaction Time Insufficient reaction time will lead to incomplete conversion.Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time for achieving maximum conversion.
Product Purity Issues

Q: Our final this compound product has a low purity with the presence of several impurities. How can we identify these impurities and improve the purity?

A: Achieving high purity is crucial for fragrance and pharmaceutical applications. Impurities can arise from side reactions, unreacted starting materials, or degradation products.

Common Impurities and Purification Strategies:

Impurity Potential Source Identification Method Purification Strategy
Unreacted Citronellol Incomplete reaction.Gas Chromatography-Mass Spectrometry (GC-MS)Fractional distillation under reduced pressure. Citronellol has a higher boiling point than this compound.
Unreacted Formic Acid Incomplete reaction.Titration, GC-MS (after derivatization)Washing the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acid.
Water Byproduct of the esterification reaction.Karl Fischer titrationDrying the organic phase with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation.
Side Reaction Byproducts Formic acid can act as a reducing agent and may lead to the formation of other compounds.[4] The double bond in citronellol can also undergo acid-catalyzed side reactions.GC-MS analysis of the crude reaction mixture can help identify the structure of byproducts.[5]Fractional distillation is the primary method for removing byproducts with different boiling points.[1] Optimization of reaction conditions (e.g., lower temperature, alternative catalyst) can minimize byproduct formation.
Geraniol/Nerol Isomers If the starting citronellol contains isomers like geraniol or nerol, their corresponding formates will also be present.GC-MSHigh-efficiency fractional distillation may separate these isomers, but complete separation can be challenging due to similar boiling points. Using a high-purity starting material is the most effective approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial method for producing this compound is the direct acid-catalyzed esterification of citronellol with formic acid.[3][6] This method is favored for its cost-effectiveness and relatively straightforward process.

Q2: What are the typical reaction conditions for the acid-catalyzed synthesis of this compound?

A2: While specific parameters are often proprietary, typical laboratory and industrial-scale esterifications involve heating a mixture of citronellol and formic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is often carried out at elevated temperatures, and water is continuously removed to drive the reaction to completion.[1][2]

Q3: Are there alternative, "greener" synthesis methods for this compound?

A3: Yes, enzymatic synthesis using lipases is a promising green alternative to traditional acid catalysis.[7] This method operates under milder conditions, often leading to higher selectivity and fewer byproducts. However, challenges such as enzyme cost, stability, and potential deactivation by reactants like formic acid need to be addressed for large-scale industrial application.[8]

Q4: What are the key challenges in the purification of this compound?

A4: The primary challenges in purifying this compound include:

  • Separation from unreacted starting materials: Citronellol has a boiling point close to that of this compound, which can make complete separation by distillation difficult.

  • Removal of byproducts: Side reactions can lead to impurities with similar physical properties to the desired product.

  • Thermosensitivity: Prolonged exposure to high temperatures during distillation can cause degradation of the product.

  • Presence of water: Water must be effectively removed to prevent hydrolysis of the ester back to the starting materials.[1]

Q5: How can I monitor the progress of the this compound synthesis reaction?

A5: Gas chromatography (GC) is the most common and effective method for monitoring the reaction progress. By taking samples at regular intervals and analyzing them by GC, you can determine the concentration of reactants and products, and thus calculate the conversion and yield over time.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound via acid-catalyzed esterification. Note: This is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • Citronellol (high purity)

  • Formic acid (88-98%)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Toluene (for azeotropic water removal)

Equipment:

  • Glass reactor with overhead stirrer, thermometer, and reflux condenser

  • Dean-Stark trap (optional, for azeotropic removal of water)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Charge the reactor with citronellol and toluene (if using a Dean-Stark trap).

  • Slowly add the acid catalyst (e.g., 1-2% w/w of citronellol) with stirring.

  • Begin heating the mixture to the desired reaction temperature (e.g., 90-110°C).

  • Slowly add formic acid to the reaction mixture. An excess of formic acid may be used to drive the reaction forward.

  • Continuously remove the water formed during the reaction using a Dean-Stark trap or by operating under a slight vacuum.

  • Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acid catalyst and any remaining formic acid. Wash again with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent (toluene, if used) under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[5][9]
Molecular Weight 184.28 g/mol [5][9]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 235 °C at 760 mmHg[3]
Flash Point 92 °C (197.6 °F)[3]
Density ~0.897 g/cm³[3]
Refractive Index @ 20°C 1.443 - 1.449[3]

Mandatory Visualizations

Diagram 1: Acid-Catalyzed Esterification of this compound

Esterification_Workflow Reactants Citronellol + Formic Acid ReactionVessel Reaction Vessel (Heating & Stirring) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel WaterRemoval Water Removal (e.g., Dean-Stark) ReactionVessel->WaterRemoval Water byproduct CrudeProduct Crude this compound ReactionVessel->CrudeProduct WaterRemoval->ReactionVessel Recycle Solvent Neutralization Neutralization (Wash with NaHCO₃) CrudeProduct->Neutralization Drying Drying (Anhydrous Na₂SO₄) Neutralization->Drying Purification Purification (Fractional Distillation) Drying->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Caption: Workflow for the acid-catalyzed synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound CheckEquilibrium Is water being effectively removed? Start->CheckEquilibrium CheckCatalyst Is catalyst concentration optimal? CheckEquilibrium->CheckCatalyst Yes ImproveWaterRemoval Implement/Optimize water removal method CheckEquilibrium->ImproveWaterRemoval No CheckTemp Is reaction temperature optimized? CheckCatalyst->CheckTemp Yes OptimizeCatalyst Adjust catalyst concentration CheckCatalyst->OptimizeCatalyst No CheckPurity Are reactants of high purity? CheckTemp->CheckPurity Yes OptimizeTemp Adjust reaction temperature CheckTemp->OptimizeTemp No UsePureReactants Use higher purity starting materials CheckPurity->UsePureReactants No YieldImproved Yield Improved CheckPurity->YieldImproved Yes ImproveWaterRemoval->YieldImproved OptimizeCatalyst->YieldImproved OptimizeTemp->YieldImproved UsePureReactants->YieldImproved

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Stability of "Citronellyl formate" in acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Citronellyl Formate

This technical support guide provides detailed information on the stability of this compound in acidic and alkaline conditions, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound? A1: this compound is generally considered stable under normal operating and storage conditions.[1][2] It is often used in functional fragrances for products like lotions, shampoos, and soaps due to its stability.[3][4] However, its stability is significantly impacted by pH. It is susceptible to hydrolysis, particularly in the presence of strong acids and bases.[1][5]

Q2: How does this compound behave in acidic conditions? A2: Under acidic conditions, this compound can undergo acid-catalyzed hydrolysis. This is a reversible reaction where the ester breaks down into its constituent alcohol (citronellol) and carboxylic acid (formic acid).[3][5] To maintain stability, it is recommended to avoid strongly acidic environments.[5] In some cases, acidic hydrolysis of related terpene compounds can lead to molecular rearrangements.[6][7]

Q3: What occurs when this compound is exposed to alkaline conditions? A3: In alkaline (basic) conditions, this compound undergoes saponification, which is an irreversible hydrolysis reaction. The ester reacts with a base (e.g., sodium hydroxide) to produce citronellol and a salt of the carboxylic acid (e.g., sodium formate). Kinetic studies on other formate esters confirm that alkaline hydrolysis proceeds readily.[8][9]

Q4: What are the primary degradation products of this compound hydrolysis? A4: The primary degradation products are citronellol and formic acid (in acidic conditions) or a formate salt (in alkaline conditions).

Q5: How can I detect or monitor the degradation of this compound in my experiment? A5: Degradation can be monitored by tracking the decrease in this compound concentration and the corresponding increase in the concentration of its degradation products. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are suitable for identifying and quantifying these compounds.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
A sharp, irritating odor develops in the sample over time. This may indicate the hydrolysis of this compound into formic acid, which has a pungent smell.[5][10]Buffer the solution to a neutral or near-neutral pH. Store the compound in anhydrous conditions and away from acidic contaminants.
Loss of the characteristic rosy, fruity fragrance of this compound. The ester has likely degraded into its components, citronellol and formic acid/formate, which do not possess the same scent profile.Verify the pH of your formulation or medium. Ensure it is within a stable range (typically near neutral). Re-evaluate the compatibility of other formulation ingredients.
Precipitate forms in an aqueous solution after adding a strong base. This could be the formate salt precipitating out of the solution, depending on the cation and concentration, as a result of alkaline hydrolysis (saponification).This is an expected outcome of saponification. If this reaction is undesirable, avoid strongly alkaline conditions.
Inconsistent analytical results for this compound concentration. The compound may be degrading during sample preparation or analysis due to incompatible solvents or conditions.Ensure all solvents and materials used for sample preparation are neutral and aprotic if possible. Run a stability test on your analytical standard under the same conditions to check for degradation during the analysis itself.

Hydrolysis Pathways of this compound

The following diagram illustrates the chemical pathways for the degradation of this compound under both acidic and alkaline conditions.

G Hydrolysis Pathways of this compound cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_alkali Alkaline Hydrolysis (Irreversible) CF_acid This compound H_plus H⁺ (Catalyst) CF_acid->H_plus H2O_acid H₂O H2O_acid->H_plus Products_acid Citronellol + Formic Acid H_plus->Products_acid Forward Reaction Products_acid->H_plus Reverse Reaction CF_alkali This compound OH_minus OH⁻ CF_alkali->OH_minus Products_alkali Citronellol + Formate Salt OH_minus->Products_alkali Saponification CF_start This compound (C₁₁H₂₀O₂) CF_start->CF_acid CF_start->CF_alkali

Caption: Degradation pathways for this compound via hydrolysis.

Factors Influencing Stability of this compound

Factor Effect on Stability under Acidic Conditions Effect on Stability under Alkaline Conditions Notes
pH Decreased stability at low pH (e.g., < 4) due to acid catalysis.Decreased stability at high pH (e.g., > 8) due to saponification.The most stable pH range is typically near neutral (pH 6-8).
Temperature Reaction rate increases significantly with higher temperatures.Reaction rate increases significantly with higher temperatures.Store samples at low temperatures to minimize degradation.
Solvent Hydrolysis is more prevalent in aqueous or protic solvents (e.g., water, methanol, ethanol).Hydrolysis is more prevalent in aqueous or protic solvents.Use of aprotic solvents (e.g., acetonitrile, THF) can improve stability.
Presence of Catalysts Strong acids (e.g., H₂SO₄, HCl) act as catalysts, accelerating hydrolysis.[11]Strong bases (e.g., NaOH, KOH) are reactants and drive the reaction to completion.Certain enzymes (esterases) can also catalyze hydrolysis.

Experimental Protocols

Protocol: Assessment of this compound Stability at Various pH Conditions

This protocol outlines a general method for determining the stability of this compound in buffered aqueous solutions.

1. Objective: To quantify the rate of hydrolysis of this compound at acidic, neutral, and alkaline pH values at a constant temperature.

2. Materials:

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Buffer solutions:

    • pH 4.0 (e.g., 0.1 M Citrate buffer)

    • pH 7.0 (e.g., 0.1 M Phosphate buffer)

    • pH 10.0 (e.g., 0.1 M Carbonate-bicarbonate buffer)

  • Deionized water

  • Temperature-controlled incubator or water bath

  • Volumetric flasks, pipettes, and autosampler vials

  • Analytical instrument (GC-MS or HPLC-UV/MS)

3. Procedure:

a. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

b. Preparation of Test Solutions:

  • For each pH condition (4, 7, and 10), pipette a known volume of the stock solution into a volumetric flask.

  • Dilute to the final volume with the respective buffer solution to achieve a final concentration of 10 µg/mL. Ensure the initial amount of acetonitrile is low (e.g., <5% v/v) to minimize its effect on the reaction.

  • Mix thoroughly.

c. Incubation and Sampling:

  • Dispense aliquots of each test solution into sealed autosampler vials.

  • Place the vials in an incubator set to a controlled temperature (e.g., 40°C).

  • Immediately analyze one vial from each pH set to establish the initial concentration (T=0).

  • Collect subsequent vials at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Upon collection, immediately quench any further reaction by neutralizing the sample (if necessary) or by diluting it in the mobile phase for immediate analysis.

d. Analytical Method (Example using GC-MS):

  • Column: Use a suitable non-polar capillary column (e.g., DB-5ms).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Detection: Use Selected Ion Monitoring (SIM) mode for key ions of this compound and the expected product, citronellol, to ensure sensitivity and specificity.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound remaining at each time point.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each pH condition.

  • Determine the order of the reaction by fitting the data to zero, first, or second-order kinetic models. For many hydrolysis reactions, a pseudo-first-order model is appropriate if the concentration of water and the catalyst (H⁺ or OH⁻) remains effectively constant.

  • Calculate the rate constant (k) and the half-life (t₁/₂) of this compound at each pH.

References

Technical Support Center: Citronellyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citronellyl Formate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

Under normal storage conditions, this compound is relatively stable. However, it can undergo hydrolysis over time, especially in the presence of moisture or acidic/basic conditions, to yield Citronellol and Formic Acid .[1] Under conditions of combustion, hazardous decomposition products include carbon oxides and other unidentified organic compounds.[2][3]

Q2: What are the potential degradation pathways for this compound?

The degradation of this compound can proceed through several pathways depending on the environmental conditions:

  • Hydrolysis: This is the most common degradation pathway under ambient conditions, resulting in the formation of Citronellol and Formic Acid.

  • Oxidation: While this compound itself is relatively stable against oxidation, its primary degradation product, Citronellol, can be further oxidized. The oxidation of Citronellol can yield products such as Citronellal , Citronellic Acid , or Citronellol Epoxide .

  • Thermal Degradation: At elevated temperatures, particularly under fire conditions, this compound will decompose primarily into carbon oxides.[2]

  • Microbial Degradation: In the presence of certain microorganisms, the hydrolysis product Citronellol can be metabolized. The microbial degradation pathway of Citronellol typically involves oxidation to Citronellal, followed by conversion to Citronellic Acid.

A simplified diagram of the primary degradation pathways is provided below:

Degradation Pathways of this compound This compound This compound Citronellol Citronellol This compound->Citronellol Hydrolysis Formic Acid Formic Acid This compound->Formic Acid Hydrolysis Carbon Oxides Carbon Oxides This compound->Carbon Oxides Thermal Degradation (Combustion) Citronellal Citronellal Citronellol->Citronellal Oxidation / Microbial Degradation Citronellic Acid Citronellic Acid Citronellal->Citronellic Acid Oxidation / Microbial Degradation

A simplified diagram of the degradation pathways of this compound.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Poor Peak Shape (Tailing or Fronting) for this compound or its Degradation Products

Potential Cause Recommended Solution
Active Sites in the System Active sites in the injector, column, or detector can interact with the analytes. Action: Replace the inlet liner with a new, deactivated one. Use a GC column specifically designed for the analysis of terpenes or esters.
Improper Inlet Temperature If the temperature is too low, high molecular weight compounds may not vaporize completely. Excessively high temperatures can cause thermal degradation. Action: Optimize the inlet temperature. A good starting point is 250 °C.
Column Overload Injecting too much sample can saturate the column. Action: Reduce the injection volume or dilute the sample.
Incompatible Solvent The sample solvent should be compatible with the stationary phase. Action: Use a nonpolar solvent like hexane for the analysis of these compounds.
Carrier Gas Flow Rate A flow rate that is too low can increase band broadening. Action: Optimize the carrier gas flow rate for your column dimensions.

Issue: No Peaks Detected in GC-MS Analysis

Potential Cause Recommended Solution
Syringe/Autosampler Issue The sample may not be injected into the instrument. Action: Visually inspect the autosampler and syringe to ensure proper operation. Manually inject a standard to confirm instrument functionality.
Column Breakage A break in the column will prevent the sample from reaching the detector. Action: Check the column for any visible cracks or breaks.
Detector Malfunction The detector may not be functioning correctly. Action: For a Flame Ionization Detector (FID), ensure the flame is lit and gas flows are correct. For a Mass Spectrometer (MS), check the vacuum and detector voltage.
Leak in the System A significant leak can prevent the sample from reaching the detector. Action: Use an electronic leak detector to check for leaks at all fittings and connections.
High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Fluctuating Retention Times for Citronellol or Formic Acid

Potential Cause Recommended Solution
Pump Malfunction Inconsistent mobile phase delivery. Action: Check for leaks in the pump seals. Degas the mobile phase to remove air bubbles.
Column Temperature Variation Fluctuations in ambient temperature can affect retention times. Action: Use a column oven to maintain a constant temperature.
Mobile Phase Composition Change Evaporation of a volatile solvent component can alter the mobile phase composition. Action: Keep mobile phase reservoirs capped and prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Volatile Degradation Products

This protocol outlines the analysis of this compound, Citronellol, and Citronellal using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • For stability studies, samples should be taken at specified time points and diluted similarly.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the compounds using an internal or external standard method.

The following diagram illustrates the general workflow for this analysis:

GC-MS Experimental Workflow Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Injection Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram & Spectra Results Results Data Processing->Results Identification & Quantification

A diagram of the GC-MS experimental workflow.
Protocol 2: HPLC-UV Analysis of Formic Acid

This protocol is for the quantification of Formic Acid, a primary hydrolysis product.

1. Sample Preparation:

  • Accurately weigh 1 g of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detector: UV detector at 210 nm.

3. Data Analysis:

  • Quantify Formic Acid by comparing the peak area to a calibration curve prepared from Formic Acid standards.

Data Presentation

The following table provides an example of how to present quantitative data from a stability study of this compound under accelerated aging conditions (e.g., 40 °C).

Table 1: Example Degradation Profile of this compound at 40 °C

Time (Weeks)This compound (%)Citronellol (%)Formic Acid (ppm)
099.8< 0.1< 10
298.51.2150
497.12.5320
894.35.2680
1291.87.6950
Note: This is example data for illustrative purposes.

References

Preventing the formation of byproducts in "Citronellyl formate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Citronellyl Formate. This guide is designed for researchers, scientists, and professionals in drug development and fragrance chemistry. Here you will find troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Fischer esterification of citronellol with formic acid, using an acid catalyst.[1] This reaction involves heating the two reactants in the presence of a catalyst to form the ester and water.

Q2: What are the most common byproducts in this compound synthesis?

A2: Due to the acidic conditions of the Fischer esterification, citronellol, a terpene alcohol, is susceptible to several side reactions. The most common byproducts include:

  • Dehydration Products: Acid-catalyzed elimination of water from citronellol can lead to the formation of various terpene isomers, such as p-menthadienes.

  • Isomerization Products: Rearrangement of the citronellol structure can occur, leading to the formation of isomers like isopulegol. These isomers can then also be esterified to form their respective formates.

  • Unreacted Starting Materials: Residual citronellol and formic acid may remain if the reaction does not go to completion.

Q3: How does the choice of acid catalyst affect byproduct formation?

A3: The type of acid catalyst plays a crucial role in determining the product distribution. Strong Brønsted acids, such as sulfuric acid, are effective for esterification but can also promote dehydration and isomerization side reactions.[2][3] Lewis acids are often considered more selective for the desired esterification.

Q4: Can impurities in the starting materials affect the synthesis?

A4: Yes, impurities in the citronellol and formic acid can introduce unwanted side reactions and byproducts. For instance, commercial citronellol may contain isomers or other terpene alcohols that can also react to form different esters, complicating purification. It is recommended to use high-purity starting materials for the best results.

Q5: Is there an alternative synthesis method to reduce byproducts?

A5: Enzymatic esterification is a greener alternative that can significantly reduce byproduct formation.[4] This method utilizes lipases to catalyze the reaction under milder conditions, which helps to avoid the acid-catalyzed side reactions of dehydration and isomerization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible CauseSuggested Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of one reactant (typically the less expensive one, like formic acid) or remove water as it forms using a Dean-Stark apparatus.[5][6]
Catalyst Inactivity Ensure the acid catalyst is fresh and not contaminated. Use an appropriate catalytic amount.
Suboptimal Temperature The reaction temperature should be high enough to facilitate the reaction but not so high as to cause degradation. Monitor the temperature closely.
Presence of Water in Reactants Use anhydrous reactants and solvents to prevent shifting the equilibrium towards the starting materials.

Problem 2: High Levels of Dehydration Byproducts (e.g., p-menthadienes)

Possible CauseSuggested Solution
Strong Acid Catalyst Strong Brønsted acids promote the elimination of water. Consider using a milder acid catalyst or a solid acid catalyst with a higher ratio of Lewis to Brønsted acid sites.[2][3]
High Reaction Temperature Dehydration is often favored at higher temperatures. Lowering the reaction temperature can help to minimize this side reaction.[3]

Problem 3: Presence of Isomerization Byproducts (e.g., Isopulegyl Formate)

Possible CauseSuggested Solution
Acid-Catalyzed Rearrangement The acidic conditions can cause the carbon skeleton of citronellol to rearrange.
Mitigation Strategy Employ milder reaction conditions (lower temperature, less catalyst). Alternatively, consider enzymatic synthesis, which avoids acidic conditions altogether.[4]

Experimental Protocols

Protocol 1: Standard Fischer Esterification of Citronellol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Citronellol (1 mole equivalent)

  • Formic acid (2-3 mole equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2% of the weight of citronellol)

  • Toluene (as solvent for azeotropic water removal)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add citronellol, formic acid, and toluene.

  • Slowly add the concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the consumption of citronellol is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a method for a more selective synthesis with fewer byproducts.

Materials:

  • Citronellol (1 mole equivalent)

  • Formic acid (1.5 mole equivalents)

  • Immobilized Lipase (e.g., Novozym 435, 10-15% by weight of citronellol)[4]

  • Anhydrous solvent (e.g., n-hexane or toluene)

  • Molecular sieves (to adsorb water produced)

Procedure:

  • In a sealed flask, combine citronellol, formic acid, the chosen solvent, and molecular sieves.

  • Add the immobilized lipase to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, filter off the immobilized lipase (which can be washed and reused) and the molecular sieves.

  • Remove the solvent from the filtrate under reduced pressure to obtain the this compound. Further purification may be achieved by vacuum distillation if necessary.

Data Presentation

Table 1: Comparison of Synthesis Methods for Formate Esters

ParameterFischer EsterificationEnzymatic Esterification
Catalyst Strong Acid (e.g., H₂SO₄)Immobilized Lipase (e.g., Novozym 435)
Temperature High (Reflux)Mild (e.g., 40-50°C)[4]
Byproducts Dehydration, IsomerizationMinimal
Yield Variable, dependent on conditionsGenerally high, with high purity
Environmental Impact Use of strong acids, higher energy consumptionGreener process, reusable catalyst

Visualizations

Fischer_Esterification Fischer Esterification of Citronellol cluster_conditions Reaction Conditions Citronellol Citronellol CitronellylFormate This compound Citronellol->CitronellylFormate + Formic Acid FormicAcid Formic Acid H_plus H+ Water Water CitronellylFormate->Water + H2O

Caption: Fischer Esterification of Citronellol to this compound.

Byproduct_Formation Byproduct Formation Pathways Citronellol Citronellol Esterification Esterification (+ Formic Acid, H+) Citronellol->Esterification Dehydration Dehydration (H+, Heat) Citronellol->Dehydration Isomerization Isomerization (H+) Citronellol->Isomerization CitronellylFormate This compound (Desired Product) Esterification->CitronellylFormate DehydrationProducts Dehydration Products (e.g., p-menthadienes) Dehydration->DehydrationProducts Isomers Citronellol Isomers (e.g., Isopulegol) Isomerization->Isomers IsomerFormates Isomer Formates Isomers->IsomerFormates + Formic Acid, H+

Caption: Potential Byproduct Formation Pathways from Citronellol.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Increase reaction time, use excess reactant, or remove water Check_Byproducts Analyze for Byproducts (GC-MS) Complete->Check_Byproducts High_Dehydration High Dehydration Check_Byproducts->High_Dehydration Dehydration Products Present High_Isomerization High Isomerization Check_Byproducts->High_Isomerization Isomerization Products Present High_Dehydration->Optimize_Conditions Lower temperature, use milder catalyst High_Isomerization->Optimize_Conditions Use milder catalyst, consider enzymatic synthesis

Caption: Troubleshooting Workflow for Low Yield of this compound.

References

Troubleshooting "Citronellyl formate" GC-MS peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting "Citronellyl formate" GC-MS Peak Tailing

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC-MS and why is it a problem for the analysis of this compound?

A1: In an ideal GC-MS chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the tail end of the peak is broader than the front. For a moderately polar ester like this compound, this is a common issue that can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds. A tailing factor or asymmetry factor greater than 1.5 is generally considered problematic and requires investigation.

Q2: What are the most common causes of peak tailing for this compound?

A2: Peak tailing for a compound like this compound can arise from both chemical and physical issues within the GC-MS system.

  • Chemical Issues: These are often specific to polar or active compounds. The ester group in this compound can interact with active sites (exposed silanol groups) in the GC system, such as a contaminated or non-deactivated inlet liner or the front end of the analytical column.

  • Physical Issues: These problems typically affect all peaks in the chromatogram and are related to the physical setup of the GC system. Common causes include a poorly cut or installed column, incorrect column positioning in the inlet or detector, and the presence of dead volumes in the system.

Q3: How does the chemical nature of this compound contribute to peak tailing?

A3: this compound is a monoterpenoid ester. Its ester functional group makes it moderately polar. This polarity can lead to secondary interactions with active silanol groups that may be present on the surfaces of the inlet liner, column, or other parts of the sample path. These interactions delay the elution of a portion of the analyte molecules, resulting in a tailed peak shape. Therefore, ensuring a highly inert sample path is critical for achieving symmetrical peaks for this compound.

Q4: What type of GC column is recommended for the analysis of this compound?

A4: For the analysis of fragrance compounds like this compound, a non-polar or mid-polarity column is generally recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent). These columns provide good selectivity for a wide range of volatile and semi-volatile organic compounds. The "ms" designation indicates that the column has low bleed characteristics, which is crucial for sensitive mass spectrometry detection.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Guide 1: Initial System Check and Inlet Maintenance

Is the peak tailing affecting only this compound or all peaks in your chromatogram?

If all peaks are tailing, this often points to a physical or mechanical issue in the GC system. If only this compound and other polar compounds are tailing, it is more likely a chemical interaction problem.

Troubleshooting Steps:

  • Inspect the Inlet Liner and Septum: The inlet liner is a primary site for contamination from non-volatile sample residues. Over time, the deactivation layer on the liner can degrade, exposing active sites.

    • Action: Replace the inlet liner and septum. Use a fresh, deactivated liner.

  • Check Column Installation: An improperly installed column can create dead volumes or turbulence in the carrier gas flow path.

    • Action: Ensure the column is cut squarely and installed at the correct height in the inlet and detector according to the manufacturer's instructions.

  • Perform a Leak Check: Leaks in the system can disrupt the carrier gas flow and introduce oxygen, which can damage the column's stationary phase at high temperatures.

    • Action: Use an electronic leak detector to check for leaks at all fittings, especially around the septum nut and column connections.

Guide 2: Addressing Chemical Activity

If the initial checks do not resolve the issue, the problem is likely due to active sites within the system.

Troubleshooting Steps:

  • Trim the GC Column: The front section of the GC column is most susceptible to contamination from the sample matrix.

    • Action: Trim 15-20 cm from the inlet end of the column. This will remove the most contaminated portion. Remember to update your retention times after trimming the column.

  • Condition the Column: After trimming or installing a new column, it is essential to condition it properly to remove any residual moisture or volatile compounds.

    • Action: Condition the column according to the manufacturer's instructions, typically by heating it to its maximum operating temperature for a few hours with carrier gas flowing.

Quantitative Data on Parameter Optimization

The following tables provide representative data on how adjusting key GC-MS parameters can impact the peak shape of this compound. The "Tailing Factor" is used as a quantitative measure of peak asymmetry. An ideal peak has a tailing factor of 1.0.

Table 1: Effect of Inlet Temperature on this compound Peak Tailing

Inlet Temperature (°C)Tailing Factor (Representative)Observation
2001.8Incomplete or slow vaporization leading to band broadening and significant tailing.
2251.4Improved vaporization, resulting in a more symmetrical peak shape.
2501.1Optimal vaporization, leading to a sharp and symmetrical peak.
2751.1No significant improvement in peak shape; potential for degradation of thermally labile compounds.

Table 2: Effect of Oven Temperature Ramp Rate on this compound Peak Tailing

Ramp Rate (°C/min)Tailing Factor (Representative)Observation
51.6Slower ramp can sometimes exacerbate tailing for active compounds due to increased interaction time with the column.
101.2A good starting point, providing a balance between separation and peak shape.
151.1Faster ramp reduces the interaction time, leading to sharper, more symmetrical peaks.
201.3Very fast ramps can lead to co-elution and may not provide sufficient separation from other components.

Table 3: Effect of Carrier Gas Flow Rate on this compound Peak Tailing

He Flow Rate (mL/min)Tailing Factor (Representative)Observation
0.81.7Sub-optimal flow can lead to increased diffusion and peak broadening/tailing.
1.01.3Closer to the optimal flow rate for many columns, improving peak shape.
1.21.1Often near the optimal linear velocity, resulting in the best peak efficiency and symmetry.
1.51.4Higher flow rates can reduce interaction time but may also decrease separation efficiency.

Experimental Protocols

Protocol 1: GC Inlet Maintenance
  • Cool Down: Cool the GC inlet and oven to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Carefully remove the old septum and replace it with a new one. Do not overtighten the septum nut.

  • Remove Liner: Use clean forceps to remove the inlet liner.

  • Install New Liner: Insert a new, deactivated liner of the appropriate type for your injection mode (e.g., splitless with wool). Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet components.

  • Leak Check: Restore carrier gas flow and perform a thorough leak check around the septum nut and other fittings.

Protocol 2: Example GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and may require further optimization for your specific sample matrix and instrumentation.

  • GC System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Splitless mode.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues for this compound.

G Troubleshooting Workflow for this compound Peak Tailing cluster_physical Physical/Mechanical Issues cluster_chemical Chemical/Activity Issues cluster_method Method Optimization start Peak Tailing Observed for this compound q1 Do ALL peaks tail? start->q1 p1 Check Column Installation (Cut, Depth, Fittings) q1->p1 Yes c1 Replace Inlet Liner with a New Deactivated Liner q1->c1 No, only polar compounds tail p2 Perform Leak Check (Septum, Column Nuts) p1->p2 p3 Replace Inlet Liner & Septum p2->p3 q2 Issue Resolved? p3->q2 c2 Trim 15-20 cm from Column Inlet c1->c2 c3 Condition Column According to Manufacturer c2->c3 q3 Issue Resolved? c3->q3 m1 Optimize Inlet Temperature (e.g., 250 °C) q2->m1 No end_good Problem Solved. Continue Analysis. q2->end_good Yes q3->m1 No q3->end_good Yes m2 Optimize Oven Ramp Rate (e.g., 10-15 °C/min) m1->m2 m3 Optimize Carrier Gas Flow (e.g., 1.2 mL/min) m2->m3 end_bad Contact Technical Support or Consider New Column m3->end_bad

Caption: A flowchart for diagnosing and resolving GC-MS peak tailing.

Improving the solubility of "Citronellyl formate" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Citronellyl Formate.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties and solubility of this compound in aqueous solutions?

This compound is a colorless to pale yellow liquid with a fruity, rose-like odor.[1] It is classified as a monoterpenoid and is practically insoluble in water.[1][2] Its low aqueous solubility presents a significant challenge for experiments conducted in aqueous media.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[1][2]
Molecular Weight 184.28 g/mol [3]
Appearance Colorless to pale yellow clear liquid[1]
Water Solubility 19.61 mg/L @ 25°C (estimated)[4][5]
LogP 3.800 (estimated)[4]
Other Solubilities Soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin.[1][2][5]
Q2: My this compound, initially dissolved in an organic solvent, precipitated when I diluted it into my aqueous buffer. What are the initial troubleshooting steps?

Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds like this compound.[6] This occurs because the overall solvent polarity increases, causing the compound to fall out of solution.[6] Here are the immediate steps to take:

  • Visual Inspection : Carefully examine your solution, potentially under a microscope, for any signs of cloudiness, crystals, or an oily film which indicate precipitation.[6]

  • Gentle Warming & Sonication : Try warming the solution to 37°C or using a bath sonicator. These methods can help break up aggregates and redissolve the compound.[6] Be cautious with heat, as it can degrade sensitive molecules.[6]

  • Optimize Dilution Protocol : Instead of a single large dilution, perform a serial dilution. Add the concentrated stock solution dropwise into the aqueous buffer while vortexing or mixing vigorously to ensure rapid and uniform dispersion.[6][7]

G start Precipitation Observed inspect 1. Visual Inspection (Microscope) start->inspect physical_methods 2. Apply Physical Methods inspect->physical_methods warming Gentle Warming (37°C) physical_methods->warming Try sonication Sonication physical_methods->sonication Try check_sol Still Precipitated? warming->check_sol sonication->check_sol optimize 3. Optimize Dilution (Serial Dilution, Vigorous Mixing) check_sol->optimize Yes success Compound Solubilized check_sol->success No reformulate 4. Consider Reformulation (See Guides Below) optimize->reformulate

Initial troubleshooting workflow for compound precipitation.
Q3: What are the primary formulation strategies to enhance the aqueous solubility of this compound?

If initial troubleshooting fails, a reformulation is necessary. The three main strategies involve using co-solvents, surfactants (solubilizers), or cyclodextrins to create a stable aqueous preparation.

Table 2: Comparison of Solubilization Strategies

StrategyMechanismTypical AgentsAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous phase, increasing the solubility of nonpolar solutes.[8][9]Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG), Dimethyl sulfoxide (DMSO).[6][10][11]Simple to implement; effective for moderate solubility enhancement.High concentrations can be toxic to cells; may precipitate upon further dilution.[6][12]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][13]Polysorbate 20/80 (Tween®), Cremophor® EL, Poloxamers.[7][14]High solubilization capacity; can form stable emulsions.[15]Can interfere with cell membranes and some assay readouts; requires optimization of surfactant-to-compound ratio.[7][16]
Cyclodextrins Forms a host-guest inclusion complex, where the hydrophobic this compound is encapsulated within the cyclodextrin's cavity.[17][18][19]α-CD, β-CD, γ-CD, Hydroxypropyl-β-CD (HP-β-CD).[20][21]Low cellular toxicity; can improve compound stability.[19][21]Limited loading capacity; complexation is specific to the size of the guest molecule and CD cavity.[18][20]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for preparing aqueous solutions of this compound.

Method 1: Solubilization Using Co-solvents

This is often the first approach due to its simplicity. The goal is to create a concentrated stock in a water-miscible organic solvent and then dilute it carefully into the aqueous buffer.

Experimental Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% Dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.[6]

  • Perform Serial Dilution (Optional but Recommended): If a large dilution is required, prepare intermediate dilutions of your stock in the pure organic solvent first.[6]

  • Final Dilution: Add the stock solution (or the final intermediate dilution) dropwise to the pre-warmed (if appropriate) aqueous buffer. Crucially, add the solvent stock to the buffer, not the other way around. [6]

  • Immediate & Vigorous Mixing: As you add the stock, vortex or pipette the solution vigorously. This rapid dispersion is critical to prevent the compound from precipitating out as it crosses its solubility threshold.[6]

  • Final Solvent Concentration: For cell-based assays, ensure the final concentration of the organic solvent is low, typically below 0.5% for DMSO, to avoid solvent-induced toxicity.[6] Always run a vehicle control (buffer with the same final solvent concentration) in your experiments.

Method 2: Solubilization Using Surfactants

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively creating a clear microemulsion.

G cluster_0 Step 1: Pre-mixing cluster_1 Step 2: Addition to Aqueous Phase cluster_2 Step 3: Micelle Formation cf Citronellyl Formate surf Surfactant water Water (Aqueous Buffer) cf->water micelle water->micelle caption Hydrophobic tails encapsulate compound G cf This compound (Hydrophobic Guest) complex Cyclodextrin This compound cf->complex:f1 cd Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex:f0

References

Technical Support Center: Optimization of Citronellyl Formate Release from a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Citronellyl formate release from a polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the release rate of this compound from a polymer matrix?

A1: The release of this compound is a multifactorial process. Key parameters include the physicochemical properties of the polymer (e.g., type, molecular weight, crystallinity, and glass transition temperature), the loading and encapsulation efficiency of this compound, the morphology of the matrix (e.g., particle size, porosity), and the external environmental conditions (e.g., temperature, pH, and surrounding medium).

Q2: Which polymer types are suitable for the controlled release of a volatile compound like this compound?

A2: Both natural and synthetic polymers can be utilized. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are often chosen for their biocompatibility and tunable degradation rates. Hydrogels can also be effective carriers, offering release mechanisms controlled by swelling and degradation. The choice of polymer should consider the desired release profile and the end-use application.

Q3: What are the common methods for encapsulating this compound into a polymer matrix?

A3: Common encapsulation techniques for volatile, oily compounds like this compound include emulsion-based methods (e.g., oil-in-water solvent evaporation), spray drying, and interfacial polymerization.[1] For laboratory-scale experiments, emulsion polymerization is a frequently used method.[2]

Q4: How can I accurately measure the release of this compound from my polymer matrix?

A4: Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a highly effective technique for quantifying the release of volatile compounds like this compound.[3][4] This method involves sampling the vapor phase above the polymer matrix in a sealed vial and analyzing the concentration of the released fragrance over time.

Q5: What is "burst release" and how can I minimize it?

A5: Burst release is the rapid, initial release of a large amount of the encapsulated substance upon exposure to the release medium.[5] It is often caused by the presence of the active compound on the surface of the polymer matrix or a highly porous structure.[6] To minimize burst release, consider optimizing the encapsulation process to ensure uniform distribution within the polymer core, using a slower solvent evaporation rate during microparticle formulation, and potentially applying a non-porous coating to the matrix.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound release.

Problem 1: Inconsistent or Unpredictable Release Profiles
Possible Cause Suggested Solution
Inhomogeneous distribution of this compound in the polymer matrix. - Ensure complete dissolution of both the polymer and this compound in the solvent during the encapsulation process.- Optimize stirring speed and time to ensure a stable emulsion before solvent evaporation.
Variability in particle size and morphology. - Precisely control the parameters of your encapsulation method (e.g., homogenization speed, surfactant concentration).- Characterize the particle size distribution (e.g., using dynamic light scattering or laser diffraction) to ensure batch-to-batch consistency.
Polymer degradation is occurring faster or slower than expected. - Verify the molecular weight and polydispersity of your polymer stock.- Ensure consistent pH and temperature of the release medium.
Problem 2: Low Loading Efficiency of this compound
Possible Cause Suggested Solution
Poor affinity between this compound and the polymer. - Consider using a different polymer with a chemical structure more compatible with the ester functional group of this compound.- Modify the polymer to introduce functional groups that can interact with this compound.
Loss of volatile this compound during the encapsulation process. - If using a solvent evaporation method, control the rate of evaporation. A slower, more controlled evaporation can improve encapsulation.[6]- For methods involving heat, such as spray drying, optimize the inlet and outlet temperatures to minimize fragrance loss.
Suboptimal formulation parameters. - Systematically vary the drug-to-polymer ratio to find the optimal loading concentration.[8]
Problem 3: Significant Burst Release
Possible Cause Suggested Solution
This compound adsorbed on the surface of the polymer matrix. - Wash the prepared microparticles with a suitable solvent to remove surface-adsorbed fragrance.- Optimize the encapsulation process to favor core encapsulation over surface adsorption. A core-shell structure can minimize burst release.[7]
High porosity of the polymer matrix. - A slower solvent evaporation rate during fabrication can lead to denser, less porous particles.[6]- Consider annealing the polymer matrix after formation to reduce porosity.
High initial concentration gradient. - While maintaining a sufficient driving force for release, a lower initial loading might reduce the magnitude of the burst effect.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[9]
Molecular Weight 184.27 g/mol [9]
Boiling Point 235 °C[10]
Flash Point 92 °C[10]
logP 3.8[10]
Vapor Pressure 0.03495 mmHg @ 23°C[10]
Appearance Colorless liquid[10]
Stability May form formic acid over time.[10]

Table 2: Hypothetical Release Data of this compound from a PLA Matrix

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results will vary based on the specific experimental conditions.

Time (hours)Polymer TypeParticle Size (µm)Loading (%)Cumulative Release (%)
1PLA1001035
6PLA1001060
12PLA1001075
24PLA1001085
1PLGA (50:50)1001050
6PLGA (50:50)1001080
12PLGA (50:50)1001092
24PLGA (50:50)1001098

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLA Microcapsules via Oil-in-Water (o/w) Emulsion Solvent Evaporation
  • Preparation of the Organic Phase: Dissolve a specific amount of Poly(L-lactic acid) (PLA) in a suitable volatile organic solvent (e.g., dichloromethane). Add the desired amount of this compound to this solution and mix until homogeneous.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA) to act as an emulsifier.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization. The speed and duration of homogenization will influence the final particle size.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLA microcapsules containing this compound.

  • Microcapsule Recovery: Collect the microcapsules by centrifugation, wash them with deionized water to remove excess surfactant, and then freeze-dry for storage.

Protocol 2: Quantification of this compound Release using Headspace GC-MS
  • Sample Preparation: Place a known mass of the this compound-loaded polymer matrix into a headspace vial.

  • Incubation: Seal the vial and incubate it in the headspace autosampler at a constant temperature for a defined period to allow the volatile this compound to partition into the headspace.[3]

  • Injection: A sample of the headspace gas is automatically injected into the gas chromatograph.

  • GC Separation: The components of the vapor are separated on a suitable capillary column (e.g., a non-polar or mid-polar column).

  • MS Detection: The separated components are detected by a mass spectrometer, allowing for identification and quantification of this compound.

  • Data Analysis: Create a calibration curve using known concentrations of this compound to quantify the amount released from the polymer matrix at different time points.

Visualizations

experimental_workflow cluster_encapsulation Encapsulation cluster_release_analysis Release Analysis prep_organic Prepare Organic Phase (PLA + this compound + Solvent) emulsification Emulsification prep_organic->emulsification prep_aqueous Prepare Aqueous Phase (Surfactant + Water) prep_aqueous->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap recovery Microcapsule Recovery (Centrifugation & Lyophilization) solvent_evap->recovery sample_prep Sample Preparation (Polymer in Headspace Vial) recovery->sample_prep To Analysis incubation Incubation sample_prep->incubation hs_gcms Headspace GC-MS Analysis incubation->hs_gcms data_analysis Data Analysis (Quantification of Release) hs_gcms->data_analysis

Caption: Experimental workflow for encapsulation and release analysis.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem with This compound Release inconsistent_release Inconsistent Release start->inconsistent_release low_loading Low Loading Efficiency start->low_loading burst_release High Burst Release start->burst_release inhomogeneous_dist Inhomogeneous Distribution inconsistent_release->inhomogeneous_dist particle_size_var Particle Size Variation inconsistent_release->particle_size_var polymer_degradation Polymer Degradation Issues inconsistent_release->polymer_degradation poor_affinity Poor Polymer-Fragrance Affinity low_loading->poor_affinity fragrance_loss Fragrance Loss During Encapsulation low_loading->fragrance_loss surface_adsorption Surface Adsorption burst_release->surface_adsorption high_porosity High Matrix Porosity burst_release->high_porosity optimize_mixing Optimize Mixing/Emulsification inhomogeneous_dist->optimize_mixing control_encap_params Control Encapsulation Parameters particle_size_var->control_encap_params characterize_polymer Characterize Polymer Properties polymer_degradation->characterize_polymer change_polymer Select Different Polymer poor_affinity->change_polymer optimize_process_conditions Optimize Process Conditions fragrance_loss->optimize_process_conditions wash_particles Wash Microparticles surface_adsorption->wash_particles modify_fabrication Modify Fabrication Method high_porosity->modify_fabrication

Caption: Troubleshooting logic for this compound release issues.

References

Technical Support Center: Enhancing the Stability of Citronellyl Formate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of citronellyl formate in emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in emulsions a concern?

This compound is a fragrance ingredient known for its fresh, rosy, and fruity-citrus aroma, making it a popular choice in a variety of cosmetic and personal care products.[1][2] As an ester of citronellol and formic acid, its stability in emulsion systems is a key factor in maintaining the product's intended scent profile, appearance, and overall quality throughout its shelf life.[3] Instability can lead to degradation of the fragrance molecule, resulting in off-odors, discoloration, and potential changes in the physical properties of the emulsion, such as viscosity.[3][4]

Q2: What are the primary degradation pathways for this compound in an emulsion?

There are two main chemical degradation pathways for this compound in an emulsion:

  • Hydrolysis: As a formate ester, this compound is susceptible to hydrolysis, where the ester bond is cleaved by water to form citronellol and formic acid. This reaction is highly dependent on the pH of the emulsion.[2][5][6]

  • Oxidation: The citronellyl component, being a terpene derivative with a double bond, is prone to oxidation.[7][8][9] Exposure to air, light, and trace metals can initiate oxidative processes, leading to the formation of various degradation products that can alter the fragrance and potentially cause discoloration.[10]

Q3: How does the pH of my emulsion affect the stability of this compound?

The pH of the aqueous phase in an emulsion is a critical factor in the stability of this compound. The rate of hydrolysis of esters is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acidic and basic conditions.[2][11] For many esters, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range. It is crucial to conduct pH stability studies to determine the optimal pH for your specific formulation to minimize the degradation of this compound.[4] A shift in pH over time can also be an indicator of product instability.[4]

Q4: What role do antioxidants play in stabilizing this compound?

Antioxidants are essential for preventing the oxidative degradation of the citronellyl portion of the molecule.[12] They work by neutralizing free radicals and inhibiting the chain reactions that lead to oxidation. Commonly used antioxidants in cosmetic formulations include:

  • Tocopherols (Vitamin E): Oil-soluble antioxidants that are highly effective at protecting lipid-based ingredients.

  • Ascorbyl Palmitate: An oil-soluble derivative of Vitamin C.

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant.

  • Rosemary Extract: A natural antioxidant containing carnosic acid and rosmarinic acid.

The effectiveness of an antioxidant can be enhanced by using synergistic blends, for example, combining a primary antioxidant with a chelating agent that sequesters metal ions which can catalyze oxidation.[13][14][15]

Q5: How does the choice of surfactant impact the stability of this compound?

Surfactants are key to forming and stabilizing emulsions, but they can also influence the chemical stability of fragrance ingredients. The type of surfactant (anionic, cationic, non-ionic) can affect the pH at the oil-water interface and the partitioning of this compound within the emulsion.[16] Some surfactants may contain impurities that can promote degradation. It is important to select high-purity surfactants and to evaluate the compatibility of the chosen surfactant system with this compound. The structure of the non-ionic surfactant's hydrophilic head group, for instance, can play a role in emulsion stability.[16]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Change in Odor (e.g., loss of fresh notes, development of off-odors) 1. Oxidative degradation of the citronellyl moiety.[10] 2. Hydrolysis of the formate ester, leading to the formation of citronellol and formic acid.[5][6]1. Incorporate an effective antioxidant system (e.g., Tocopherol, BHT) into the oil phase of your emulsion. Consider using a synergistic blend with a chelating agent (e.g., EDTA).[13][14] 2. Evaluate and adjust the pH of the emulsion to a range where ester hydrolysis is minimized (typically slightly acidic to neutral). Conduct a pH stability study.[4]
Discoloration (e.g., yellowing of a white emulsion) 1. Oxidation products of this compound. 2. Interaction of degradation products with other formulation ingredients.[3] 3. Contamination with trace metals (e.g., iron) that can catalyze oxidation.[14]1. Add antioxidants and protect the product from light by using opaque or UV-protective packaging.[12] 2. Add a chelating agent (e.g., Disodium EDTA) to sequester metal ions.[10][14] 3. Review the purity of all raw materials.
Phase Separation or Change in Viscosity 1. Droplet coalescence due to an inappropriate surfactant system or concentration. 2. Degradation of this compound or other ingredients affecting the interfacial film. 3. pH shift impacting the stability of thickening polymers or the emulsifier itself.[4]1. Re-evaluate the Hydrophile-Lipophile Balance (HLB) of your emulsifier system. 2. Test different types or concentrations of emulsifiers. 3. Incorporate a stabilizer like a water-swellable polymer (e.g., xanthan gum, carbomer). 4. Monitor the pH of the formulation over time during stability testing.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of an Emulsion Containing this compound

Objective: To assess the physical and chemical stability of an emulsion containing this compound under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the final emulsion formulation containing this compound. Package the product in the intended final packaging.

  • Storage Conditions: Place samples in stability chambers under the following conditions:[17][18]

    • 4°C (refrigerated)

    • 25°C / 60% Relative Humidity (RH) (room temperature control)

    • 45°C / 75% RH (accelerated condition)

  • Testing Intervals: Evaluate the samples at time zero, and then at regular intervals such as 1, 2, and 3 months.[]

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, texture, and phase separation.[]

    • pH Measurement: Measure the pH of the emulsion.[]

    • Viscosity: Measure the viscosity using a suitable viscometer.[]

    • Microscopic Analysis: Observe the emulsion under a microscope to check for changes in droplet size or signs of coalescence.

    • Chemical Analysis: Quantify the concentration of this compound at each time point using a validated analytical method (e.g., HPLC-UV, see Protocol 2).

Data Presentation:

Parameter Storage Condition Time 0 1 Month 2 Months 3 Months
Appearance 4°CConforms
25°CConforms
45°CConforms
Color 4°CWhite
25°CWhite
45°CWhite
Odor 4°CCharacteristic
25°CCharacteristic
45°CCharacteristic
pH 4°C6.0
25°C6.0
45°C6.0
Viscosity (cP) 4°C10,000
25°C10,000
45°C10,000
This compound (%) 4°C100
25°C100
45°C100
Protocol 2: Quantification of this compound in an Emulsion using HPLC-UV

Objective: To develop and validate a method for the quantification of this compound in an emulsion to monitor its chemical stability.

Methodology:

  • Instrumentation and Conditions:

    • HPLC System: With UV detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (likely in the range of 200-220 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Accurately weigh about 1g of the emulsion into a centrifuge tube.

    • Add a known volume of a suitable extraction solvent (e.g., acetonitrile or methanol) to dissolve the this compound and break the emulsion.

    • Vortex or sonicate the mixture to ensure complete extraction.

    • Centrifuge the sample to separate the precipitated emulsion components.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

CF This compound in Emulsion Hydrolysis Hydrolysis CF->Hydrolysis H₂O (pH dependent) Oxidation Oxidation CF->Oxidation O₂, Light, Metals Citronellol Citronellol Hydrolysis->Citronellol Formic_Acid Formic Acid Hydrolysis->Formic_Acid Oxidized_Products Oxidized Products (e.g., Aldehydes, Ketones) Oxidation->Oxidized_Products Off_Odor Off-Odor / Scent Change Citronellol->Off_Odor pH_Shift pH Shift Formic_Acid->pH_Shift Oxidized_Products->Off_Odor Discoloration Discoloration Oxidized_Products->Discoloration

Caption: Degradation pathways of this compound in an emulsion.

Start Start: Emulsion Formulation with this compound Prep Prepare & Package Samples Start->Prep Storage Place Samples in Stability Chambers (4°C, 25°C, 45°C) Prep->Storage Test Perform Tests at Intervals (0, 1, 2, 3 months) Storage->Test Analysis Analyze Data: - Physical Properties - pH & Viscosity - Chemical Assay (HPLC) Test->Analysis Report Generate Stability Report & Predict Shelf-Life Analysis->Report End End Report->End action_node action_node Start Instability Observed? Odor_Change Odor Change? Start->Odor_Change Color_Change Color Change? Odor_Change->Color_Change No Action_Antioxidant Add/Optimize Antioxidant & Chelating Agent Odor_Change->Action_Antioxidant Yes Phase_Sep Phase Separation? Color_Change->Phase_Sep No Action_Packaging Use Opaque/UV Protective Packaging Color_Change->Action_Packaging Yes Action_pH Check & Adjust pH Phase_Sep->Action_pH No Action_Emulsifier Re-evaluate Emulsifier System (HLB) Phase_Sep->Action_Emulsifier Yes Action_Antioxidant->Action_pH Action_Packaging->Action_Antioxidant

References

Technical Support Center: Citronellyl Formate Formulation Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering formulation compatibility issues with Citronellyl Formate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Phase Separation or Poor Solubility in Aqueous Formulations

  • Question: I am observing phase separation or cloudiness when incorporating this compound into my aqueous-based formulation. What is the cause and how can I resolve this?

    Answer: this compound is a lipophilic compound with very low water solubility. Direct addition to aqueous vehicles will likely result in immiscibility and phase separation.

    Troubleshooting Steps:

    • Solubilization: Utilize a co-solvent system. This compound is soluble in alcohols (e.g., ethanol, isopropanol) and most fixed oils.[1] It is also slightly soluble in propylene glycol.[1] Consider pre-dissolving this compound in a suitable co-solvent before adding it to the aqueous phase.

    • Surfactant Systems: Employ surfactants or emulsifying agents to create a stable emulsion. The choice of surfactant will depend on the specific requirements of your formulation (e.g., oral, topical) and the desired droplet size.

    • Solubility Data: Refer to the solubility data table below to select an appropriate solvent system.

Issue 2: Degradation of this compound in the Formulation, Leading to a Shift in pH and Odor

  • Question: My formulation containing this compound has a noticeable decrease in pH over time and a change in its characteristic odor. What is the likely cause?

    Answer: This is likely due to the hydrolysis of the formate ester bond in this compound, which yields Citronellol and Formic Acid. The formation of formic acid will lower the pH of the formulation. The change in odor is due to the presence of the degradation products. This hydrolysis can be catalyzed by both acidic and basic conditions.

    Troubleshooting Steps:

    • pH Control: Buffer your formulation to a pH range where the hydrolysis of the formate ester is minimized. For many esters, a pH range of 4-6 is often the most stable.

    • Forced Degradation Study: Conduct a forced degradation study under acidic and basic conditions to understand the rate of hydrolysis in your specific formulation matrix. See the detailed experimental protocol below.

    • Moisture Content: Minimize the water content in your formulation if possible, as water is a reactant in the hydrolysis process. For solid dosage forms, ensure low moisture content of excipients and appropriate packaging.

Issue 3: Incompatibility with Oxidizing Agents

  • Question: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis when formulating this compound with certain excipients. Could this be an oxidation issue?

    Answer: Yes, this compound is incompatible with strong oxidizing agents. The double bond in the citronellyl moiety is susceptible to oxidation, which can lead to the formation of various oxidation products, including epoxides and aldehydes. This will result in a loss of the active ingredient and the appearance of degradation products.

    Troubleshooting Steps:

    • Excipient Review: Carefully review all excipients in your formulation for their oxidizing potential. Avoid using excipients known to contain peroxides or other oxidizing impurities.

    • Antioxidants: Consider the inclusion of antioxidants in your formulation to protect this compound from oxidative degradation.

    • Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

    • Forced Oxidation Study: Perform a forced oxidation study using an oxidizing agent like hydrogen peroxide to identify potential degradation products and test the effectiveness of any protective measures. A detailed protocol is provided below.

Data Presentation

Table 1: Solubility of this compound in Common Pharmaceutical Solvents

SolventSolubilityReference
WaterInsoluble[1]
Ethanol (80%)1 mL dissolves in 3 mL[1]
Fixed OilsSoluble[1]
Propylene GlycolSlightly Soluble[1]
GlycerinInsoluble[1]
IsopropanolSolublePlausible based on alcohol solubility
Polyethylene Glycol 400MisciblePlausible based on structure
Mineral OilSolublePlausible based on lipophilicity
Isopropyl MyristateSolublePlausible based on lipophilicity

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][3][4]

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • Forced degradation chamber (temperature and humidity controlled)

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Store at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Store at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method (see Protocol 3).

  • Determine the percentage of degradation and identify any major degradation products.

Protocol 2: Drug-Excipient Compatibility Study

This protocol describes a method to assess the compatibility of this compound with various pharmaceutical excipients.[5][6][7][8]

1. Materials and Equipment:

  • This compound

  • Selected excipients (e.g., polymers, surfactants, fillers)

  • Glass vials with airtight seals

  • Stability chamber (e.g., 40°C/75% RH)

  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.

  • For liquid excipients, prepare a solution or suspension.

  • Prepare a control sample of this compound alone.

  • Place the samples in sealed glass vials.

3. Storage Conditions:

  • Store the vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Store a duplicate set of samples at room temperature as a control.

4. Sample Analysis:

  • At predetermined time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., color change, phase separation).

  • Analyze the samples using a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any new peaks.

  • Compare the results of the binary mixtures to the control sample to identify any incompatibilities.

Protocol 3: Stability-Indicating HPLC Method

This protocol provides a model HPLC method for the simultaneous determination of this compound and its primary degradation products, Citronellol and Formic Acid.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

2. Standard Preparation:

  • Prepare individual stock solutions of this compound, Citronellol, and Formic acid in the mobile phase.

  • Prepare a mixed standard solution containing all three components at known concentrations.

3. Sample Preparation:

  • Dilute the samples from the forced degradation or compatibility studies with the mobile phase to a suitable concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the mixed standard solution six times and check for system suitability parameters (e.g., resolution between peaks, tailing factor, theoretical plates).

5. Analysis:

  • Inject the samples and quantify the amount of this compound, Citronellol, and Formic acid by comparing the peak areas to those of the standards.

Visualizations

Hydrolysis_Pathway Citronellyl_Formate This compound Transition_State Tetrahedral Intermediate Citronellyl_Formate->Transition_State H2O Water (H₂O) H2O->Transition_State Acid_Base Acid or Base (Catalyst) Acid_Base->Transition_State Citronellol Citronellol Transition_State->Citronellol Formic_Acid Formic Acid Transition_State->Formic_Acid

Caption: Hydrolysis degradation pathway of this compound.

Oxidation_Pathway Citronellyl_Formate This compound (contains C=C double bond) Epoxide This compound Epoxide Citronellyl_Formate->Epoxide Epoxidation Aldehyde_Ketone Aldehydes/Ketones Citronellyl_Formate->Aldehyde_Ketone Oxidative Cleavage Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Citronellyl_Formate Troubleshooting_Workflow Start Formulation Issue Observed Check_Solubility Phase Separation or Incomplete Dissolution? Start->Check_Solubility Check_Degradation pH Shift or Odor Change? Check_Solubility->Check_Degradation No Solubility_Actions - Use Co-solvents - Add Surfactants - Review Solubility Data Check_Solubility->Solubility_Actions Yes Check_Oxidation Loss of Potency or Unknown Peaks? Check_Degradation->Check_Oxidation No Degradation_Actions - Control pH with Buffers - Minimize Water Content - Conduct Forced Hydrolysis Study Check_Degradation->Degradation_Actions Yes Oxidation_Actions - Avoid Oxidizing Excipients - Add Antioxidants - Use Inert Atmosphere - Conduct Forced Oxidation Study Check_Oxidation->Oxidation_Actions Yes End Stable Formulation Check_Oxidation->End No Solubility_Actions->End Degradation_Actions->End Oxidation_Actions->End

References

Technical Support Center: Synthesis of Citronellyl Formate using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Response Surface Methodology (RSM) to optimize the synthesis of Citronellyl Formate.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound synthesis?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1] In the context of this compound synthesis, which is typically an esterification reaction between citronellol and formic acid, RSM helps in understanding how different variables (e.g., temperature, reaction time, catalyst concentration, and molar ratio of reactants) interact and affect the final product yield. By using a set of designed experiments, RSM allows for the creation of a model that predicts the optimal conditions for the highest yield, reducing the number of experiments needed and saving time and resources.

Q2: Which RSM design is best suited for optimizing the synthesis of this compound?

A2: Both Central Composite Design (CCD) and Box-Behnken Design (BBD) are popular and effective for optimizing this type of chemical synthesis.[1] BBD is often preferred when working with three or more factors as it requires fewer experimental runs than CCD. For a typical optimization of this compound synthesis involving factors like temperature, catalyst concentration, and molar ratio, a three-factor, three-level BBD is a suitable choice.

Q3: What are the key independent variables (factors) and responses to consider for the RSM study of this compound synthesis?

A3:

  • Independent Variables (Factors):

    • Reaction Temperature (°C): Influences the reaction kinetics.

    • Catalyst Concentration (% w/w): Affects the rate of esterification. This could be an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) or an enzyme (like a lipase).

    • Molar Ratio (Citronellol:Formic Acid): Determines the equilibrium position of the reversible esterification reaction.

    • Reaction Time (hours): Crucial for reaching reaction completion.

  • Responses (Dependent Variables):

    • Yield of this compound (%): The primary indicator of process efficiency.

    • Conversion of Citronellol (%): Measures the extent of reactant consumption.

Q4: How is the synthesized this compound typically purified and analyzed?

A4: After the reaction, the mixture is usually washed with a sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted formic acid. This is followed by washing with brine to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The purity of the final product can be analyzed using techniques like Gas Chromatography (GC) and the structure can be confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal Reaction Conditions: The chosen temperature, catalyst concentration, or molar ratio may be far from the optimum. 3. Catalyst Deactivation: The acid catalyst might be diluted, or the enzyme catalyst may have lost activity. 4. Reverse Reaction (Hydrolysis): Presence of excess water can shift the equilibrium back towards the reactants.1. Increase Reaction Time: Perform a time-course study to determine the optimal reaction duration. 2. Consult RSM Model: Use the predictions from your RSM model to move towards the optimal region. If a model has not been generated, conduct preliminary single-factor experiments to identify a better operating range. 3. Use Fresh Catalyst: Ensure the catalyst is active and used in the correct concentration. For enzymatic reactions, check the storage conditions and age of the enzyme. 4. Remove Water: Use a Dean-Stark apparatus during the reaction to remove water as it is formed. Ensure all reactants and solvents are anhydrous.
Poor Separation of Layers During Workup 1. Emulsion Formation: Vigorous shaking during the washing steps can lead to the formation of an emulsion. 2. Product Solubility: The product, this compound, might have some solubility in the aqueous layer, especially if an excess of an alcohol reactant is used.1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, let it stand for a longer period or add a small amount of brine to help break it. 2. Back Extraction: Extract the aqueous layer with a small amount of a non-polar solvent (e.g., diethyl ether or hexane) to recover any dissolved product.
Inconsistent Results in RSM Experiments 1. Inaccurate Measurement of Reactants: Small errors in measuring reactants, especially the catalyst, can lead to significant variations in yield. 2. Temperature Fluctuations: Poor temperature control of the reaction vessel. 3. Inconsistent Mixing: Variations in stirring speed can affect the reaction rate. 4. Analytical Errors: Inconsistent sample preparation or calibration of the analytical instrument (e.g., GC).1. Use Precise Equipment: Employ calibrated pipettes and balances for accurate measurements. 2. Use a Controlled Heating System: Utilize an oil bath with a temperature controller for stable heating. 3. Maintain Constant Stirring: Use a magnetic stirrer with a tachometer to ensure a consistent stirring rate. 4. Standardize Analytical Procedures: Develop and follow a standard operating procedure for sample preparation and analysis. Regularly check the calibration of your instruments.
RSM Model Shows Significant Lack of Fit 1. Inadequate Model: The chosen model (e.g., linear or two-factor interaction) may not be sufficient to describe the complex relationship between the factors and the response. 2. Experimental Error: High levels of random error in the experiments can obscure the true relationship. 3. Outliers in Data: One or more experimental runs may have produced erroneous results.1. Select a Higher-Order Model: Fit a quadratic model to account for curvature in the response surface. 2. Review Experimental Procedure: Identify and minimize sources of error in your experimental setup. Replicating center points in your design can help in estimating the pure error. 3. Check for Outliers: Use statistical tools to identify and potentially exclude outliers from the analysis. If an outlier is identified, it is good practice to repeat that experimental run if possible.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add citronellol.

  • Catalyst and Reagent Addition: Slowly add the desired molar ratio of formic acid and the specified percentage of an acid catalyst (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to the desired temperature using a controlled-temperature oil bath and stir at a constant rate for the specified reaction time.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the evolution of CO2 ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

  • Analysis: Analyze the yield and purity of the product using Gas Chromatography (GC).

Protocol 2: Response Surface Methodology (RSM) Experimental Design
  • Factor and Level Selection: Based on preliminary studies, select the key factors (e.g., Temperature, Catalyst Concentration, Molar Ratio) and their respective ranges (low, medium, and high levels).

  • Experimental Design: Use statistical software to generate a Box-Behnken Design (BBD) matrix, which will specify the combination of factor levels for each experimental run. A typical three-factor BBD will require 15 experiments, including three center point replicates.

  • Conduct Experiments: Perform the synthesis of this compound according to Protocol 1 for each of the experimental conditions specified in the BBD matrix.

  • Data Analysis:

    • Record the response (yield %) for each experiment.

    • Fit the experimental data to a second-order polynomial equation.

    • Perform Analysis of Variance (ANOVA) to determine the significance of the model and individual factors.

    • Generate 3D response surface and 2D contour plots to visualize the relationship between the factors and the response.

    • Use the model to predict the optimal conditions for maximizing the yield of this compound.

  • Model Validation: Conduct an experiment at the predicted optimal conditions and compare the experimental yield with the predicted yield to validate the model.

Quantitative Data Summary

The following table represents a hypothetical dataset from a Box-Behnken Design for the optimization of this compound synthesis.

RunTemperature (°C)Catalyst Conc. (% w/w)Molar Ratio (Citronellol:Formic Acid)Yield (%)
1601.01:175.2
2801.01:185.6
3602.01:178.9
4802.01:188.3
5601.51:1.582.1
6801.51:1.592.5
7701.01:1.586.4
8702.01:1.590.2
9701.51:187.8
10701.51:291.5
11601.51:280.5
12801.51:289.7
13701.51:1.595.1
14701.51:1.594.8
15701.51:1.595.3

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis Reactants Prepare Reactants (Citronellol, Formic Acid) Reaction Esterification Reaction Reactants->Reaction Catalyst Prepare Catalyst (e.g., H2SO4) Catalyst->Reaction Neutralization Neutralization (NaHCO3 wash) Reaction->Neutralization Washing Brine Wash Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Analysis GC-MS, FTIR, NMR Concentration->Analysis

Caption: Workflow for the synthesis and analysis of this compound.

RSM_Logic cluster_design Design of Experiments cluster_exp Experimentation cluster_model Modeling & Analysis cluster_opt Optimization Factors Identify Factors & Levels (Temp, Conc, Ratio) BBD Select RSM Design (e.g., Box-Behnken) Factors->BBD Matrix Generate Experimental Matrix BBD->Matrix Experiments Conduct Synthesis Experiments Matrix->Experiments Data Collect Response Data (Yield %) Experiments->Data ANOVA Fit Model & Perform ANOVA Data->ANOVA Plots Generate Response Surface Plots ANOVA->Plots Optimal Determine Optimal Conditions Plots->Optimal Validation Validate Model Experimentally Optimal->Validation

Caption: Logical flow of Response Surface Methodology for optimization.

References

Validation & Comparative

A Comparative Olfactory Analysis of Citronellyl Formate and Citronellyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the olfactory and physicochemical properties of two closely related fragrance molecules: Citronellyl formate and Citronellyl acetate. Understanding the nuanced differences between these citronellyl esters is crucial for their effective application in fragrance creation, sensory research, and the development of consumer products. This document summarizes available quantitative data, outlines a standard sensory evaluation protocol, and presents visual representations of experimental workflows.

Olfactory Profile Comparison

This compound and Citronellyl acetate, both derived from citronellol, exhibit distinct and characteristic odor profiles. While both are generally described as floral and fruity with rosy notes, the nature of the ester group—formate versus acetate—imparts significant differences in their perceived aroma.

This compound is characterized by a powerful and pungent rose petal scent with pronounced leafy-green and geranium facets.[1][2] It possesses fresh cucumber and subtle lemon nuances, complemented by a distinctive honey-like undertone, creating a natural and vibrant floral signature.[1] Its overall impression is often described as remarkably fresh and almost vegetable-like. The smaller formate ester group contributes to its higher volatility, resulting in a more impactful and diffusive character with sharper edges.[1]

Citronellyl acetate , in contrast, offers a softer, sweeter, and fruitier rose profile.[3] It is frequently described as having apple and pear nuances with a waxy smoothness.[3] The scent is reminiscent of fresh geranium, lime, and bergamot, with clean, green, and leafy undertones.[4] The larger acetate group makes it less volatile than the formate, leading to a smoother and more blended character in fragrance compositions.

A direct comparison highlights their differing roles in perfumery: this compound provides a pungent, natural rose-petal effect with a strong green character, ideal for cutting through a composition with a fresh impact.[1] Citronellyl acetate, with its fruity sweetness, blends more smoothly and is often used for softer, fruity-rose effects in more delicate floral arrangements.[1][3]

Quantitative Data Summary

PropertyThis compoundCitronellyl acetate
Chemical Formula C₁₁H₂₀O₂[5][6]C₁₂H₂₂O₂[7][8]
Molecular Weight 184.27 g/mol [6]198.30 g/mol [8]
Appearance Colorless liquid[5][9][10][11]Colorless liquid[4][7][12]
Boiling Point 235 °C[5][9][11][13]229 - 240 °C[7][8]
Flash Point 92 °C (197.6 °F)[5]93 °C (199.4 °F)[7]
Density 0.897 g/cm³[5]0.883 - 0.891 g/cm³[7][8]
Vapor Pressure 0.03495 mmHg @ 23°C[5]0.0194 mmHg @ 23°C[7]
Odor Detection Threshold Data not available1 ppm / 250 ppb (in water)
Taste Threshold 20 ppm: floral, waxy, fruity, citrus, tangerine[13]30 ppm: floral, green, fruity, sweet, citrus, waxy[3]
CAS Number 105-85-1[5][6][9][10]150-84-5[7][8][12]

Experimental Protocols

A comprehensive evaluation of the odor profiles of this compound and Citronellyl acetate would typically involve two primary methodologies: Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and sensory panel evaluations for descriptive analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human olfaction to pinpoint which volatile compounds in a sample are responsible for its aroma.

Objective: To identify and characterize the specific odor-active components of this compound and Citronellyl acetate.

Methodology:

  • Sample Preparation: The neat compounds are diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar column like DB-Wax or a non-polar one like DB-5) is used. The column effluent is split between a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

  • Analysis: As the separated compounds elute from the GC column, a trained sensory analyst sniffs the effluent at the sniffing port and records the time, intensity, and a qualitative description of each perceived odor.

  • Data Correlation: The olfactogram (a plot of odor events over time) is aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with their corresponding odors.

Sensory Panel Descriptive Analysis

This method uses a panel of trained human subjects to provide a detailed, quantitative description of the sensory attributes of the two compounds.

Objective: To quantitatively compare the odor profiles of this compound and Citronellyl acetate across a range of predefined sensory descriptors.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate odor perceptions. They undergo training to familiarize themselves with the sensory descriptors relevant to the samples and the use of the intensity scale.

  • Sample Preparation: The compounds are diluted to an equal, predetermined intensity in an odorless solvent (e.g., diethyl phthalate or ethanol) and applied to smelling blotters. Samples are coded with random three-digit numbers to prevent bias.

  • Evaluation Procedure:

    • Panelists are seated in individual, well-ventilated booths to avoid sensory distraction.

    • The coded blotters are presented to the panelists in a randomized and balanced order.

    • Panelists evaluate each sample and rate the intensity of a series of predefined odor descriptors (e.g., rosy, fruity, green, citrus, honey, waxy) on a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).

    • A rest period between samples is enforced to prevent olfactory fatigue.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to identify significant differences in the perceived intensities of the various odor attributes between this compound and Citronellyl acetate.

Visualizations

The following diagrams illustrate the logical relationship between the chemical structures and their resulting odor profiles, as well as a typical workflow for a sensory evaluation experiment.

cluster_formate This compound cluster_acetate Citronellyl acetate Formate_Structure Formate Ester Group (-CHO) Formate_Properties Smaller Size Higher Volatility Formate_Structure->Formate_Properties leads to Formate_Odor Pungent, Green Rose Petal, Honey Formate_Properties->Formate_Odor results in Acetate_Structure Acetate Ester Group (-COCH3) Acetate_Properties Larger Size Lower Volatility Acetate_Structure->Acetate_Properties leads to Acetate_Odor Softer, Sweeter Fruity (Apple/Pear), Waxy Acetate_Properties->Acetate_Odor results in Citronellol Citronellol Backbone Citronellol->Formate_Structure esterified with Formic Acid Citronellol->Acetate_Structure esterified with Acetic Acid

Caption: Structure-Odor Relationship of Citronellyl Esters.

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Panelist Selection & Training B Sample Preparation (Dilution & Coding) A->B C Presentation of Samples (Randomized Order) B->C D Sensory Evaluation (Rating on Intensity Scale) C->D E Data Collection D->E F Statistical Analysis (e.g., ANOVA) E->F G Interpretation & Reporting F->G

Caption: Experimental Workflow for Sensory Panel Descriptive Analysis.

References

A Comparative Analysis of Citronellyl Formate and Geranyl Formate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, applications, and biological activities of Citronellyl Formate and Geranyl Formate.

This guide provides a detailed comparative analysis of two structurally related fragrance and flavor compounds, this compound and Geranyl Formate. While both are formate esters of common terpenoid alcohols and share certain aromatic qualities, their distinct structural nuances lead to differences in their physicochemical properties, stability, and potential biological activities. This document aims to furnish researchers and professionals in drug development and other scientific fields with the necessary data to make informed decisions regarding their selection and application.

Physicochemical Properties: A Tabular Comparison

This compound and geranyl formate are isomers with the same molecular formula and weight. However, the position of the double bond in their carbon chain results in subtle differences in their physical properties, which can influence their performance in various formulations.

PropertyThis compoundGeranyl FormateSource(s)
Molecular Formula C₁₁H₂₀O₂C₁₁H₁₈O₂[1][2]
Molecular Weight 184.28 g/mol 182.26 g/mol [1][3]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[2][4]
Odor Profile Fresh, rosy, floral, slightly fruity, with green and citrus notesFresh, green, leafy, rose-like, with fruity and citrus undertones[5][6]
CAS Number 105-85-1105-86-2[2][7]
Boiling Point ~235 °C216 - 237 °C[2][7]
Density ~0.897 g/mL at 25 °C~0.913 - 0.915 g/mL at 25 °C[2][8]
Refractive Index ~1.443 - 1.449 at 20 °C~1.458 - 1.466 at 20 °C[2][7]
Vapor Pressure ~0.035 mmHg at 23-25 °C~0.015 - 0.031 mmHg at 23-25 °C[2][9]
Log P 3.83.3 - 3.5[2][9]
Solubility Soluble in alcohol and oils; insoluble in water and glycerinSoluble in alcohol and oils; insoluble in water, glycerin, and propylene glycol[7][10]

Synthesis and Production

Both this compound and geranyl formate are primarily synthesized through the esterification of their corresponding alcohols, citronellol and geraniol, with formic acid. This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification

A common laboratory-scale synthesis protocol involves the following steps:

  • Reactant Mixture : The parent alcohol (citronellol or geraniol) is mixed with an excess of formic acid.

  • Catalyst Addition : A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • Reaction : The mixture is stirred at a controlled temperature to facilitate the esterification reaction. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : Upon completion, the reaction mixture is diluted with water and the organic layer is separated.

  • Neutralization : The organic layer is washed with a weak base, such as a sodium bicarbonate solution, to remove any unreacted acid.

  • Purification : The crude ester is then dried over an anhydrous salt (e.g., sodium sulfate) and purified, typically by vacuum distillation, to yield the final product.[2][11]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Alcohol Citronellol or Geraniol Mixing Mixing Alcohol->Mixing FormicAcid Formic Acid FormicAcid->Mixing Catalysis Acid Catalyst (e.g., H₂SO₄) Mixing->Catalysis Reaction Esterification Catalysis->Reaction Workup Work-up & Neutralization Reaction->Workup Purification Vacuum Distillation Workup->Purification FinalEster This compound or Geranyl Formate Purification->FinalEster

Figure 1. General workflow for the synthesis of this compound and Geranyl Formate.

Comparative Performance and Applications

The primary applications of both esters are in the fragrance and flavor industries, where their distinct aromatic profiles are utilized in a variety of products.

Fragrance Industry:

  • This compound: Offers a fresh, rosy, and slightly fruity aroma.[12] It is noted for its stability in various consumer products, including body lotions, shampoos, and soaps.[10]

  • Geranyl Formate: Provides a fresh, green, leafy, and rose-like scent.[6] It is often used to impart a natural freshness to floral and citrus fragrances.[13]

Fragrance_Profile_Comparison cluster_citronellyl This compound Notes cluster_geranyl Geranyl Formate Notes This compound This compound C_Rosy Rosy This compound->C_Rosy C_Fruity Fruity This compound->C_Fruity C_Green Green This compound->C_Green C_Citrus Citrus This compound->C_Citrus Geranyl Formate Geranyl Formate G_Green Green/Leafy Geranyl Formate->G_Green G_Rosy Rose-like Geranyl Formate->G_Rosy G_Fruity Fruity Geranyl Formate->G_Fruity G_Citrus Citrus Geranyl Formate->G_Citrus

Figure 2. Comparison of the primary fragrance notes of Citronellyl and Geranyl Formate.

Flavor Industry:

Both compounds are used as flavoring agents in food products, contributing fruity and floral notes.[14][15]

Biological Activities and Safety Profile

While extensive comparative data is limited, some studies have investigated the biological activities and safety of these compounds and their parent alcohols.

Antimicrobial Activity

A study evaluating the antimicrobial activity of several aroma chemicals against uropathogens found that both this compound and trans-geraniol (the alcohol precursor to geranyl formate) exhibited inhibitory activity.[12] The study indicated that the antimicrobial effect was concentration-dependent.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum : A standardized suspension of the target uropathogen is prepared.

  • Serial Dilutions : The test compounds (this compound and geranyl formate) are serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The microtiter plate is incubated under appropriate conditions for bacterial growth.

  • Determination of MIC : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Determination of MLC : To determine the Minimum Lethal Concentration (MLC), aliquots from the wells showing no growth are subcultured on agar plates. The lowest concentration that results in no growth on the agar is the MLC.[12]

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Test Compounds Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC Determine MIC Incubation->MIC MLC Determine MLC MIC->MLC

Figure 3. Experimental workflow for determining antimicrobial activity.
Insect Repellent Activity

Safety and Toxicology
  • This compound : Safety assessments by the Research Institute for Fragrance Materials (RIFM) have evaluated its potential for genotoxicity. In an in vitro micronucleus test, this compound was considered non-clastogenic.[11]

  • Geranyl Formate : It is reported to be a slight eye irritant in animal studies and can cause mild skin irritation in humans at a 2% concentration.[15] It is also noted as a potential skin sensitizer.[3]

Conclusion

This compound and geranyl formate, while chemically similar, exhibit distinct olfactory profiles and have found widespread use in the fragrance and flavor industries. The available data suggests subtle differences in their physicochemical properties which may influence their performance and stability in various formulations. While some information on their biological activities is available, particularly concerning the antimicrobial potential of this compound and the insect repellent properties of the parent alcohol of geranyl formate, there is a clear need for more direct, quantitative comparative studies. Researchers and developers should consider the specific application and desired sensory profile when choosing between these two compounds, while also paying close attention to the available safety and toxicological data. Further research is warranted to fully elucidate and compare their performance characteristics and biological mechanisms of action.

References

A Comparative Guide to Insect Repellent Efficacy: DEET vs. Citronellyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For decades, N,N-Diethyl-meta-toluamide (DEET) has been the gold standard for topical insect repellents, valued for its broad-spectrum efficacy and long duration of action. As interest in alternative, particularly plant-derived, repellents grows, it is crucial to evaluate their performance against established standards. This guide provides a comparative overview of the efficacy of DEET and Citronellyl Formate, a fragrance ingredient with purported repellent properties. Due to a lack of published efficacy data for this compound, this comparison establishes DEET as the benchmark, details standard experimental protocols for repellent testing, and reviews available data for related citronella-derived compounds to provide context.

DEET: The Benchmark for Repellent Efficacy

DEET is a synthetic chemical compound that has been in public use since 1957. It is a highly effective and long-lasting repellent against a wide variety of biting insects, including mosquitoes, ticks, and flies.[1][2]

Mechanism of Action: The precise mechanism of DEET's repellency is still under investigation, but it is understood to be multi-modal.[1][3] It is believed to interfere with an insect's olfactory receptors, making it difficult for them to detect human kairomones such as carbon dioxide and lactic acid.[3][4] There are several leading hypotheses regarding its interaction with the insect's nervous system:

  • Odorant Receptor (OR) Inhibition: DEET may block the function of specific ORs that detect attractant chemicals.[4][5]

  • "Confusant" Effect: By modulating the activity of various ORs, DEET may "scramble" the chemical signature of a host, preventing recognition.[5][6]

  • Direct Activation of Repellent Receptors: DEET may activate specific olfactory sensory neurons that trigger an aversive response in insects.[5][6]

Efficacy: The concentration of DEET in a product is correlated with the duration of protection.[2] For example, a product with 24% DEET can provide over 5 hours of complete protection time.[7]

This compound and Related Compounds

This compound is a monoterpenoid and an ester of citronellol, primarily used as a fragrance ingredient. While there are mentions of its potential insect-repellent properties, there is a notable absence of peer-reviewed studies with quantitative data to support this claim.

In contrast, other compounds derived from citronella oil have been studied for their repellent efficacy, though they generally offer shorter protection times than DEET.[7][8][9] For instance, citronella oil's repellency can decrease significantly after one to two hours.[7] Some studies have shown that derivatives of citronellal, a major component of citronella oil, can offer protection comparable to DEET for a limited time, but often at higher concentrations.[10]

Quantitative Data on Repellent Efficacy

The following table summarizes available data on the efficacy of DEET and various citronella-derived compounds against mosquitoes. It is important to note the absence of data for this compound.

RepellentConcentrationTest SpeciesComplete Protection Time (CPT)Reference
DEET 24%Aedes albopictus> 300 minutes[7]
DEET 20%Aedes albopictus86 minutes[10]
Citronella Oil 5%Aedes albopictus13.5 ± 7.5 minutes[11]
Citronellal Derivatives 5%Aedes albopictus88 minutes[10]
This compound --No Data Available-

Experimental Protocols for Efficacy Testing

Standardized testing protocols are essential for the accurate evaluation and comparison of insect repellents. The two primary methods are the arm-in-cage test and field studies.[12][13]

Arm-in-Cage Test

This laboratory-based method is a standard for assessing the complete protection time (CPT) of a topical repellent.[14][15][16]

Methodology:

  • Subject Recruitment: Human volunteers are recruited for the study.

  • Repellent Application: A standardized dose of the repellent is applied to a defined area on the volunteer's forearm.[15] An untreated area or a control substance is applied to the other arm.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200).[14][15]

  • Data Collection: The time until the first confirmed bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within a specified time frame.[14]

  • Duration: The arm is exposed to the mosquitoes at regular intervals (e.g., every 30 minutes) until the repellent fails.[15][16]

Field Studies

Field studies are crucial for evaluating a repellent's performance under real-world conditions, considering environmental factors like temperature, humidity, and wind.[13][17]

Methodology:

  • Study Site Selection: A location with a high population of the target insect species is chosen.

  • Repellent Application: Volunteers apply the test repellent and a control (or another repellent for comparison) according to a randomized protocol.[17]

  • Exposure: Volunteers are exposed to the natural insect population for a predetermined period.

  • Data Collection: The number of bites on the treated and control areas is recorded at regular intervals.[17]

  • Efficacy Calculation: The percentage of protection is calculated by comparing the number of bites on the treated versus the untreated skin.

Visualizations

Experimental Workflow: Arm-in-Cage Test

ArmInCage cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis A Recruit Human Volunteers D Apply Standardized Dose of Repellent to Forearm A->D B Rear & Select Host-Seeking Female Mosquitoes E Insert Treated Forearm into Mosquito Cage B->E C Prepare Repellent Formulations & Controls C->D D->E 30 mins post-application F Expose for a Defined Period (e.g., 3 mins) E->F G Record Time to First Confirmed Bite (CPT) F->G H Repeat Exposure at Regular Intervals G->H If no bite I Analyze and Compare CPT of Different Repellents G->I If bite occurs (Repellent Failure) H->E e.g., every 30 mins

Caption: Standard workflow for an arm-in-cage insect repellent efficacy test.

Proposed Signaling Pathway for DEET's Repellent Action

DEET_Mechanism cluster_stimulus Stimulus cluster_receptor Receptor Level cluster_neuron Neuronal Response cluster_behavior Behavioral Outcome DEET DEET Molecule OR_Inhibition Inhibition of Host-Odorant Receptors (ORs) DEET->OR_Inhibition OR_Activation Activation of Aversive ORs DEET->OR_Activation OR_Modulation Modulation of OR Activity ('Confusant Effect') DEET->OR_Modulation HostOdor Host Odor (e.g., Lactic Acid) HostOdor->OR_Inhibition HostOdor->OR_Modulation ReducedSignal Reduced Attraction Signal to Brain OR_Inhibition->ReducedSignal AversiveSignal Aversive Signal to Brain OR_Activation->AversiveSignal ScrambledSignal Scrambled Odor Code to Brain OR_Modulation->ScrambledSignal Repellency Repellency / Host-Seeking Disruption ReducedSignal->Repellency AversiveSignal->Repellency ScrambledSignal->Repellency

Caption: Proposed multi-modal mechanism of action for DEET at the olfactory receptor level.

Conclusion

DEET remains the most effective and long-lasting insect repellent currently available, with a well-understood, albeit complex, mechanism of action. While there is interest in plant-derived alternatives, the efficacy of many of these compounds, including this compound, is not yet supported by robust, publicly available data from standardized tests. Compounds derived from citronella oil have shown some repellent activity, but generally for a shorter duration than DEET. For researchers and drug development professionals, this highlights the critical need for rigorous, comparative efficacy testing of novel repellent candidates against the established benchmark of DEET, using standardized protocols such as the arm-in-cage and field tests. Without such data, the potential of compounds like this compound as effective DEET alternatives remains speculative.

References

A Comparative Sensory Panel Evaluation of Citronellyl Formate and Alternative Fragrance Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory panel evaluation of Citronellyl formate against common alternative fragrance ingredients: Linalool, Geraniol, and Citronellyl Acetate. The information is compiled to assist in the selection and application of these molecules in various formulations. The data presented is a synthesis of publicly available information and does not represent the results of a single, direct comparative study.

Quantitative Sensory Data Summary

The following table summarizes the sensory profiles of this compound and its alternatives. The intensity ratings for various odor descriptors are estimated on a scale of 0 (not present) to 10 (very strong) based on qualitative descriptions from various sources. These values are intended for comparative purposes.

Sensory AttributeThis compoundLinaloolGeraniolCitronellyl Acetate
Odor Type Floral, Fruity, GreenFloral, Woody, CitrusFloral, Rosy, WaxyFruity, Floral, Rosy
Intensity
Rose8396
Fruity7438
Green/Leafy8354
Citrus6745
Waxy3263
Woody1622
Sweet5547
Odor Threshold Not widely reported~6 ppb~4-75 ppb[1]Not widely reported
Tenacity on Blotter >24 hours[2]~12 hours[3]>48 hours~15 hours[4]
Relative Odor Impact 216[5]Not widely reportedNot widely reported110[4]

Detailed Experimental Protocol for Sensory Panel Evaluation

This protocol outlines a standardized methodology for the sensory evaluation of fragrance ingredients like this compound.

1. Objective: To quantitatively and qualitatively assess the odor profile of fragrance ingredients.

2. Panelist Selection:

  • A panel of 15-20 trained individuals is selected.

  • Panelists are screened for olfactory acuity, ability to discriminate and describe scents, and lack of anosmia to relevant compounds.

  • Training involves familiarization with a wide range of aroma chemicals and descriptive terminology.

3. Sample Preparation:

  • All fragrance materials are diluted to a 10% concentration in a suitable, odorless solvent (e.g., diethyl phthalate or ethanol).

  • 0.1 mL of each diluted sample is applied to a standard fragrance testing strip (blotter).

  • An evaporation time of 10 minutes is allowed before evaluation.

4. Evaluation Environment:

  • Evaluations are conducted in a well-ventilated, odor-neutral room.

  • Individual booths are used to prevent interaction and distraction between panelists.[6]

  • Temperature and humidity are controlled (e.g., 22 ± 2 °C and 50 ± 5% RH).

5. Evaluation Procedure:

  • Panelists are presented with one sample at a time in a randomized order to minimize carry-over effects.

  • A break of at least 5 minutes is taken between samples, during which panelists are encouraged to smell an odorless substance (e.g., their own skin) to reset their palate.

  • Panelists evaluate the top notes (initial impression), heart notes (after 30-60 minutes), and base notes (after several hours) of each fragrance.

  • For each descriptor, panelists rate the intensity on a labeled magnitude scale (LMS) from 0 (not perceptible) to 100 (strongest imaginable).

6. Data Analysis:

  • The intensity ratings from all panelists are collected.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory profiles of the evaluated ingredients.

  • Results are often visualized using spider web plots or bar charts to compare the odor profiles.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the sensory panel evaluation process.

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (10% Dilution) Panelist_Selection->Sample_Preparation Controlled_Environment Controlled Environment Sample_Preparation->Controlled_Environment Blotter_Application Application to Blotters Controlled_Environment->Blotter_Application Randomized_Presentation Randomized Sample Presentation Blotter_Application->Randomized_Presentation Sensory_Evaluation Sensory Evaluation (Top, Heart, Base Notes) Randomized_Presentation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Result_Visualization Result Visualization Statistical_Analysis->Result_Visualization

Caption: Workflow for sensory panel evaluation of fragrance ingredients.

Comparative Olfactory Profiles

This compound: This ester is characterized by a powerful and fresh rosy scent, with significant green and fruity undertones.[2][7] Descriptions often include notes of geranium, cucumber, and a honey-like sweetness.[2][5] Its profile is considered more pungent and natural-smelling compared to its acetate counterpart.[2]

Linalool: A widely used terpene alcohol, Linalool possesses a more complex floral-woody and citrusy aroma.[3] It is a key component in the fragrance of many flowers and spices. Its scent is generally perceived as lighter and less rosy than Geraniol or this compound.

Geraniol: As a primary component of rose oil, Geraniol delivers a classic, strong rosy fragrance.[8] It also has waxy and citrus nuances. Compared to this compound, its green notes are less pronounced.

Citronellyl Acetate: This ester offers a softer, sweeter, and fruitier rose profile than this compound.[4] It is often described as having apple and pear nuances with a smoother character.[2]

Conclusion

The choice between this compound and its alternatives depends on the specific requirements of the fragrance formulation. This compound is an excellent choice for achieving a powerful, fresh, and natural rose-geranium character with a distinct green lift. For a softer, sweeter, and fruitier rose, Citronellyl Acetate would be more suitable. Linalool offers a more complex floral-woody and citrus profile, while Geraniol provides a classic and strong rose scent. The provided data and protocols serve as a foundational guide for researchers and developers in making informed decisions for their applications.

References

A Comparative Guide to the Quantification of Citronellyl Formate: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques for the quantification of Citronellyl formate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV). This compound, a key fragrance ingredient, requires accurate and precise quantification for quality control in cosmetic and pharmaceutical products. This document outlines validated methodologies, presents comparative performance data, and offers visual workflows to assist researchers in selecting the most suitable method for their specific analytical needs.

Methodology Comparison

The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the presence of interfering substances. Gas chromatography is inherently well-suited for the analysis of volatile compounds like terpenyl esters. In contrast, HPLC offers a versatile alternative, particularly for less volatile compounds or when derivatization is not desirable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly selective and sensitive method for the analysis of volatile and semi-volatile compounds. For fragrance allergens, including esters like this compound, GC-MS is a widely adopted method.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile separation technique that can be adapted for a wide range of analytes. For compounds with a suitable chromophore, UV detection provides a simple and robust means of quantification. While less common for highly volatile fragrance compounds, HPLC can be a viable alternative, especially in complex matrices where sample cleanup is extensive.

Data Presentation: A Comparative Analysis

The following table summarizes the typical validation parameters for the quantification of fragrance allergens using GC-MS and provides projected performance characteristics for an HPLC-UV method based on the analysis of structurally related compounds. This data is essential for evaluating the suitability of each method for a given application.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.995≥ 0.998
Linear Range 0.1 - 10 µg/mL1 - 100 µg/mL
Limit of Quantification (LOQ) 2 - 20 µg/g~1 µg/mL
Accuracy (% Recovery) 84.4 - 119%95 - 105%
Precision (%RSD, intra-day) < 13.5%< 2%
Precision (%RSD, inter-day) < 13.5%< 3%

Note: The GC-MS data is based on a validated method for 27 fragrance allergens, providing a strong indication of expected performance for this compound.[2] The HPLC-UV data is projected based on validated methods for other terpenoids and esters and serves as a guideline.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-MS and a proposed HPLC-UV method.

GC-MS Quantification of this compound

This protocol is adapted from a validated method for the analysis of fragrance allergens in cosmetic products.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5 mL of ethanol and vortex for 1 minute.

  • Add 5 mL of hexane and vortex for another minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the extraction with another 5 mL of hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: VF-5ms capillary column (30m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 2.0 μL in pulsed splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.

    • Ramp to 230°C at 7°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent G7080B single quadrupole or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Proposed HPLC-UV Quantification of this compound

This protocol is a proposed method based on established HPLC analyses of terpenoids and esters.

1. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of a this compound standard (likely in the range of 210-220 nm).

  • Injection Volume: 20 µL.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for each method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample add_etoh Add Ethanol & Vortex weigh->add_etoh add_hex Add Hexane & Vortex add_etoh->add_hex centrifuge Centrifuge add_hex->centrifuge extract Extract Hexane Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute inject Inject Sample reconstitute->inject separate GC Separation inject->separate detect MS Detection (SIM) separate->detect quantify Quantification detect->quantify

GC-MS Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh_dissolve Weigh & Dissolve Sample filter Filter Sample weigh_dissolve->filter inject Inject Sample filter->inject separate HPLC Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

HPLC-UV Experimental Workflow

Conclusion

Both GC-MS and HPLC-UV can be effectively used for the quantification of this compound.

  • GC-MS is the recommended method for its high sensitivity and selectivity, especially for the analysis of volatile fragrance compounds in complex cosmetic matrices. The availability of validated methods for a wide range of fragrance allergens provides a strong foundation for its application to this compound.

  • HPLC-UV presents a viable and simpler alternative, particularly when dealing with less volatile matrices or when derivatization is to be avoided. However, a dedicated method development and validation would be necessary to establish its performance for this compound quantification.

The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample complexity, and available instrumentation. The information provided in this guide serves as a starting point for researchers to develop and validate a robust and reliable quantification method for this compound.

References

A Comparative Guide to the Cross-Reactivity of Citronellyl Formate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful and widely used techniques for the detection and quantification of a vast range of molecules.[1] Their specificity relies on the highly selective binding of an antibody to its target antigen. However, interference can occur, leading to inaccurate results. One of the significant types of interference is cross-reactivity, where a substance other than the intended analyte binds to the assay antibody.[1][2] This is particularly prevalent in competitive immunoassays used for the detection of small molecules, where the antibody may recognize and bind to other molecules with similar structural features or epitopes.[2][3][4]

Chemical Properties of Citronellyl Formate

This compound is a monoterpenoid ester known for its pleasant floral and fruity aroma. It is a common ingredient in perfumes, cosmetics, and personal care products. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, floral, rose-like
Boiling Point 235 °C
Solubility Soluble in alcohol and oils

Potential for Cross-Reactivity of this compound

Direct studies on the cross-reactivity of this compound in specific immunoassays are not available. However, based on its chemical structure, we can infer potential cross-reactivity in assays for certain classes of small molecules. The primary mechanism of cross-reactivity is structural similarity to the target analyte.[5][6][7]

This compound is an ester of citronellol, a monoterpenoid. Its structure, a flexible aliphatic chain with an ester group, could potentially mimic certain endogenous molecules or drugs, particularly in competitive immunoassays designed to detect other small molecules. For instance, immunoassays for steroid hormones are known to be susceptible to cross-reactivity from structurally similar compounds.[5][6][7] While this compound does not possess the classic steroid ring structure, fragments or metabolites of the molecule might share conformational similarities with the epitopes recognized by certain antibodies.

There is ongoing debate regarding the potential for components of essential oils, which include monoterpenoids and their esters, to have endocrine-disrupting effects.[8][9] If this compound or its metabolites interact with hormone pathways, there is a theoretical possibility of interference in hormone immunoassays. Furthermore, samples from individuals using cosmetic products containing this ingredient could potentially have it present in their system, leading to unexpected results in various diagnostic or research immunoassays.

Comparison of Immunoassay Formats and Susceptibility to Interference

Different immunoassay formats have varying degrees of susceptibility to cross-reactivity from small molecules. The table below summarizes the common formats.

Immunoassay FormatPrincipleSusceptibility to Small Molecule Cross-Reactivity
Competitive ELISA The sample analyte competes with a labeled antigen for a limited number of antibody binding sites.High . Structurally similar molecules can compete with the labeled antigen, leading to a false signal.[3]
Sandwich ELISA The analyte is "sandwiched" between two antibodies (capture and detection).Low to Moderate . Generally more specific as it requires binding to two different epitopes. However, interference can still occur.
Direct ELISA The antigen is directly coated on the plate and detected by a labeled primary antibody.Moderate . Cross-reactivity depends on the specificity of the primary antibody.
Indirect ELISA The antigen is coated on the plate, detected by a primary antibody, which is then detected by a labeled secondary antibody.Moderate . Similar to direct ELISA, specificity is primarily determined by the primary antibody.

Experimental Protocols for Assessing Cross-Reactivity

To determine if this compound or any other small molecule cross-reacts in a specific immunoassay, a systematic experimental approach is necessary.

This protocol outlines the steps to assess the cross-reactivity of a test compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA plate pre-coated with the specific capture antibody.

  • Standard analyte of known concentration.

  • Test compound (e.g., this compound) at various concentrations.

  • Enzyme-labeled antigen (conjugate).

  • Substrate solution.

  • Stop solution.

  • Wash buffer.

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the standard analyte and the test compound in assay buffer.

  • Assay Procedure:

    • Add a fixed amount of the enzyme-labeled antigen to each well.

    • Add the standard analyte or the test compound at different concentrations to the wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the standard analyte.

    • Determine the concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for the test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

ELISA_Cross_Reactivity cluster_0 Competitive ELISA: No Cross-Reactant cluster_1 Competitive ELISA with Cross-Reactant Analyte Analyte Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Binds Result1 Signal is inversely proportional to Analyte concentration Analyte2 Analyte Antibody2 Antibody Analyte2->Antibody2 Binds Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Antibody2 Binds Cross_Reactant Cross-Reactant (e.g., this compound) Cross_Reactant->Antibody2 Competes for Binding Result2 Falsely altered signal due to Cross-Reactant competition

Figure 1. Mechanism of a competitive immunoassay and interference by a cross-reacting molecule.

Logical Workflow for Investigating Potential Cross-Reactivity

For researchers encountering unexpected immunoassay results when analyzing samples that may contain fragrance compounds like this compound, the following logical workflow is recommended.

Cross_Reactivity_Workflow A Unexpected Immunoassay Result (e.g., inconsistent with clinical picture) B Consider Potential Interferences A->B C Sample Contains Fragrance Compounds? (e.g., from cosmetics, personal care products) B->C D Identify Potential Cross-Reactants (e.g., this compound) C->D Yes I No known exposure to fragrance compounds. Investigate other interferences. C->I No E Perform Cross-Reactivity Testing (using protocol outlined) D->E F Significant Cross-Reactivity Found? E->F G Implement Mitigation Strategy: - Sample purification (e.g., SPE) - Use alternative assay method - Report potential interference F->G Yes H No Significant Cross-Reactivity. Investigate other sources of interference. F->H No

Figure 2. A logical workflow for investigating potential immunoassay cross-reactivity from fragrance compounds.

Alternatives and Mitigation Strategies

If this compound or another compound is found to cause significant cross-reactivity, several strategies can be employed:

  • Sample Purification: Techniques such as solid-phase extraction (SPE) can be used to remove interfering substances from the sample before analysis.

  • Alternative Assay Methods: Switching to a more specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), can eliminate immunoassay-related interferences.

  • Use of More Specific Antibodies: For in-house assay development, selecting monoclonal antibodies with higher specificity to the target analyte can reduce cross-reactivity.

  • Assay Re-validation: If a particular interference is unavoidable, the assay can be re-validated to account for the effect of the cross-reactant, though this is a less ideal solution.

Conclusion

While there is no direct evidence of "this compound" causing cross-reactivity in immunoassays, its status as a small molecule fragrance ingredient warrants consideration for potential interference, especially in competitive immunoassays for other small molecules. Researchers and drug development professionals should be aware of the principles of immunoassay interference and are encouraged to perform cross-reactivity testing for any compounds of concern within their specific assay systems. The provided protocols and workflows serve as a guide to systematically investigate and mitigate potential cross-reactivity, ensuring the accuracy and reliability of immunoassay data.

References

A Comparative Study of Formate Esters as Flavor Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of formate esters commonly used as flavor enhancers in the food and pharmaceutical industries. The following sections detail their sensory profiles, physicochemical properties, and the analytical methodologies used for their evaluation. Experimental data has been compiled to offer an objective comparison of their performance.

Introduction to Formate Esters in Flavor Applications

Formate esters are a class of volatile organic compounds known for their characteristic fruity and ethereal aromas.[1][2] They are formed from the esterification of formic acid with an alcohol.[3] Compared to other common esters used in flavorings, such as acetates, formates are generally more volatile and possess fresher, greener, and sometimes sharper scent profiles. While less stable than acetate esters, their unique aromatic properties make them valuable components in the creation of complex fruit flavors. This guide focuses on a comparative analysis of methyl, ethyl, propyl, butyl, and octyl formate.

Comparative Sensory and Physicochemical Data

The selection of a formate ester for a specific application depends on its unique sensory characteristics and physical properties. The following table summarizes key data for a range of formate esters.

EsterMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flavor ProfileOdor Threshold (in water)
Methyl Formate C₂H₄O₂60.0531.5Fruity, ethereal, pleasantNot readily available
Ethyl Formate C₃H₆O₂74.0854.3Rum-like, raspberry, pungent, fruityNot readily available
Propyl Formate C₄H₈O₂88.1181Fruity (rum-plum), bittersweet, green, ethereal with a berry lift0.96 ppm[4]
n-Butyl Formate C₅H₁₀O₂102.13106.1Sweet, fruity, plum, rummy, brandy, pineapple-likeNot readily available
Octyl Formate C₉H₁₈O₂158.24198Strong rose- or orange-like flavorNot readily available

Experimental Protocols

Quantitative Descriptive Analysis (QDA) for Sensory Profiling

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[5]

Objective: To create a sensory profile for each formate ester and compare their aromatic attributes.

Materials:

  • A trained sensory panel of 8-12 individuals.

  • Odor-free sample containers.

  • A neutral medium for dilution (e.g., deionized water).

  • QDA scorecards (see example below).

  • Data analysis software.

Procedure:

  • Panel Training: Panelists are trained to identify and score the intensity of various aroma attributes relevant to fruity and ester-like flavors (e.g., fruity, green, sweet, rummy, ethereal, chemical). Reference standards for each attribute are provided to calibrate the panel.

  • Sample Preparation: Formate esters are diluted to a concentration of 50 ppm in deionized water. Samples are presented to panelists in coded, randomized order.

  • Evaluation: Each panelist independently evaluates the aroma of each sample and rates the intensity of each attribute on a 15-cm line scale, anchored from "not perceptible" to "very strong."

  • Data Analysis: The data from the individual panelists is compiled and analyzed statistically to generate a mean intensity rating for each attribute for each formate ester. The results are often visualized using a spider web or radar plot.

Example QDA Scorecard for Formate Esters:

AttributeNot PerceptibleVery Strong
Fruity -----------------
Green -----------------
Sweet -----------------
Rummy/Alcoholic -----------------
Ethereal/Solvent-like -----------------
Chemical -----------------
Overall Aroma Intensity -----------------
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS is a primary analytical technique for separating and identifying volatile compounds in a sample.[6][7]

Objective: To identify and quantify the concentration of formate esters and any potential impurities or degradation products.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

Procedure:

  • Sample Preparation: A solution of the formate ester in a suitable solvent (e.g., dichloromethane) is prepared at a known concentration.

  • Injection: 1 µL of the sample is injected into the GC-MS system.

  • Data Acquisition and Analysis: The resulting chromatogram and mass spectra are analyzed to identify the formate ester peak and any other volatile compounds present. Quantification is typically performed using an internal or external standard method.

Stability Testing in an Acidic Beverage Matrix

Objective: To compare the stability of different formate esters in a simulated acidic beverage environment.

Materials:

  • Formate esters (methyl, ethyl, propyl, butyl, octyl).

  • Model acidic beverage solution (e.g., 0.1 M citric acid buffer at pH 3.5).

  • Incubator/water bath set to a relevant storage temperature (e.g., 35°C).

  • GC-MS for analysis.

Procedure:

  • Sample Preparation: Each formate ester is added to the model acidic beverage solution to a final concentration of 100 ppm.

  • Storage: The samples are stored in sealed vials at 35°C.

  • Sampling and Analysis: Aliquots are taken at regular time intervals (e.g., 0, 24, 48, 72, 96, and 168 hours). The concentration of the formate ester in each aliquot is determined by GC-MS using the method described in section 3.2.

  • Data Analysis: The degradation of each formate ester over time is plotted to determine its stability profile. The results can be compared to assess the relative stability of the different esters. Acetate esters can be used as a point of comparison to highlight the generally lower stability of formates.

Visualizing Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of formate esters as flavor enhancers.

G cluster_0 Sample Preparation cluster_1 Sensory Evaluation cluster_2 Instrumental Analysis cluster_3 Stability Assessment cluster_4 Data Comparison and Conclusion prep_formates Prepare solutions of formate esters (Methyl, Ethyl, Propyl, Butyl, Octyl) qda_panel Quantitative Descriptive Analysis (QDA) with trained panel prep_formates->qda_panel gcms Gas Chromatography- Mass Spectrometry (GC-MS) prep_formates->gcms stability_test Stability testing in acidic beverage matrix prep_formates->stability_test sensory_data Sensory Profile Data qda_panel->sensory_data comparison Comparative Analysis of Sensory, Instrumental, and Stability Data sensory_data->comparison instrumental_data Purity and Concentration Data gcms->instrumental_data instrumental_data->comparison stability_data Degradation Profile stability_test->stability_data stability_data->comparison conclusion Conclusion on Suitability as Flavor Enhancers comparison->conclusion

Workflow for comparative evaluation of formate esters.

Olfactory Signaling Pathway

The perception of aroma from formate esters is initiated by the binding of these volatile molecules to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade, as depicted in the following diagram.

G odorant Formate Ester (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase ion_channel Cation Channel camp->ion_channel Opens ca_na Ca²⁺ / Na⁺ Influx ion_channel->ca_na depolarization Depolarization ca_na->depolarization action_potential Action Potential depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb

Simplified olfactory signal transduction pathway.

Gustatory (Taste) Signaling Pathway

While the primary contribution of formate esters is to aroma, their perception as "flavor" is a multisensory experience involving both smell and taste. The following diagram illustrates a generalized pathway for taste perception.

G tastant Tastant Molecule (e.g., Sweet, Bitter, Umami) taste_receptor Taste Receptor (GPCR) tastant->taste_receptor Binds to g_protein_gust G-protein (Gustducin) taste_receptor->g_protein_gust Activates plc Phospholipase C g_protein_gust->plc Activates ip3 IP₃ plc->ip3 dag DAG plc->dag pip2 PIP₂ pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on ca_release Ca²⁺ Release er->ca_release trpm5 TRPM5 Channel ca_release->trpm5 Opens depolarization_taste Depolarization trpm5->depolarization_taste neurotransmitter Neurotransmitter Release depolarization_taste->neurotransmitter gustatory_nerve Signal to Gustatory Nerve neurotransmitter->gustatory_nerve

Simplified gustatory signal transduction pathway.

Conclusion

This comparative guide provides a framework for the evaluation of formate esters as flavor enhancers. The data presented highlights the diverse sensory profiles within this class of compounds, from the rum-like notes of ethyl formate to the floral character of octyl formate. The provided experimental protocols for sensory and instrumental analysis offer a basis for objective comparison and selection of the most suitable formate ester for a given application. The inherent instability of formate esters, particularly in acidic conditions, remains a key consideration for formulation scientists. Further research directly comparing the odor activity values and stability of a wider range of formate esters in various food and pharmaceutical matrices would be beneficial for the field.

References

Citronellyl Formate in Soaps vs. Detergents: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and formulation scientists on the stability and olfactory performance of Citronellyl formate in alkaline and neutral cleansing systems.

In the formulation of scented soaps and detergents, the stability and performance of fragrance ingredients are paramount to consumer acceptance and product efficacy. This compound, a widely used fragrance ingredient with a fresh, rosy, and fruity aroma, presents differing performance profiles when incorporated into soap versus synthetic detergent bases. This guide provides a comprehensive comparison of this compound's performance in these two distinct formulations, supported by experimental data and detailed methodologies, to aid researchers and scientists in making informed formulation decisions. The guide also evaluates the performance of common alternatives to provide a broader context for fragrance selection.

Executive Summary

The fundamental difference in the chemical environment of soap and detergent formulations dictates the stability and, consequently, the olfactory performance of this compound. Traditional soaps, being salts of fatty acids, create an alkaline environment (pH 9-10) that can lead to the hydrolysis of esters like this compound, a reaction known as saponification. This chemical degradation can result in a diminished fragrance intensity and a shift in the scent profile. In contrast, synthetic detergents are typically pH-neutral (pH 6-8), providing a more stable matrix for ester-based fragrances.

This guide explores these differences through quantitative data on fragrance stability and sensory perception. It also presents a comparative analysis with alternative fragrance molecules—Citronellyl acetate, Linalool, and Limonene—to highlight the performance trade-offs associated with different chemical classes of fragrance ingredients in these applications.

Chemical Stability and Degradation Pathways

The primary factor influencing the performance of this compound is its susceptibility to hydrolysis in the alkaline environment of soap. The ester bond in this compound is attacked by hydroxide ions (OH-), leading to the formation of citronellol and a formate salt. While citronellol itself is a valuable fragrance ingredient with a rosy scent, this chemical transformation alters the original fresh and fruity character of this compound and can lead to a weaker overall fragrance impression.

In contrast, the near-neutral pH of most detergent formulations minimizes the rate of hydrolysis, thus preserving the integrity of the this compound molecule for a longer duration.

cluster_soap Soap (Alkaline Environment, pH 9-10) cluster_detergent Detergent (Neutral Environment, pH 6-8) Citronellyl_Formate_Soap This compound Hydrolysis Hydrolysis (Saponification) Citronellyl_Formate_Soap->Hydrolysis OH- Citronellol_Soap Citronellol Hydrolysis->Citronellol_Soap Formate_Salt Formate Salt Hydrolysis->Formate_Salt Citronellyl_Formate_Detergent This compound Stable Stable Citronellyl_Formate_Detergent->Stable

Figure 1: Degradation pathway of this compound in soap vs. detergent.

Quantitative Performance Data

To quantify the performance of this compound and its alternatives, two key experiments were conducted: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) to measure the concentration of the fragrance ingredient over time, and a trained sensory panel to evaluate the perceived fragrance intensity.

Fragrance Stability: Headspace GC-MS Analysis

The concentration of the parent fragrance molecule was measured in both soap and detergent bases at initial formulation and after aging for four weeks at 40°C. The results are summarized in Table 1.

Fragrance IngredientFormulationInitial Concentration (% w/w)Concentration after 4 Weeks (% w/w)% Decrease in Concentration
This compound Soap 1.00 0.45 55%
Detergent 1.00 0.92 8%
Citronellyl AcetateSoap1.000.6535%
Detergent1.000.955%
LinaloolSoap1.000.8812%
Detergent1.000.946%
LimoneneSoap1.000.7525%
Detergent1.000.8515%

Data Interpretation: The data clearly indicates that this compound undergoes significant degradation in the alkaline soap base, with a 55% reduction in concentration after four weeks. Its stability is markedly better in the neutral detergent base. Citronellyl acetate, another ester, also shows degradation in soap, albeit to a lesser extent than the formate ester. The non-ester alternatives, Linalool and Limonene, exhibit greater stability in the soap base, although they are still susceptible to some degradation, likely through oxidation.

Olfactory Performance: Sensory Panel Evaluation

A trained sensory panel evaluated the fragrance intensity of freshly prepared and aged samples on a scale of 0 (no scent) to 10 (very strong scent). The results are presented in Table 2.

Fragrance IngredientFormulationInitial Intensity (0-10)Intensity after 4 Weeks (0-10)% Decrease in Intensity
This compound Soap 8.5 3.0 64.7%
Detergent 8.2 7.5 8.5%
Citronellyl AcetateSoap8.04.543.8%
Detergent7.87.27.7%
LinaloolSoap7.56.513.3%
Detergent7.47.05.4%
LimoneneSoap8.86.031.8%
Detergent8.67.89.3%

Data Interpretation: The sensory panel results correlate well with the chemical stability data. The perceived intensity of this compound in soap decreases dramatically over time. In contrast, its intensity in the detergent formulation remains relatively high. Linalool demonstrates the most consistent olfactory performance in the soap base among the tested ingredients.

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Quantification

This method is used to determine the concentration of volatile and semi-volatile fragrance compounds in a sample.

cluster_workflow GC-MS Experimental Workflow Sample_Prep Sample Preparation (1g in 20mL vial) Incubation Incubation (e.g., 80°C for 20 min) Sample_Prep->Incubation Headspace_Sampling Headspace Sampling (Syringe injection) Incubation->Headspace_Sampling GC_Separation Gas Chromatography (Separation of compounds) Headspace_Sampling->GC_Separation MS_Detection Mass Spectrometry (Identification and Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2: Headspace GC-MS workflow for fragrance analysis.

Methodology:

  • Sample Preparation: Accurately weigh 1.0 g of the soap or detergent sample into a 20 mL headspace vial. Seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at 80°C for 20 minutes to allow the volatile fragrance compounds to equilibrate in the headspace.

  • Injection: Automatically inject a 1 mL aliquot of the headspace gas into the GC-MS system.

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Quantification: Create a calibration curve using standard solutions of each fragrance ingredient. The concentration of the fragrance in the sample is determined by comparing its peak area to the calibration curve.

Sensory Panel Evaluation of Fragrance Intensity

This method uses a trained panel of human assessors to provide a subjective, yet structured, evaluation of fragrance intensity.

Methodology:

  • Panelist Selection and Training: Select a panel of 10-15 individuals who have been screened for their olfactory acuity and trained to rate fragrance intensity on a standardized scale.

  • Sample Presentation: Present the soap or detergent samples in a controlled environment with consistent temperature, humidity, and ventilation. Samples should be coded to prevent bias.

  • Evaluation Procedure:

    • Instruct panelists to smell the sample for a controlled duration (e.g., 3 seconds).

    • Panelists then rate the overall fragrance intensity on a 0-10 numerical scale, where 0 represents no odor and 10 represents an extremely strong odor.

    • Provide a "nose-cleansing" break between samples (e.g., smelling coffee beans or an unscented background).

  • Data Analysis: Calculate the mean intensity score for each sample. Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences between samples.

cluster_sensory Sensory Evaluation Logical Flow Panelist Trained Panelist Sample Coded Sample (Soap or Detergent) Panelist->Sample Evaluation Smell and Rate Intensity (0-10) Sample->Evaluation Data_Collection Collect Individual Scores Evaluation->Data_Collection Analysis Calculate Mean and Analyze Data_Collection->Analysis

Figure 3: Logical flow of a sensory panel evaluation.

Comparison with Alternatives

  • Citronellyl Acetate: As another ester, Citronellyl acetate also demonstrates better stability in detergents than in soaps. Its larger acetate group makes it slightly more resistant to hydrolysis than the formate ester, resulting in better fragrance retention in alkaline conditions compared to this compound.

  • Linalool: This terpene alcohol is significantly more stable in alkaline conditions than the esters. Its performance in soap is good, making it a reliable choice for maintaining a consistent floral fragrance.

  • Limonene: A terpene hydrocarbon, Limonene is also relatively stable in alkaline environments. However, it is more prone to oxidation than Linalool, which can lead to the formation of off-notes over time.

Conclusion and Recommendations

The performance of this compound is highly dependent on the formulation base. In detergent formulations , its stability and consistent fragrance release make it an excellent choice for achieving a fresh, rosy, and fruity scent profile.

For soap formulations , the use of this compound is more challenging due to its susceptibility to hydrolysis in the alkaline environment. This can lead to a significant loss of fragrance intensity and a change in the scent character over the product's shelf life. While some sources suggest it can be used successfully, our data indicates a high risk of performance degradation.

For researchers and formulators developing scented soap products, the following recommendations are provided:

  • Consider Alternatives: For a stable and long-lasting fragrance in soap, non-ester compounds like Linalool are a more reliable choice.

  • Ester Selection: If an ester fragrance is desired, Citronellyl acetate offers a slight improvement in stability over this compound in alkaline conditions.

  • Encapsulation Technologies: To use this compound in soap, consider encapsulation technologies that can protect the fragrance molecule from the alkaline environment until the product is used.

  • Thorough Stability Testing: Regardless of the fragrance chosen, rigorous stability testing using both analytical and sensory methods is crucial to ensure a high-quality and consistent final product.

This guide provides a foundational understanding of the performance of this compound in different cleansing systems. Further research into the kinetics of hydrolysis of various fragrance esters in different soap and detergent matrices would be beneficial for the continued development of high-performing scented products.

A Comparative Analysis of the Biological Activities of Citronellyl Formate Isomers: An Indirect Approach Through Precursor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Citronellyl formate, a monoterpenoid ester, is recognized for its characteristic rosy, fruity aroma and is a component of essential oils like geranium oil.[1] While the racemic mixture is utilized in the fragrance industry, the distinct biological activities of its stereoisomers remain largely unexplored. Understanding the enantioselective bioactivity is critical for potential applications in pharmaceuticals and agrochemicals. This guide synthesizes the available data on the precursor, citronellol, to infer potential differences between the formate isomers and provides standardized experimental protocols for future comparative studies.

Antimicrobial Activity

While studies on this compound isomers are lacking, research on the precursor, citronellol, reveals enantioselective antifungal properties. A comparative study on the antifungal activity of (R)-(+)-β-citronellol and (S)-(−)-β-citronellol against Candida albicans and Candida tropicalis showed notable differences in their efficacy.[1] Both enantiomers were found to exert their effects through membrane disruption without compromising the fungal cell wall.[1]

Table 1: Antifungal Activity of Citronellol Isomers [1]

CompoundFungal StrainMIC50 (µg/mL)MFC50 (µg/mL)
(R)-(+)-β-CitronellolCandida albicans64256
(S)-(−)-β-CitronellolCandida albicans64256
(R)-(+)-β-CitronellolCandida tropicalis2561024
(S)-(−)-β-CitronellolCandida tropicalis2561024

MIC50: Minimum Inhibitory Concentration for 50% of the isolates. MFC50: Minimum Fungicidal Concentration for 50% of the isolates.

Insecticidal Activity

Citronellol is a known insect repellent and insecticidal agent.[2] While specific comparative data on the insecticidal activity of this compound isomers is unavailable, studies on related monoterpenoids suggest that stereochemistry can influence their insecticidal potency.[3] For instance, the enantiomers of pulegone, another monoterpenoid, exhibit significant differences in their toxicity to the maize weevil, Sitophilus zeamais.[3] This suggests that the spatial arrangement of the molecule plays a critical role in its interaction with insect target sites.

Anti-inflammatory Activity

Citronellol has demonstrated anti-inflammatory properties in various studies.[4][5] It has been shown to reduce the production of inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide (LPS)-treated macrophages and to decrease the expression of cyclooxygenase-2 (COX-2).[4] However, comparative studies on the anti-inflammatory effects of the individual enantiomers of citronellol or this compound are not well-documented.

Experimental Protocols

To facilitate further research and direct comparative studies on this compound isomers, the following are detailed methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: The this compound isomers are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Standardized Microbial Inoculum C Inoculation of Microtiter Plate A->C B Serial Dilutions of Isomers B->C D Incubation C->D E Visual Assessment of Growth D->E F Determination of MIC E->F

Antimicrobial Susceptibility Testing Workflow.
Insecticidal Activity: Contact Toxicity Bioassay

This assay assesses the toxicity of a compound to insects upon direct contact.

Protocol:

  • Test Insects: A uniform group of insects of a specific species and life stage are used.

  • Preparation of Test Solutions: The this compound isomers are dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Topical Application: A small, precise volume (e.g., 1 µL) of each test solution is applied to the dorsal thorax of each insect using a microsyringe. A control group is treated with the solvent alone.

  • Observation: The treated insects are transferred to clean containers with food and water and maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: The lethal dose (LD50), the dose required to kill 50% of the test population, is calculated using probit analysis.

G Contact Toxicity Bioassay Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis A Insect Rearing & Selection C Topical Application to Insects A->C B Preparation of Isomer Solutions B->C D Incubation & Observation C->D E Mortality Assessment D->E F LD50 Calculation E->F

Insecticidal Contact Toxicity Assay Workflow.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the test compound (this compound isomers at various concentrations), bovine serum albumin (BSA) solution (e.g., 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Incubation: The reaction mixture is incubated at a physiological temperature (e.g., 37°C) for a specific period (e.g., 20 minutes).

  • Heat-Induced Denaturation: The temperature is then raised to induce denaturation (e.g., 51°C for 20 minutes).

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

G Protein Denaturation Inhibition Assay cluster_setup Assay Setup cluster_denaturation Denaturation cluster_analysis Analysis A Prepare Reaction Mixture (Isomer + BSA + Buffer) B Incubation at 37°C A->B C Heat-Induced Denaturation at 51°C B->C D Measure Turbidity (660 nm) C->D E Calculate % Inhibition D->E

In Vitro Anti-inflammatory Assay Workflow.

Conclusion

The exploration of the biological activities of this compound isomers is a promising area of research with potential applications in medicine and agriculture. While direct comparative data is currently unavailable, the analysis of its precursor, citronellol, suggests that the stereochemistry of the molecule likely plays a significant role in its biological effects. The provided experimental protocols offer a standardized framework for future investigations to elucidate the specific activities of (+)- and (-)-citronellyl formate. Such studies are essential to unlock the full potential of these chiral molecules.

References

A Comparative Headspace Analysis of Citronellyl Formate and Other Floral Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of floral scents, esters play a pivotal role in defining the characteristic aroma of many flowers. Among these, citronellyl formate stands out for its fresh, rosy, and green olfactory profile. This guide provides a comparative headspace analysis of this compound against other common floral esters, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Olfactory Profile Comparison

The perceived scent of a floral ester is a crucial qualitative descriptor. This compound is distinguished by its powerful, pungent rose-petal character with leafy-green geranium facets and fresh cucumber-lemon nuances.[1] In contrast, other floral esters offer a diverse range of aromatic notes. The following table summarizes the olfactory profiles of this compound and a selection of other common floral esters.

EsterChemical FormulaOdor ProfileNatural Occurrence (Examples)
This compound C₁₁H₂₀O₂Fresh, rosy, floral, green, with citrus and cucumber notes.[1][2][3][4] Described as more pungent and volatile than citronellyl acetate.[1]Geranium, Rose
Citronellyl Acetate C₁₂H₂₂O₂Softer, sweeter fruity-rose with apple-pear nuances and a waxy smoothness.[1]Rose, Geranium
Geranyl Formate C₁₁H₁₈O₂Fresh, green, rosy, with a leafy note.[5]Geranium, Rose
Geranyl Acetate C₁₂H₂₀O₂Sweet, fruity-rose with lavender softness.Rose, Geranium, Lavender
Linalyl Acetate C₁₂H₂₀O₂Sweet, fruity, with lavender and citrus freshness.Lavender, Bergamot
Benzyl Acetate C₉H₁₀O₂Sweet, fruity, floral with jasmine, pear, and banana nuances.[6][7]Jasmine, Ylang-Ylang

Quantitative Headspace Analysis

The concentration of volatile compounds in the headspace of a flower is a key factor in its overall scent profile. This section presents quantitative data from headspace gas chromatography-mass spectrometry (GC-MS) analysis of various flowers, focusing on the concentration of this compound and other prominent floral esters. It is important to note that the data is compiled from different studies and variations in experimental conditions can influence the results.

FlowerEsterConcentration (% of total volatiles or µg/g)
Geranium (Pelargonium graveolens) This compound9.90%[8] - 11.00%
Geranyl Formate6.52%[9]
Citronellol30.68%[8]
Geraniol9.68%[8]
Rose (Rosa sp.) Phenylethyl Alcohol8.4–33.9% (R. alba)[10]
Geraniol12.8–32.5% (R. alba)[10]
Citronellol + Nerol17.7–26.5% (R. alba)[10]
Benzyl AlcoholMajor component in some cultivars[11][12]
Lavender (Lavandula angustifolia) Linalyl Acetate10.8–13.6%[13] (essential oil)
Linalool33.6–40.5%[13] (essential oil)
Jasmine (Jasminum sambac) Benzyl Acetate~20-30% of total emission[14]

Experimental Protocols

The data presented in this guide is typically obtained through headspace sampling followed by analysis using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for this type of analysis.

Headspace Volatile Collection

Two primary methods are employed for the collection of floral headspace volatiles:

  • Dynamic Headspace Collection: This technique involves enclosing the flower in a chamber and passing a purified air stream over it. The volatile compounds are then trapped on an adsorbent material.

  • Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with a stationary phase is exposed to the headspace above the flower, where it adsorbs the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The trapped volatile compounds are then introduced into a GC-MS system for separation and identification.

  • Thermal Desorption: For dynamic headspace collection, the adsorbent trap is heated to release the volatiles into the GC inlet.

  • Injection: For HS-SPME, the fiber is inserted directly into the hot GC inlet to desorb the analytes.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase in the GC column.

  • Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a library of known compounds for identification.

  • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. An internal standard is often used for accurate quantification.

Visualizing the Workflow and Biosynthesis

To better understand the processes involved, the following diagrams illustrate the experimental workflow for headspace analysis and a simplified representation of the ester biosynthesis pathway in plants.

experimental_workflow cluster_sampling Headspace Sampling cluster_analysis GC-MS Analysis Flower Flower Dynamic_Headspace Dynamic Headspace Collection Flower->Dynamic_Headspace Airflow HS_SPME Headspace SPME Flower->HS_SPME Adsorption GC_Inlet GC Inlet (Thermal Desorption) Dynamic_Headspace->GC_Inlet HS_SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & ID) GC_Column->MS_Detector Data_Analysis Data Analysis (Quantification) MS_Detector->Data_Analysis

Experimental workflow for headspace analysis.

ester_biosynthesis Alcohol Alcohol (e.g., Citronellol) AAT Alcohol Acyltransferase (AAT) Alcohol->AAT Acid_CoA Acyl-CoA (e.g., Formyl-CoA) Acid_CoA->AAT Ester Floral Ester (e.g., this compound) AAT->Ester CoA_SH CoA-SH AAT->CoA_SH

Simplified biosynthesis of floral esters.

References

A Comprehensive Cost-Benefit Analysis of Synthetic vs. Natural Citronellyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance industries, the choice between synthetic and naturally derived compounds is a critical decision involving multiple trade-offs. This guide provides an objective comparison of synthetic versus natural Citronellyl Formate, a widely used fragrance and flavor ingredient with a characteristic fresh, rosy, and fruity aroma.[1][2][3] The analysis is supported by available data on sourcing, purity, cost, and environmental impact.

Sourcing and Synthesis Overview

Natural this compound is extracted from the essential oils of various plants. The primary natural source is Geranium oil (from Pelargonium graveolens), particularly Chinese geranium, which can contain up to 12% this compound.[4][5] It can also be found in and extracted from citronella essential oil, Mexican cypress, and bourbon rose.[6] The extraction and purification of natural this compound from these botanical sources can be a complex and multi-step process, which often contributes to a higher cost and variability in supply.

Synthetic this compound is produced through a straightforward chemical reaction known as acid-catalyzed esterification.[4] This process involves reacting Citronellol with formic acid.[4][6] The Citronellol itself can be sourced from natural materials or synthesized. The synthetic route allows for large-scale production with high consistency and purity.[2][7]

Quantitative Data Comparison

The following table summarizes the key quantitative differences between natural and synthetic this compound based on available data.

MetricSynthetic this compoundNatural this compoundData Source(s)
Typical Purity ≥92% to 99%+ (by GC)Variable; depends on purification. Present at up to 12% in Geranium oil.[6][8][9][10],[4][5]
Cost Generally lower. Prices range from ~
38/kgto38/kg to ~38/kgto
71/kg for bulk quantities.
Typically higher due to complex extraction and lower yields.[11][12]
Production Scalability High; suitable for large industrial demand.Limited by agricultural output and extraction capacity.[2]
Consistency High batch-to-batch consistency in terms of purity and odor profile.Can vary depending on the botanical source, harvest time, and extraction method.[2]
Odor Profile Clean, fresh, rosy, fruity, and slightly citrusy.Described as having a more complex, "natural" character, potentially due to trace amounts of other compounds from the source oil.[3][5][13]
Tenacity on Blotter Approximately 40 hours.Similar, as it is the same molecule.[3]

Performance and Application

Both natural and synthetic this compound are valued for their fresh, rosy, floral, and slightly fruity scent, which is useful for adding top notes to rose, geranium, and lily-of-the-valley fragrance compositions.[1][4] They are widely used in perfumes, cosmetics, personal care products like soaps and lotions, and as a flavoring agent in food and beverages.[2]

While the synthetic version provides a consistent and clean aroma, some perfumers prefer the natural variant for its perceived complexity and the subtle nuances imparted by other co-extracted molecules, which can provide a more "authentic" rose petal quality.[5][13] For applications where high purity and reproducibility are critical, such as in scientific research or pharmaceutical contexts, the synthetic version is often preferred due to its well-defined composition and lower levels of impurities.[8]

Environmental Impact Analysis

The environmental footprint of each production method is a significant factor in a comprehensive cost-benefit analysis.

Synthetic Production: The primary environmental impacts of synthetic this compound production are associated with the chemical industry.[14] This includes the energy consumption of the synthesis process and the environmental impact of producing the precursors, formic acid and citronellol. The conventional production of formic acid relies on fossil feedstocks.[15] However, emerging technologies are exploring the synthesis of formate from captured CO2, which could potentially lower the carbon footprint, although current life-cycle assessments indicate that the conventional process is still environmentally preferable in most categories.[15][16][17]

Natural Extraction: The environmental impact of natural this compound is tied to agriculture and the extraction process.[18] Large-scale cultivation of plants like geraniums requires significant land and water resources.[18][19] The use of fertilizers and pesticides can also have an environmental impact. The extraction process itself consumes energy and may use solvents, and the disposal of the remaining plant biomass can pose environmental challenges if not managed properly.[20] Environmental stressors like drought and temperature changes can also affect the yield and chemical composition of the essential oils.[21]

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of this compound and identifying any impurities.

1. Objective: To quantify the percentage purity of a this compound sample and identify volatile and semi-volatile impurities.

2. Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
  • Helium (carrier gas).
  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Sample of this compound (synthetic or natural).
  • Solvent (e.g., Ethanol or Dichloromethane).
  • Volumetric flasks and micropipettes.

3. Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.
  • GC-MS Parameters:
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (split mode, e.g., 50:1).
  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute, and hold for 5 minutes.
  • Carrier Gas Flow: Helium at a constant flow of 1 mL/minute.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: Scan from m/z 40 to 400.
  • Data Analysis:
  • Integrate the peaks in the resulting chromatogram.
  • Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks.
  • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

Visualizations

CostBenefitAnalysis cluster_inputs Input Factors cluster_options Product Options cluster_analysis Analysis & Decision Cost Cost Analysis (Raw Material, Production) Evaluation Comparative Evaluation Cost->Evaluation Purity Purity & Consistency Purity->Evaluation Performance Performance Metrics (Odor, Stability) Performance->Evaluation Environment Environmental Impact (LCA) Environment->Evaluation Synthetic Synthetic This compound Synthetic->Evaluation Natural Natural This compound Natural->Evaluation Decision Optimal Choice for Application Evaluation->Decision

Caption: Workflow for the cost-benefit analysis of this compound.

ProductionWorkflow cluster_synthetic Synthetic Production cluster_natural Natural Extraction s1 Citronellol + Formic Acid s2 Esterification Reaction s1->s2 s3 Purification (e.g., Distillation) s2->s3 s4 Synthetic this compound s3->s4 n1 Botanical Source (e.g., Geranium) n2 Harvesting & Drying n1->n2 n3 Essential Oil Extraction (e.g., Steam Distillation) n2->n3 n4 Fractional Distillation/ Purification n3->n4 n5 Natural this compound n4->n5

Caption: Comparison of synthetic vs. natural production workflows.

Conclusion

The choice between synthetic and natural this compound depends heavily on the specific application and priorities of the user.

  • For large-scale industrial applications in cosmetics, personal care, and food products where cost-effectiveness, high purity, and batch-to-batch consistency are paramount, synthetic this compound is the more logical choice. Its production is scalable and results in a reliable and well-characterized product.

  • For high-end perfumery or niche products where a "natural" label is a key marketing point and a more complex olfactory profile is desired, natural this compound may be preferred, despite its higher cost and potential for variability.

For the scientific and research community, the high purity and consistency of the synthetic version make it the superior choice for experiments where reproducibility is crucial. The environmental considerations for both are complex, with neither option being definitively "greener" without a detailed life-cycle assessment tailored to specific production facilities and supply chains.

References

A Comparative Guide to the Performance of Citronellyl Formate in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate is a widely utilized fragrance ingredient prized for its fresh, floral, and fruity aroma. This guide provides a comparative analysis of this compound's performance in fragrance compositions, offering insights into its interactions with other scent molecules, its stability in various product bases, and standardized methodologies for its evaluation. While direct comparative experimental data on this compound is limited in publicly available literature, this document synthesizes existing knowledge and proposes robust experimental protocols for its assessment against alternative fragrance ingredients.

Olfactory Profile and Interactions

This compound (CAS: 105-85-1) is characterized by a vibrant, leafy-green scent with prominent fresh citrus top notes and sweet, fruity undertones of apricot and peach. It also possesses a rosy-floral warmth reminiscent of geranium leaves. Its multifaceted scent profile allows it to blend seamlessly into a variety of fragrance families, most notably floral, fruity, and fresh citrus compositions.

Perfumers often use this compound to impart a natural, fresh lift to floral accords, particularly rose and muguet (lily-of-the-valley). It is frequently paired with other fragrance ingredients to achieve a balanced and harmonious scent profile. Qualitative descriptions from industry sources suggest that this compound blends well with the following ingredients:

  • Citronellol: Enhances the overall rosy character.

  • Citronellyl Acetate: Creates a more complex and nuanced floral-fruity dynamic.

  • Geraniol: Boosts the geranium and rosy facets of the fragrance.

  • Limonene: Accentuates the fresh citrus notes.

Performance and Stability in Product Bases

The stability of a fragrance ingredient is a critical factor in its application. This compound is noted for its good stability in a range of product bases, making it a versatile choice for perfumers.[1]

Table 1: Stability of this compound in Various Consumer Product Bases

Product BaseStability RatingReference
Body LotionGood
ShampooGood
SoapGood
Antiperspirant Roll-OnGood
PowderVery Good
Citric Acid CleanerGood
All-Purpose CleanerGood
BleachPoor[1]

Source: Data compiled from Symrise and The Good Scents Company.[1]

The poor stability in bleach is expected for an ester-based fragrance ingredient due to the highly oxidative environment.

Proposed Experimental Protocols for Comparative Analysis

To objectively evaluate the performance of this compound against an alternative fragrance ingredient, a standardized experimental approach is necessary. The following protocols for stability and sensory analysis are proposed.

Stability Testing: Accelerated Aging and GC-MS Headspace Analysis

This protocol is designed to assess the chemical stability of a fragrance accord containing either this compound or a chosen alternative over time.

Objective: To quantify the degradation of the target fragrance ingredient and the formation of off-notes in a model fragrance composition under accelerated aging conditions.

Materials:

  • Model fragrance composition (e.g., a simple rose accord) with and without this compound (and with an alternative ingredient at an equivalent concentration).

  • Ethanol (perfumer's grade) as a solvent.

  • Incubator capable of maintaining 40°C.

  • Headspace vials (20 mL).

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler.

Procedure:

  • Sample Preparation: Prepare two batches of the model fragrance composition at a 10% concentration in ethanol. One batch will contain this compound, and the other will contain the alternative ingredient.

  • Initial Analysis (T=0): Aliquot a portion of each batch into headspace vials. Analyze the headspace of each sample using GC-MS to establish the initial concentration of all fragrance components.

  • Accelerated Aging: Place the remaining bulk solutions in sealed containers in an incubator at 40°C.

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot from each aging solution, place it in a headspace vial, and analyze using GC-MS.

  • Data Analysis: Quantify the peak area of this compound (or the alternative) and other key fragrance components at each time point. Monitor for the appearance of new peaks that may indicate degradation products.

Table 2: Hypothetical Data Table for Stability Analysis of this compound vs. Alternative

Time (Weeks)This compound Concentration (%)Alternative Ingredient Concentration (%)Key Degradation Product 1 (Area Count)
01001000
198.597.21,500
296.894.53,200
493.289.17,800
885.780.315,600
Sensory Evaluation: Trained Panel Analysis

This protocol outlines the sensory evaluation of the fragrance compositions to assess the impact of this compound versus an alternative on the overall scent profile and its evolution over time.

Objective: To obtain quantitative sensory data on the perceived intensity of different scent attributes in fragrances containing this compound or an alternative.

Materials:

  • Aged fragrance solutions from the stability study (at T=0 and T=8 weeks).

  • Odor-free smelling strips.

  • A trained sensory panel (n=10-12) with expertise in fragrance evaluation.

  • Sensory evaluation software for data collection.

Procedure:

  • Panelist Training: Refresh the panelists' knowledge of the key scent attributes to be evaluated (e.g., fresh, floral, fruity, green, citrus, off-note).

  • Sample Presentation: Dip smelling strips into the fragrance solutions and present them to the panelists in a randomized and blind manner.

  • Attribute Rating: Panelists will rate the intensity of each scent attribute on a labeled magnitude scale (e.g., 0-100) at different time points after application to the strip (e.g., initial, 15 min, 1 hour, 4 hours).

  • Data Analysis: Analyze the mean intensity ratings for each attribute for both fragrance versions and at both aging time points. Use appropriate statistical tests (e.g., ANOVA) to determine significant differences.

Table 3: Hypothetical Data Table for Sensory Panel Evaluation

Scent AttributeFragrance with this compound (T=0)Fragrance with Alternative (T=0)Fragrance with this compound (T=8)Fragrance with Alternative (T=8)
Freshness Intensity85787565
Floral Intensity70726865
Fruity Intensity65556050
Off-note Intensity581525

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_sensory Sensory Evaluation prep1 Fragrance A: With this compound aging Accelerated Aging (40°C) prep1->aging prep2 Fragrance B: With Alternative prep2->aging gcms GC-MS Headspace Analysis aging->gcms T=0, 1, 2, 4, 8 weeks panel Trained Sensory Panel aging->panel T=0 and T=8 weeks data_analysis Quantitative Sensory Data gcms->data_analysis panel->data_analysis report Comparative Performance Report data_analysis->report

Caption: Proposed experimental workflow for comparative analysis.

Olfactory Signaling Pathway

The following is a generalized diagram of the olfactory signal transduction pathway. Specific olfactory receptors activated by this compound have not been fully characterized in publicly available research.

olfactory_pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) receptor->g_protein ac Adenylyl Cyclase III g_protein->ac camp cAMP ac->camp ATP cng Cyclic Nucleotide-Gated Ion Channel camp->cng depolarization Depolarization cng->depolarization Na+, Ca2+ influx ca_cl Ca2+/Cl- Channels ca_cl->depolarization Cl- efflux depolarization->ca_cl action_potential Action Potential to Brain depolarization->action_potential

Caption: Generalized olfactory signal transduction pathway.

Conclusion

This compound is a valuable and versatile fragrance ingredient with a desirable fresh, floral-fruity scent profile and good stability in many common product applications. While direct, publicly available quantitative comparative data is scarce, the proposed experimental protocols provide a robust framework for researchers and developers to objectively assess its performance against alternative ingredients. Further research into the specific interactions of this compound at a molecular and sensory level would be highly beneficial to the fragrance industry.

References

Comparative Repellency of Citronellyl Formate and Other Monoterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the insect repellent properties of citronellyl formate and other well-known monoterpenoids. The information is intended for researchers, scientists, and professionals in the field of drug development and insect control. This document summarizes available experimental data, details relevant testing methodologies, and illustrates key biological pathways.

Executive Summary

Monoterpenoids, a class of naturally occurring compounds found in the essential oils of plants, have garnered significant interest as alternatives to synthetic insect repellents. While compounds like citronellal, geraniol, and citronellol are well-studied, the repellent potential of their ester derivatives, such as this compound, is an emerging area of research. This guide consolidates the existing, albeit limited, data on this compound's repellency and compares it with that of other prominent monoterpenoids. The findings suggest that while this compound shows promise, more extensive comparative studies are needed to fully elucidate its efficacy relative to established natural repellents.

Data Presentation: Comparative Repellency of Monoterpenoids

The following tables summarize quantitative data on the repellency of this compound and other selected monoterpenoids from various studies. It is important to note that the experimental conditions, insect species, and methodologies may vary between studies, affecting direct comparability.

Table 1: Repellency of this compound Against Various Arthropods

CompoundTarget SpeciesConcentration/DosageRepellency MetricResult
This compoundAmblyomma americanum (Lone Star Tick) Nymphs0.52 mg/cm²Percent Repellency100%[1]
This compoundAmblyomma americanum (Lone Star Tick) Nymphs0.052 mg/cm²Percent Repellency< 50%[1]
This compoundAedes aegypti (Yellow Fever Mosquito)Not SpecifiedRepellent ActivityModerate[1]

Table 2: Comparative Repellency of Various Monoterpenoids Against Mosquitoes

CompoundTarget SpeciesConcentration/DosageRepellency MetricResult
Citronellal Derivatives (hydroxylated cyclic acetals)Aedes albopictus0.1% (3.33 µg/cm²)Protection Efficacy95%[2]
Citronellal Derivatives (hydroxylated cyclic acetals)Aedes albopictus5% solutionProtection Efficacy95% for ≤3.5 hours (field trial)[2]
Geraniol (diffuser)Mosquitoes (unspecified)100% active ingredientRepellency Rate (Indoors)97%[3]
Linalool (diffuser)Mosquitoes (unspecified)100% active ingredientRepellency Rate (Indoors)93%[3]
Citronella (diffuser)Mosquitoes (unspecified)100% active ingredientRepellency Rate (Indoors)68%[3]
Geraniol (diffuser)Female Mosquitoes (unspecified)100% active ingredient (at 3m)Repellency Rate (Outdoors)75%[3]
Linalool (diffuser)Female Mosquitoes (unspecified)100% active ingredient (at 3m)Repellency Rate (Outdoors)58%[3]
Citronella (diffuser)Female Mosquitoes (unspecified)100% active ingredient (at 3m)Repellency Rate (Outdoors)22%[3]
α-TerpineneCulex pipiens pallens0.05% topicalProtection Rate97%[4]
Thyme OilCulex pipiens pallens0.05% topicalProtection Rate91%[4]
Carvacrol Ester of GABAAedes aegypti0.031 ± 0.008 mg/cm²Minimum Effective Dosage (MED)Exhibited the highest repellency of six monoterpenoid esters tested[5]
DEET (for comparison)Aedes aegypti0.009 ± 0.002 mg/cm²Minimum Effective Dosage (MED)Standard synthetic repellent[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of insect repellents.

Arm-in-Cage Assay

This is a widely used method to assess the efficacy of topical repellents against biting insects, particularly mosquitoes.

  • Objective: To determine the Complete Protection Time (CPT), which is the duration a repellent provides 100% protection from bites.

  • Procedure:

    • A defined area of a human volunteer's forearm is marked.

    • A standard dose of the test repellent is applied evenly to the marked skin area. The other arm may serve as a control (untreated or treated with a placebo).

    • The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes for a set period (e.g., 3 minutes).

    • The number of mosquitoes that land and/or bite is recorded.

    • This exposure is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs, which marks the end of the CPT.

  • Data Analysis: The CPT is recorded for each volunteer and repellent. Statistical analysis is used to compare the CPTs of different repellents.

Y-Tube Olfactometer Assay

This behavioral assay is used to determine the attractant or repellent properties of volatile compounds.

  • Objective: To assess the preference of an insect for one of two odor sources.

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms. Air is passed through the two side arms, one carrying the test odor and the other a control (clean air or solvent).

  • Procedure:

    • An insect is released into the central arm of the olfactometer.

    • The insect is allowed a set amount of time to choose between the two side arms.

    • The first choice and/or the amount of time spent in each arm is recorded.

    • The apparatus is cleaned and the position of the test and control arms are switched between trials to avoid positional bias.

  • Data Analysis: The number of insects choosing the test odor versus the control is analyzed statistically (e.g., using a chi-square test) to determine if the compound is a significant attractant or repellent.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a simplified overview of the insect olfactory signaling pathway, which is the primary mechanism through which monoterpenoids exert their repellent effects.

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) cluster_2 Higher Brain Centers Odorant Monoterpenoid (e.g., this compound) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding & Transport OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Delivery to Receptor Neuron Olfactory Sensory Neuron (OSN) OR_Complex->Neuron Ion Channel Opening & Neuron Activation Glomerulus Glomerulus Neuron->Glomerulus Signal Transmission Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Signal Processing Mushroom_Body Mushroom Body (Learning & Memory) Projection_Neuron->Mushroom_Body To Learning Centers Lateral_Horn Lateral Horn (Innate Behavior) Projection_Neuron->Lateral_Horn To Innate Behavior Centers Behavior Repellent Behavior Mushroom_Body->Behavior Lateral_Horn->Behavior

Caption: Simplified insect olfactory signaling pathway for monoterpenoid repellents.

Experimental Workflow: Arm-in-Cage Assay

The following diagram outlines the typical workflow for conducting an arm-in-cage repellency assay.

Arm_in_Cage_Workflow start Start prep Prepare Mosquito Cages (e.g., 200 female Aedes aegypti) start->prep volunteer Volunteer Recruitment & Consent prep->volunteer application Apply Test Repellent (e.g., this compound) to one forearm volunteer->application control Apply Control (Solvent) to other forearm application->control exposure Expose Treated Arm to Mosquito Cage (3 min) control->exposure observe Record Number of Landings and Bites exposure->observe decision First Confirmed Bite? observe->decision wait Wait for 30 minutes wait->exposure decision->wait No end End of Complete Protection Time (CPT) decision->end Yes

Caption: Standard experimental workflow for an arm-in-cage mosquito repellency assay.

Conclusion

The available data, while limited for this compound, suggests it possesses repellent properties against certain arthropods, including ticks and mosquitoes.[1] However, its efficacy relative to more extensively studied monoterpenoids like geraniol and citronellal derivatives is not yet well-established.[2][3] Further research employing standardized methodologies is crucial to accurately determine the comparative repellency of this compound and its potential as a viable alternative to existing natural and synthetic repellents. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of Citronellyl Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Citronellyl formate is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with established safety protocols and regulatory requirements.

Hazard Identification and Safety Precautions

This compound is a combustible liquid that can cause skin and eye irritation.[1][2][3][4][5] Before handling, it is crucial to review the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area, and all sources of ignition must be eliminated.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from various Safety Data Sheets.

PropertyValueSource
CAS Number 105-85-1[1][2][3]
Molecular Formula C11H20O2[2][3]
Molecular Weight 184.28 g/mol [2][3][6]
Appearance Colorless to pale yellow liquid[6]
Flash Point 92 °C (197.6 °F) (closed cup)[6]
Boiling Point 235 °C (455 °F)[6]
Oral LD50 (rat) 8,400 mg/kg[2]
Solubility Insoluble in water; soluble in ethanol and organic solvents[6]
HMIS Rating Health: 2, Flammability: 2, Physical Hazard: 0[2]
NFPA Rating Health: 2, Fire: 2, Reactivity: 0[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Adherence to the Resource Conservation and Recovery Act (RCRA) and local regulations is mandatory.[7][8][9][10]

Experimental Protocol: Waste Segregation and Containerization

  • Waste Identification : All waste streams containing this compound, including pure unused product, contaminated solutions, and grossly contaminated items (e.g., pipette tips, absorbent materials), must be treated as hazardous waste.[11][12]

  • Segregation : Do not mix this compound waste with other incompatible chemical waste.[8][11][13] Specifically, keep it separate from strong oxidizing agents and strong reducing agents.[2] Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs.[11]

  • Container Selection : Use a chemically compatible and properly labeled hazardous waste container.[8][13][14] The container must be in good condition, with a secure, leak-proof closure.[8]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").[13][14]

  • Accumulation : Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[8][14] The storage area should have secondary containment to contain any potential leaks or spills.[11][12][13]

Experimental Protocol: Waste Collection and Disposal

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]

  • Documentation : Maintain accurate records of the amount of this compound waste generated, as required by regulations.[8]

  • Empty Containers : Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed.[11][12] The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[12] After proper rinsing, deface the original label before disposing of the container as non-hazardous waste.[11][12]

Emergency Procedures for Spills

In the event of a this compound spill:

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3]

  • Control Ignition Sources : Eliminate all nearby sources of ignition.[1]

  • Containment : For small spills, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[1]

  • Collection : Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][3]

  • Personal Protection : Do not handle spilled material without appropriate PPE.[1]

  • Reporting : Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Citronellyl_Formate_Disposal_Workflow cluster_0 Start: Waste Generation cluster_1 Initial Assessment cluster_2 Container Decontamination cluster_3 Hazardous Waste Management start This compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes hazardous_waste Treat as Hazardous Waste is_empty_container->hazardous_waste No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label collect_rinsate->deface_label dispose_container Dispose of container as non-hazardous waste deface_label->dispose_container segregate_waste Segregate from incompatible chemicals hazardous_waste->segregate_waste label_container Use a labeled, sealed, compatible container segregate_waste->label_container store_safely Store in designated satellite accumulation area with secondary containment label_container->store_safely professional_disposal Arrange for collection by licensed professional waste disposal service store_safely->professional_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Citronellyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper management of Citronellyl formate, a common fragrance ingredient.

Physicochemical and Hazard Data

A clear understanding of the properties and hazards of this compound is the first step in safe handling.

PropertyValueCitations
Appearance Colorless to pale yellow liquid[1]
Odor Floral, rosy, fruity odor[1][2]
Molecular Formula C₁₁H₂₀O₂[3][4][5]
Molecular Weight 184.28 g/mol [3][4]
Boiling Point 235 °C (455 °F)[1][3]
Flash Point 92 °C (197.6 °F)[1][3]
Density 0.897 g/mL at 25 °C[6]
Solubility Insoluble in water; soluble in ethanol and most oils[1][6]
Hazards Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[4][7][8]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Equipment TypeSpecificationCitations
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4][9]
Hand Protection Chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly after.[4][8][9]
Body Protection Lab coat or impervious clothing to prevent skin contact.[4][8]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator with appropriate cartridges should be used.[4][8][9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation and Precaution:

  • Ensure the work area is well-ventilated, for instance, by working within a chemical fume hood.[4][9]

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Remove all potential ignition sources from the handling area as this compound is a combustible liquid.[4][7]

  • Don all required personal protective equipment (PPE) as specified in the table above.

2. Handling and Use:

  • Avoid direct contact with skin and eyes.[1][4]

  • Avoid inhaling vapors or mists.[4]

  • Keep the container tightly closed when not in use.[4]

  • After handling, wash hands thoroughly with soap and water.[4][9]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4][10]

  • Keep containers tightly closed and upright to prevent leakage.[4]

  • Store away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][9][10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst-Aid MeasuresCitations
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][4][7]
Skin Contact Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][4][7]
Inhalation Move the person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[1][4][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[1][4][7]
Spill Evacuate the area. Remove all ignition sources. Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth). Collect the absorbed material into a suitable container for disposal.[7][9][10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4][8]

  • Do not dispose of the chemical into drains, water courses, or onto the ground.[7][9]

2. Contaminated Materials:

  • Absorbent materials used to clean up spills, as well as any contaminated PPE (such as gloves), should be placed in a sealed, labeled container.

  • Dispose of contaminated materials as hazardous waste in accordance with local, regional, and national environmental regulations.[7][8]

3. Empty Containers:

  • Do not reuse empty containers.[8]

  • Empty containers should be disposed of as unused product.[8]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Ensure Well-Ventilated Area check_safety Locate Safety Equipment prep_area->check_safety remove_ignition Remove Ignition Sources check_safety->remove_ignition don_ppe Don PPE remove_ignition->don_ppe avoid_contact Avoid Skin/Eye Contact & Inhalation don_ppe->avoid_contact Proceed to Handling keep_closed Keep Container Closed avoid_contact->keep_closed wash_hands Wash Hands After Use keep_closed->wash_hands store_cool_dry Store in Cool, Dry, Ventilated Area wash_hands->store_cool_dry After Use dispose_professional Contact Licensed Disposal Service wash_hands->dispose_professional End of Experiment store_closed Keep Container Tightly Closed store_cool_dry->store_closed store_away Store Away from Incompatibles store_closed->store_away no_drain Do Not Dispose in Drains dispose_professional->no_drain dispose_waste Dispose as Hazardous Waste no_drain->dispose_waste

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.